molecular formula C9H18N2O2 B3024311 tert-Butyl (3-aminocyclobutyl)carbamate CAS No. 1090904-48-5

tert-Butyl (3-aminocyclobutyl)carbamate

Cat. No.: B3024311
CAS No.: 1090904-48-5
M. Wt: 186.25 g/mol
InChI Key: OPDOEOOBYOABCJ-UHFFFAOYSA-N
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Description

Tert-Butyl (3-aminocyclobutyl)carbamate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-aminocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDOEOOBYOABCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212395-34-0, 1090904-48-5, 871014-19-6
Record name real- TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE
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Record name tert-butyl N-(3-aminocyclobutyl)carbamate
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Record name rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Utility of tert-Butyl (3-aminocyclobutyl)carbamate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Constrained Diamine Building Block

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is perpetual. Among the vast arsenal of synthetic building blocks, carbamate-protected diamines stand out for their utility in introducing nitrogen-containing functionalities, which are pivotal for target engagement and modulation of physicochemical properties. This guide focuses on a particularly valuable, yet under-documented reagent: tert-Butyl (3-aminocyclobutyl)carbamate .

This bifunctional molecule, featuring a mono-Boc-protected 1,3-diaminocyclobutane core, offers a unique combination of a nucleophilic primary amine and a latent primary amine, presented on a rigid and sterically constrained cyclobutane scaffold. This distinct structural feature makes it an attractive building block for drug development professionals seeking to explore novel chemical space and optimize lead compounds. The cyclobutane ring, in contrast to more flexible aliphatic linkers, can impart conformational rigidity to a molecule, which can lead to improved target selectivity and reduced off-target effects. This guide will provide an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, with a focus on its role in the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Stereoisomerism

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. This compound exists as two distinct stereoisomers: cis and trans. The spatial orientation of the amino and Boc-protected amino groups on the cyclobutane ring significantly influences the conformational presentation of these functionalities, which can have a profound impact on the biological activity of the final molecule.

PropertyValue
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.26 g/mol [1]
Appearance White to off-white solid
Stereoisomers cis and trans
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and DMSO.
Stability The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.

The choice between the cis and trans isomer is a critical design element in drug discovery, as it dictates the vectoral projection of the reactive amine and the subsequent positioning of appended pharmacophores.

Strategic Synthesis of cis- and trans-tert-Butyl (3-aminocyclobutyl)carbamate

A robust and scalable synthesis is essential for the widespread adoption of any building block in drug discovery programs. A notable advancement in the preparation of both cis- and trans-isomers of this compound on a multi-gram scale has been reported, utilizing classical malonate alkylation chemistry.[2][3] This methodology provides a reliable and adaptable route for researchers.

Synthetic Workflow Overview

The general strategy involves the construction of a cyclobutane-1,3-dicarboxylate, followed by a Curtius rearrangement to install the two amino groups, and finally, selective mono-Boc protection. The stereochemical outcome (cis or trans) is controlled during the synthesis of the cyclobutane ring.

G cluster_synthesis Synthetic Pathway Malonate Diethyl Malonate Cyclobutane_Dicarboxylate Cyclobutane-1,1-dicarboxylate Malonate->Cyclobutane_Dicarboxylate Alkylation Dibromoalkane 1,3-Dibromopropane Dibromoalkane->Cyclobutane_Dicarboxylate Hydrolysis Hydrolysis Cyclobutane_Dicarboxylate->Hydrolysis Dicarboxylic_Acid Cyclobutane-1,1-dicarboxylic Acid Hydrolysis->Dicarboxylic_Acid Decarboxylation Decarboxylation Dicarboxylic_Acid->Decarboxylation Monocarboxylic_Acid Cyclobutanecarboxylic Acid Decarboxylation->Monocarboxylic_Acid Halogenation Halogenation Monocarboxylic_Acid->Halogenation Acid_Chloride Cyclobutanecarbonyl Chloride Halogenation->Acid_Chloride Azide_Formation Azide Formation Acid_Chloride->Azide_Formation Acyl_Azide Cyclobutanecarbonyl Azide Azide_Formation->Acyl_Azide Curtius_Rearrangement Curtius Rearrangement Acyl_Azide->Curtius_Rearrangement Isocyanate Cyclobutyl Isocyanate Curtius_Rearrangement->Isocyanate Hydrolysis_to_Amine Hydrolysis Isocyanate->Hydrolysis_to_Amine Diaminocyclobutane 1,3-Diaminocyclobutane Hydrolysis_to_Amine->Diaminocyclobutane Boc_Protection mono-Boc Protection Diaminocyclobutane->Boc_Protection Final_Product This compound Boc_Protection->Final_Product

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Radchenko et al.[2][3])

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 1,3-dibromopropane dropwise at a rate that maintains a gentle reflux.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.

  • Purify the residue by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Synthesis of 1,3-Cyclobutanedicarboxylic Acid

  • Hydrolyze diethyl 1,1-cyclobutanedicarboxylate with a solution of sodium hydroxide in water/ethanol under reflux.

  • After completion of the hydrolysis, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

  • Isolate the cis- and trans-isomers of 1,3-cyclobutanedicarboxylic acid by fractional crystallization.

Step 3: Synthesis of cis- or trans-1,3-Diaminocyclobutane

  • Convert the separated dicarboxylic acid isomer to its corresponding diacyl chloride using thionyl chloride.

  • React the diacyl chloride with sodium azide in acetone to form the diacyl azide.

  • Perform a Curtius rearrangement by gently heating the diacyl azide in a suitable solvent (e.g., toluene), followed by the addition of tert-butanol to trap the resulting diisocyanate as the di-Boc-protected diamine.

  • Deprotect the di-Boc-protected diamine using a strong acid (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding diamine dihydrochloride salt.

  • Neutralize with a base to obtain the free diamine.

Step 4: Mono-Boc Protection

  • Dissolve the diamine in a suitable solvent (e.g., dichloromethane).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5 equivalents) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Purify the reaction mixture by column chromatography to separate the desired mono-Boc-protected product from the starting material and the di-Boc-protected byproduct.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in several areas of drug discovery, most notably in the synthesis of kinase inhibitors and PROTACs.

Kinase Inhibitors: Introducing Conformational Constraint

Kinase inhibitors are a major class of targeted therapeutics. The introduction of rigid structural elements can enhance binding affinity and selectivity. The cyclobutane core of this compound can serve as a constrained linker or scaffold element in the design of novel kinase inhibitors. While specific peer-reviewed examples detailing the use of this exact building block are emerging, patents related to Janus kinase (JAK) and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors describe the use of similar Boc-protected aminocycloalkyl moieties.[4][5]

The rationale behind using a cyclobutane linker is to orient pharmacophoric groups in a more defined spatial arrangement, potentially leading to a more favorable interaction with the kinase active site. The free amine of this compound can be readily functionalized to attach a key binding motif, while the Boc-protected amine can be deprotected at a later stage to introduce another pharmacophore or a solubilizing group.

G cluster_kinase Application in Kinase Inhibitor Synthesis Building_Block This compound Coupling Amide Coupling or Reductive Amination Building_Block->Coupling Pharmacophore_A Pharmacophore A (e.g., Hinge Binder) Pharmacophore_A->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Free_Amine Free Amine Intermediate Deprotection->Free_Amine Final_Coupling Coupling Reaction Free_Amine->Final_Coupling Pharmacophore_B Pharmacophore B (e.g., Solvent Front Moiety) Pharmacophore_B->Final_Coupling Kinase_Inhibitor Final Kinase Inhibitor Final_Coupling->Kinase_Inhibitor

Caption: Conceptual workflow for incorporating the building block into a kinase inhibitor.

PROTACs: A Rigid Linker for Ternary Complex Formation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature of the linker is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

This compound is marketed as a PROTAC linker, and for good reason.[4] The rigid cyclobutane core can pre-organize the protein-of-interest ligand and the E3 ligase ligand, potentially reducing the entropic penalty of forming the ternary complex. The stereochemistry of the cyclobutane ring will dictate the exit vectors and the relative orientation of the two ligands. The free amine provides a convenient handle for attaching one of the ligands, while the Boc-protected amine can be deprotected and functionalized with the other ligand.

G cluster_protac Application as a PROTAC Linker Building_Block This compound Coupling_1 Coupling Reaction Building_Block->Coupling_1 E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Coupling_1 Intermediate_1 Boc-Protected Intermediate Coupling_1->Intermediate_1 Deprotection Boc Deprotection Intermediate_1->Deprotection Intermediate_2 Free Amine Intermediate Deprotection->Intermediate_2 Coupling_2 Coupling Reaction Intermediate_2->Coupling_2 POI_Ligand Protein of Interest Ligand POI_Ligand->Coupling_2 PROTAC Final PROTAC Molecule Coupling_2->PROTAC

Caption: Conceptual workflow for utilizing the building block in PROTAC synthesis.

The structure-activity relationship (SAR) of PROTAC linkers is an active area of research, and the inclusion of rigid spacers like the diaminocyclobutane motif offers a compelling strategy to optimize PROTAC efficacy.[6][7]

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its unique combination of a conformationally constrained diamine scaffold and orthogonal protecting group strategy provides a powerful tool for the synthesis of complex and biologically active molecules. The ability to introduce a rigid 1,3-diamine motif is particularly advantageous in the design of targeted therapies such as kinase inhibitors and PROTACs, where precise control over the spatial arrangement of pharmacophores is critical for potency and selectivity.

As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of sterically constrained building blocks like this compound will undoubtedly play an increasingly important role. Further exploration of its utility in diverse therapeutic areas is warranted and is anticipated to yield novel drug candidates with improved pharmacological profiles.

References

  • Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(15), 5121–5130.
  • Google Patents. (n.d.). US9089574B2 - Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections.
  • Google Patents. (n.d.). US9718834B2 - Processes and intermediates for making a JAK inhibitor.
  • Google Patents. (n.d.). WO2023152349A1 - Irak4 inhibitors.
  • RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). US9943516B2 - Inhibitors of IRAK4 activity.
  • RSC Medicinal Chemistry. (2021). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • PubMed Central. (2018). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. Retrieved from [Link]

  • Google Patents. (n.d.). US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Google Patents. (n.d.). US11919907B2 - Deuterated JAK inhibitor and uses thereof.
  • PubMed Central. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021158498A1 - Tricyclic heteroaryl compounds useful as irak4 inhibitors.
  • Google Patents. (n.d.). EP4367113A1 - Compounds for targeting degradation of irak4 proteins.
  • PubMed. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Retrieved from [Link]

  • PubMed Central. (2021). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Retrieved from [Link]

Sources

The Aliphatic Diamond: A Technical Guide to tert-Butyl (3-aminocyclobutyl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Constrained Scaffolds

In the intricate landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the myriad of scaffolds available to the discerning chemist, saturated carbocycles have garnered significant attention for their ability to impart three-dimensionality, improve metabolic stability, and fine-tune physicochemical parameters.[1][2] The cyclobutane moiety, in particular, has emerged as a "compact diamond," offering a unique conformational rigidity that can pre-organize appended pharmacophoric elements for optimal interaction with biological targets.[1][2] This guide provides an in-depth technical exploration of tert-butyl (3-aminocyclobutyl)carbamate, a bifunctional building block that masterfully combines the conformational constraints of the cyclobutane ring with the synthetic versatility of orthogonally protected diamines.

Primarily utilized as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), this molecule offers a structurally rigid spacer to connect a target-binding warhead and an E3 ligase ligand.[3] Its stereochemistry—existing as both cis and trans isomers—provides a critical tool for navigating the complex ternary structure of a PROTAC-target-ligase complex, profoundly influencing degradation efficacy. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the chemical structure, physicochemical properties, stereoselective synthesis, analytical characterization, and strategic applications of this pivotal chemical entity.

Physicochemical Properties and Structural Attributes

This compound is a chiral, non-planar molecule characterized by a four-membered carbocyclic ring substituted with a primary amine and a tert-butoxycarbonyl (Boc)-protected amine at the 1 and 3 positions. The presence of the sterically demanding Boc group on one of the amino functionalities allows for selective chemical transformations at the free primary amine, a cornerstone of its utility in multi-step syntheses.

The puckered nature of the cyclobutane ring results in distinct spatial orientations of the substituents in both the cis and trans isomers, which can significantly impact the biological activity of molecules into which it is incorporated.

PropertyValueReferences
Molecular Formula C₉H₁₈N₂O₂[4][5]
Molecular Weight 186.25 g/mol [5]
Appearance White to off-white solid[6]
Stereochemistry Exists as cis and trans diastereomers, each as a pair of enantiomers
Boiling Point ~267 °C (Predicted)[7]
Solubility Soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water.[6][8]
Storage Store in a cool, dry place under an inert atmosphere to prevent degradation.[9]

Stereoselective Synthesis: A Protocol Grounded in Chemical Logic

The synthesis of this compound hinges on the principle of selective mono-protection of a symmetric diamine, 1,3-diaminocyclobutane. Direct reaction of the diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) would result in a statistical mixture of the mono-protected, di-protected, and unreacted starting material, necessitating a challenging purification.

The causality behind a more elegant and efficient approach lies in modulating the nucleophilicity of the two amino groups. By transiently and selectively deactivating one amine through protonation, the other can be selectively acylated. This is the basis of the following detailed protocol.

Experimental Protocol: Selective Mono-Boc Protection of 1,3-Diaminocyclobutane

This procedure is adapted from established methods for the mono-protection of diamines.[10][11][12]

Objective: To synthesize this compound via selective mono-protection of 1,3-diaminocyclobutane.

Materials:

  • 1,3-Diaminocyclobutane (as a mixture of cis and trans, or as a specific isomer)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (TMSCl) or concentrated Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Mono-protonation of the Diamine:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diaminocyclobutane (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution. TMSCl reacts with methanol to generate anhydrous HCl in situ, ensuring a controlled mono-protonation of the diamine.[10] Alternatively, one equivalent of a standardized solution of HCl in an organic solvent can be used.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes. The equilibrium will favor the formation of the mono-ammonium salt, leaving one amine nucleophilic.

  • Boc-Protection:

    • To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise over 20-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Extraction:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water and basify the aqueous solution to a pH > 12 with 2 M NaOH solution to deprotonate the remaining ammonium salt.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis_Workflow cluster_protonation Step 1: Mono-protonation cluster_protection Step 2: Boc-Protection cluster_workup Step 3: Work-up & Purification Diamine 1,3-Diaminocyclobutane in Anhydrous MeOH TMSCl TMSCl (1.0 eq) (in situ HCl source) Diamine->TMSCl 0 °C Protonated_Diamine Mono-protonated Diamine (One amine deactivated) TMSCl->Protonated_Diamine Selective Protonation Boc2O Boc₂O (1.0 eq) in MeOH Protonated_Diamine->Boc2O 0 °C to RT Protected_Product tert-Butyl (3-aminocyclobutyl)carbamate Boc2O->Protected_Product Selective Acylation Workup Aqueous Work-up (NaOH quench) Protected_Product->Workup Purification Flash Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Binds to the target protein Linker Linker This compound Provides rigid spacing and stereochemical control POI_Ligand->Linker:f0 Conjugation Site 1 (e.g., amide bond) E3_Ligand E3 Ligase Ligand Recruits the E3 Ligase (e.g., CRBN, VHL) Linker:f0->E3_Ligand Conjugation Site 2 (post-deprotection)

Caption: Role of the cyclobutane scaffold in a PROTAC molecule.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant to the skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its rigid, three-dimensional structure provides a powerful means to control the conformation of bioactive molecules, particularly in the rational design of PROTAC degraders. The well-defined synthetic routes and clear analytical handles make it a reliable and versatile building block. As the principles of targeted protein degradation continue to mature, the demand for sophisticated and structurally defined linkers will undoubtedly grow, solidifying the importance of "aliphatic diamonds" like this compound in the development of next-generation therapeutics.

References

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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  • PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. Available at: [Link]

  • MDPI. (n.d.). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. Available at: [Link]

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An In-depth Technical Guide to tert-Butyl (3-aminocyclobutyl)carbamate as a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Constrained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is a paramount objective. Researchers and drug development professionals are increasingly turning to saturated, three-dimensional scaffolds to overcome the limitations associated with flat, aromatic systems, such as poor metabolic stability and off-target effects. Among these scaffolds, the cyclobutane ring has emerged as a "rising star" due to its unique combination of conformational rigidity and chemical stability.[1][2]

The puckered nature of the cyclobutane core introduces a defined three-dimensional geometry into a molecule, which can pre-organize pharmacophoric elements for optimal interaction with a biological target, potentially increasing potency and selectivity.[1][3] This conformational restriction can also shield metabolically labile sites, enhancing the pharmacokinetic profile of a drug candidate. Furthermore, the increased sp³ fraction associated with cyclobutane scaffolds often correlates with improved solubility and a higher probability of clinical success.[2]

This guide focuses on a particularly valuable cyclobutane derivative: tert-butyl (3-aminocyclobutyl)carbamate . This bifunctional building block, available as both cis and trans isomers, offers a strategically differentiated platform for the construction of complex molecular architectures. Its orthogonal amino groups—one free and nucleophilic, the other masked with a readily cleavable tert-butyloxycarbonyl (Boc) group—provide chemists with precise control over sequential chemical transformations. This guide will provide an in-depth exploration of its synthesis, properties, and applications, with a focus on empowering researchers to effectively utilize this versatile tool in their drug discovery programs.

Physicochemical Properties and Stereoisomerism

This compound is a bifunctional molecule featuring a primary amine and a Boc-protected amine situated at the 1 and 3 positions of a cyclobutane ring. The molecule's utility is intrinsically linked to its stereochemistry, existing as two distinct diastereomers: cis and trans.

Propertytrans-tert-Butyl (3-aminocyclobutyl)carbamatecis-tert-Butyl (3-aminocyclobutyl)carbamate
Molecular Formula C₉H₁₈N₂O₂C₉H₁₈N₂O₂
Molecular Weight 186.26 g/mol 186.26 g/mol
CAS Number 871014-19-61212395-34-0
Appearance SolidData not widely available, likely a solid or oil
Key Feature Amino and Boc-amino groups on opposite faces of the ringAmino and Boc-amino groups on the same face of the ring

The differential positioning of the functional groups in the cis and trans isomers can significantly influence the conformational presentation of appended substituents, which in turn can affect binding affinity to a target protein. The choice between the cis and trans isomer is therefore a critical design element in medicinal chemistry.

Spectroscopic Characterization

While comprehensive, publicly available spectra for both isomers are limited, the following represents expected spectroscopic data based on the known synthesis and analysis of these compounds.

Expected ¹H NMR (400 MHz, CDCl₃) for trans-isomer:

  • δ ~4.5-5.0 ppm (br s, 1H): NH of the carbamate.

  • δ ~3.5-3.8 ppm (m, 1H): CH proton attached to the Boc-protected nitrogen.

  • δ ~3.0-3.3 ppm (m, 1H): CH proton attached to the primary amino group.

  • δ ~2.0-2.4 ppm (m, 4H): Cyclobutane CH₂ protons.

  • δ ~1.44 ppm (s, 9H): tert-butyl protons of the Boc group.

  • δ ~1.2-1.6 ppm (br s, 2H): NH₂ protons of the primary amine.

Expected ¹³C NMR (100 MHz, CDCl₃) for trans-isomer:

  • δ ~155.5 ppm: Carbonyl carbon of the Boc group.

  • δ ~79.5 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~45-50 ppm: CH carbon attached to the Boc-protected nitrogen.

  • δ ~43-48 ppm: CH carbon attached to the primary amino group.

  • δ ~30-35 ppm: Cyclobutane CH₂ carbons.

  • δ ~28.4 ppm: Methyl carbons of the tert-butyl group.

Expected IR (KBr) Spectroscopy:

  • ~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine and carbamate.

  • ~2850-2980 cm⁻¹: C-H stretching of alkyl groups.

  • ~1680-1700 cm⁻¹: C=O stretching of the carbamate.

  • ~1520 cm⁻¹: N-H bending vibration.

Expected Mass Spectrometry (ESI+):

  • m/z: 187.15 [M+H]⁺, 87.09 [M-Boc+H]⁺.

Synthesis of cis- and trans-tert-Butyl (3-aminocyclobutyl)carbamate

A robust and scalable synthesis for both the cis and trans isomers of mono-Boc-protected 1,3-diaminocyclobutane has been developed, providing access to these valuable building blocks. The synthetic strategy hinges on the construction of the cyclobutane ring from malonate derivatives, followed by a Curtius rearrangement to install the amino groups.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a multi-step process starting from commercially available materials. The key steps involve the formation of a cyclobutane-1,3-dicarboxylate, conversion to a di-acyl azide, and subsequent Curtius rearrangement in the presence of tert-butanol to yield the di-Boc protected diamine. A final selective deprotection affords the target mono-Boc protected compound.

Synthesis_Workflow A Diethyl Malonate C Diethyl Cyclobutane-1,1-dicarboxylate A->C Alkylation B 1,3-Dihalopropane B->C D Cyclobutane-1,3-dicarboxylic Acid (cis/trans mixture) C->D Hydrolysis & Decarboxylation E Di-acyl Azide D->E Acyl Azide Formation F Di-Boc-1,3-diaminocyclobutane E->F Curtius Rearrangement (in t-BuOH) G mono-Boc-1,3-diaminocyclobutane (trans) F->G Selective Deprotection & Isomer Separation H mono-Boc-1,3-diaminocyclobutane (cis) F->H Selective Deprotection & Isomer Separation

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Radchenko et al.)

The following protocol is an adapted, step-by-step guide based on the synthetic scheme reported in the literature.[1]

Step 1: Synthesis of Cyclobutane-1,3-dicarboxylic acid

  • To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C.

  • After stirring, add a 1,3-dihalopropane (e.g., 1,3-dibromopropane) and heat the mixture to reflux.

  • After completion of the reaction, cool the mixture, filter, and concentrate the filtrate under reduced pressure.

  • Purify the resulting diethyl cyclobutane-1,1-dicarboxylate by distillation.

  • Hydrolyze the diester using aqueous sodium hydroxide, followed by acidification to yield the diacid.

  • This process typically yields a mixture of cis and trans cyclobutane-1,3-dicarboxylic acids.

Step 2: Curtius Rearrangement to Di-Boc-1,3-diaminocyclobutane

  • Suspend the mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acids in a suitable solvent (e.g., toluene).

  • Add diphenylphosphoryl azide (DPPA) and triethylamine, and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux to facilitate the formation of the di-acyl azide.

  • Add anhydrous tert-butanol and continue refluxing to induce the Curtius rearrangement and trapping of the resulting isocyanate with tert-butanol.

  • After cooling, wash the reaction mixture with aqueous solutions to remove impurities.

  • Purify the crude product by column chromatography to obtain the di-Boc protected 1,3-diaminocyclobutane as a mixture of isomers.

Step 3: Selective Mono-Deprotection and Isomer Separation

  • Dissolve the mixture of di-Boc protected isomers in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C to effect the selective removal of one Boc group. The stoichiometry of TFA is critical for achieving mono-deprotection.

  • Monitor the reaction by TLC or LC-MS until the desired level of conversion is reached.

  • Quench the reaction with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product into an organic solvent.

  • The cis and trans isomers of this compound can then be separated by column chromatography.

The Art of Chemoselectivity: Orthogonal Reactivity

The synthetic utility of this compound lies in the differential reactivity of its two amino groups. The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions, while the Boc-protected amine remains inert. This orthogonality allows for a stepwise functionalization of the scaffold.

Selective Functionalization of the Primary Amine

The free primary amine can be selectively targeted in a range of chemical transformations, including acylation, alkylation, and sulfonylation, without affecting the Boc-protected amine.

Selective_Reactions Start tert-Butyl (3-aminocyclobutyl)carbamate Product_Acyl N-Acylated Product Start->Product_Acyl Product_Alkyl N-Alkylated Product Start->Product_Alkyl Product_Sulfonyl N-Sulfonylated Product Start->Product_Sulfonyl Acyl Acyl Chloride (RCOCl) or Activated Ester Acyl->Product_Acyl Alkyl Alkyl Halide (R-X) or Aldehyde (RCHO) Alkyl->Product_Alkyl Sulfonyl Sulfonyl Chloride (RSO₂Cl) Sulfonyl->Product_Sulfonyl

Caption: Selective reactions of the primary amine.

Protocol 3a: Selective N-Acylation

  • Dissolve this compound (1.0 eq.) and a base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (1.1 eq.) or an activated ester.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acylated product by column chromatography.

Deprotection and Subsequent Functionalization

Once the primary amine has been functionalized, the Boc group can be efficiently removed under acidic conditions, unveiling a new primary amine for further chemical modification. This two-step sequence is the cornerstone of its application as a bifunctional linker.

Protocol 3b: Boc Deprotection

  • Dissolve the N-functionalized, Boc-protected cyclobutane derivative in a suitable solvent such as dichloromethane or dioxane.

  • Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine salt.

  • The free amine can be obtained by neutralization with a suitable base.

This newly liberated amine can then undergo a second round of functionalization (e.g., acylation, alkylation) to complete the synthesis of the target molecule.

Applications in Drug Discovery: A Focus on PROTACs

The unique structural and chemical properties of this compound make it an ideal building block for various applications in drug discovery, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The nature of the linker—its length, rigidity, and exit vectors—is critical for the formation of a productive ternary complex and, consequently, for the efficacy of the PROTAC.

The this compound scaffold provides a rigid and defined linker element. Its bifunctional nature allows for the sequential attachment of the E3 ligase ligand and the target protein ligand.

General Strategy for PROTAC Synthesis

The synthesis of a PROTAC using this building block typically follows the orthogonal functionalization strategy outlined in Section 3.

PROTAC_Synthesis A tert-Butyl (3-aminocyclobutyl)carbamate C Intermediate 1 A->C Step 1: Selective Coupling B E3 Ligase Ligand (with reactive group) B->C D Intermediate 2 (amine deprotected) C->D Step 2: Boc Deprotection F Final PROTAC D->F Step 3: Second Coupling E Target Protein Ligand (with reactive group) E->F

Caption: General workflow for PROTAC synthesis using the building block.

A concrete example of this strategy is the synthesis of PROTACs targeting the Androgen Receptor (AR), where a cyclobutane-based linker is employed to connect an AR ligand to an E3 ligase ligand. While specific patents often contain numerous examples, the general principle involves the initial acylation of the free amine of this compound with an activated E3 ligase ligand (e.g., a derivative of pomalidomide), followed by Boc deprotection and subsequent acylation with an activated AR ligand.

Conclusion and Future Outlook

This compound is a powerful and versatile bifunctional building block that offers significant advantages in the design and synthesis of complex molecules for drug discovery. Its rigid cyclobutane core provides a means to introduce conformational constraint, while its orthogonally protected amino groups allow for controlled, stepwise synthetic elaboration.

The growing importance of three-dimensional molecular architecture in modern medicinal chemistry underscores the value of scaffolds like the 1,3-diaminocyclobutane core. As demonstrated by its application in the rapidly evolving field of PROTACs, this building block provides a robust platform for exploring structure-activity relationships and optimizing the properties of novel therapeutic agents. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is key to unlocking its full potential in the creation of next-generation medicines.

References

  • Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5941–5952. [Link]

  • van der Kolk, R., van der Heijden, J., & Rutjes, F. P. J. T. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(21), 3237-3253. [Link]

  • Nazih, A., & Heissler, D. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Synthesis, 2002(02), 203-206. [Link]

  • Toure, M., & Crews, C. M. (2016). Small Molecules that Hijack the Ubiquitin-Proteasome System to Target Protein Degradation. Angewandte Chemie International Edition, 55(52), 1966-1973. [Link]

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The Chemistry of Control: An In-depth Technical Guide to the Boc Protection of Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective manipulation of functional groups is a cornerstone of modern organic synthesis. Among the arsenal of protective group strategies, the tert-butyloxycarbonyl (Boc) group stands as a paramount tool for the temporary masking of primary amines. Its widespread adoption is a testament to its robust stability across a diverse range of chemical environments and the facility of its removal under mild acidic conditions.[1] This guide offers a comprehensive exploration of the Boc protection mechanism, providing not just procedural steps but the underlying chemical principles that govern this essential transformation.

Core Principles of Amine Protection with the Boc Group

The primary objective of protecting an amine is to temporarily deactivate its nucleophilic and basic properties, thereby preventing unwanted side reactions during subsequent synthetic steps.[2] The introduction of the Boc group converts a primary amine into a significantly less reactive carbamate.[3] This transformation is typically accomplished using di-tert-butyl dicarbonate ((Boc)₂O), commonly referred to as Boc anhydride.[2]

A significant advantage of the Boc group is its orthogonality with other common amine protecting groups. For instance, it remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[2][4] This orthogonality is a critical consideration in complex, multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[2]

The Mechanism of Boc Protection: A Nucleophilic Acyl Substitution

The reaction of a primary amine with Boc anhydride proceeds through a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[2][5] This attack leads to the formation of a transient tetrahedral intermediate.[2][6]

The subsequent collapse of this intermediate results in the elimination of a tert-butyl carbonate leaving group.[7] This leaving group is unstable and readily decomposes into the thermodynamically stable byproducts, tert-butanol and carbon dioxide gas.[2][5] The evolution of carbon dioxide provides a strong thermodynamic driving force, propelling the reaction towards completion.[5][8]

The reaction can be performed with or without a base.[2] In the absence of a base, the amine substrate itself can act as a base to neutralize the protonated carbamate. When a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed, it serves to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction.[5][7] The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can further enhance the reaction rate by forming a more reactive intermediate with Boc anhydride.[9][10]

Caption: Mechanism of Boc protection of a primary amine.

Experimental Protocol for Boc Protection of a Primary Amine

The following protocol provides a generalized, step-by-step methodology for the N-Boc protection of a primary amine on a 1 mmol scale.[1]

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (optional, e.g., Triethylamine (TEA), 1.2-2.0 equiv)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional)

Procedure:

  • Dissolution: Dissolve the primary amine (1.0 equiv) in the chosen solvent in a round-bottom flask.[5]

  • Base Addition (Optional): If a base is used, add it to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.[5]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv) to the stirring solution.[5]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 12 hours.[5]

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.[1]

    • Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.[1]

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[1]

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.

Quantitative Data for Boc Protection Conditions

The choice of reagents and reaction conditions can be tailored to the specific substrate. The following table summarizes common conditions for the Boc protection of primary and secondary amines.

ReagentBaseSolventTemperature (°C)Reaction TimeYield (%)SubstratesReference
(Boc)₂OTriethylamine (TEA)Dichloromethane (DCM)Room Temperature1 - 12 hHighPrimary and Secondary Amines[5]
(Boc)₂OSodium Hydroxide (NaOH)Dioxane/WaterRoom Temperature2 - 16 hHighAmino Acids[11]
(Boc)₂O4-Dimethylaminopyridine (DMAP)AcetonitrileRoom Temperature0.5 - 2 hHighSterically Hindered Amines[10]
(Boc)₂ONoneWater/AcetoneRoom Temperature5 - 10 minExcellentDiverse Amines and Sulfamides[12]

The Mechanism of Boc Deprotection: An Acid-Catalyzed Elimination

The removal of the Boc group is efficiently achieved under acidic conditions.[5][13] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[13][14]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[14][15] This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond.[11] This fragmentation step results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[14] The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine.[14][15] Under the acidic reaction conditions, the liberated amine is protonated, typically forming an ammonium salt.[14]

The tert-butyl cation generated during the reaction can be quenched by a scavenger, deprotonate to form isobutylene gas, or potentially participate in side reactions by alkylating other nucleophilic species present in the reaction mixture.[14][16]

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate Acid H⁺ (e.g., TFA, HCl) Acid->Protonated_Carbamate Protonation Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Fragmentation Byproducts CO₂ + (CH₃)₃C⁺ Protonated_Carbamate->Byproducts Formation of t-butyl cation Free_Amine R-NH₃⁺ Carbamic_Acid->Free_Amine Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol for Boc Deprotection

This protocol outlines a general procedure for the acid-catalyzed deprotection of a Boc-protected amine.

Materials:

  • Boc-protected amine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1 to 0.5 M.[5]

  • Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution. A common ratio is a 25-50% solution of TFA in DCM.[5]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC.[5]

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt and can be used directly in the next step or neutralized with a base.[5]

Conclusion

The Boc protecting group is an indispensable tool in the repertoire of the synthetic organic chemist. Its ease of installation, stability to a wide array of reagents, and facile, selective removal under acidic conditions make it a highly versatile and reliable choice for the protection of primary amines. A thorough understanding of the underlying mechanisms of both the protection and deprotection reactions, as detailed in this guide, empowers researchers to make informed decisions in the design and execution of complex synthetic strategies, ultimately accelerating the pace of discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

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  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(33), 5373-5397. [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An Improved Synthesis of N-Boc Protected Aryl Amines. Retrieved from [Link]

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Harnessing Strain and Geometry: The Discovery and Development of Cyclobutane-Containing Linkers in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The linker in a complex therapeutic modality, such as an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC), is far more than a simple tether. Its chemical identity dictates solubility, stability, pharmacokinetics, and the precise mechanism of payload release. Among the diverse architectures available to the medicinal chemist, the cyclobutane ring has emerged as a uniquely powerful and versatile scaffold. This guide provides an in-depth exploration of the discovery and development of cyclobutane-containing linkers, grounded in field-proven insights. We will dissect the fundamental physicochemical properties that make this strained ring an attractive design element, detail the synthetic strategies for its incorporation, and examine its successful application in cutting-edge therapeutics, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Rationale—Why Choose a Strained Ring?

The decision to incorporate a cyclobutane moiety into a linker is a deliberate choice rooted in its distinct stereochemical and physical properties. Unlike flexible alkyl chains or planar aromatic systems, the cyclobutane ring offers a unique combination of rigidity, three-dimensionality, and controlled reactivity that can be leveraged to overcome critical challenges in drug development.[1][2]

The Power of Puckering: Conformational Restriction

A planar cyclobutane would impose significant torsional strain from eclipsing hydrogens and angle strain from 90° C-C-C bond angles.[3] To alleviate this, the ring adopts a non-planar, "puckered" or "butterfly" conformation.[4][5] This puckering is not static; the ring rapidly interconverts between equivalent conformations at room temperature.[4]

This inherent structure has a profound impact when used as a linker. By replacing a flexible ethyl or propyl chain with a 1,3-disubstituted cyclobutane, the number of accessible conformations is drastically reduced.[1] This pre-organization can minimize the entropic penalty upon binding to a target protein, potentially leading to stronger binding affinities.[1] The defined spatial orientation of substituents on the ring allows for precise positioning of pharmacophoric elements or attachment points, a critical factor in optimizing interactions within a binding pocket or orienting a payload for release.[1][2]

G cluster_0 Planar (High Torsional Strain) cluster_1 Puckered 'Butterfly' (Strain-Relieved) p1 C p2 C p1->p2 p3 C p2->p3 p4 C p3->p4 p4->p1 b1 C b2 C b1->b2 b3 C b2->b3 b4 C b3->b4 b4->b1

Caption: Planar vs. Puckered Conformation of Cyclobutane.

Innate Properties: Strain Energy and Metabolic Stability

The cyclobutane ring possesses significant ring strain, approximately 26.3 kcal/mol, second only to cyclopropane among saturated monocycles.[1] While this strain energy makes it more reactive than cyclopentane or cyclohexane, cyclobutane is still relatively inert compared to the highly reactive cyclopropane ring.[1] This intermediate reactivity is key. The ring itself is stable enough to persist in vivo but can be synthetically manipulated through strain-release reactions to build complex, functionalized linkers.[6][7]

From a drug development perspective, incorporating a saturated carbocycle like cyclobutane can significantly enhance metabolic stability.[1] Flexible alkyl linkers are often susceptible to enzymatic oxidation. The rigid, sterically defined nature of the cyclobutane scaffold can shield adjacent bonds from metabolic enzymes, prolonging the circulating half-life of a molecule.[1][8] In one study, replacing an ethyl linker in a PET tracer with a trans-cyclobutyl ring maintained biological properties while increasing metabolic stability.[1]

Physicochemical Profile: A Bioisostere with Benefits

The cyclobutane motif can serve as a bioisosteric replacement for other common chemical groups, often with distinct advantages.[9]

  • Alkene Isostere: Replacing a double bond with a cyclobutane ring locks the geometry, preventing cis/trans-isomerization that can occur under physiological conditions.[1][2]

  • Aryl Isostere: In an effort to reduce planarity and improve solubility—a trend known as "escaping flatland"—cyclobutanes can replace phenyl rings. This shift increases the three-dimensional character (sp3 fraction) of a molecule, which often correlates with improved clinical success rates.[1][9]

  • Gem-Dimethyl Replacement: The cyclobutane ring can mimic the steric bulk of a gem-dimethyl group while introducing a more rigid and defined conformational element.[9]

PropertyCyclopropaneCyclobutane CyclopentaneCyclohexaneBenzene
Ring Strain (kcal/mol) ~28.1[1]~26.3 [1]~7.1[1]~0N/A
C-C-C Angle (approx.) 60°[5]88° (puckered)[3][5]105° (envelope)109.5° (chair)[4]120°
Conformation Planar[3][5]Puckered/Butterfly [3][4]Envelope/TwistChair/Boat/Twist-BoatPlanar
Key Feature High reactivityRigidity, 3D shape Low angle strainHigh stabilityAromaticity

Part 2: The Synthesis—How to Build a Cyclobutane Linker

The historical scarcity of cyclobutane-containing drugs was partly due to a lack of accessible and scalable synthetic methods.[9] However, modern organic chemistry now offers several robust strategies for constructing functionalized cyclobutane rings suitable for linker development.

The Workhorse: [2+2] Photocycloaddition

The most common and historically significant method for creating a cyclobutane ring is the [2+2] photocycloaddition of two olefins.[9][10][11] This reaction, typically induced by UV light, can proceed through different mechanisms but often involves the formation of a 1,4-diradical intermediate that closes to form the four-membered ring.[11]

Causality in Protocol Design: For intermolecular reactions, a photosensitizer like benzophenone or thioxanthone is often employed.[11][12] The sensitizer absorbs the light energy, enters an excited triplet state, and then transfers that energy to one of the olefin substrates. This is crucial because the resulting triplet-state olefin has a longer lifetime and different reactivity profile, favoring the desired intermolecular cycloaddition over other potential side reactions. The choice of solvent and concentration is also critical; higher concentrations can favor intermolecular reactions to build polymers, while intramolecular reactions are favored under dilute conditions.[12]

G cluster_workflow General Workflow: Sensitized [2+2] Photocycloaddition A Olefin 1 + Olefin 2 + Photosensitizer B Irradiation (hv) (e.g., UV lamp) A->B Step 1 C Excited Triplet State (Sensitizer*) B->C D Energy Transfer C->D Step 2 E Excited Triplet State (Olefin 1*) D->E F Reaction with Olefin 2 E->F Step 3 G 1,4-Diradical Intermediate F->G H Ring Closure G->H Step 4 I Cyclobutane Product H->I G cluster_adc ADC with Cyclobutane Linker: Mechanism of Action ADC 1. ADC binds to Antigen on Tumor Cell Endocytosis 2. Internalization (Endocytosis) ADC->Endocytosis Lysosome 3. Trafficking to Lysosome Endocytosis->Lysosome Cleavage 4. Selective Cleavage by Cathepsin B Lysosome->Cleavage cBu Linker provides substrate selectivity Payload 5. Payload Release & Cell Death Cleavage->Payload

Sources

The Carbamate Bridge: A Technical Guide to Peptide Bond Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Amide Bond

For decades, peptide-based molecules have been a cornerstone of drug discovery, offering high affinity and specificity for biological targets.[1] However, their therapeutic potential is often hampered by inherent liabilities, primarily their susceptibility to enzymatic degradation by proteases and poor cell permeability.[2][3] These limitations arise from the very nature of the peptide bond—the amide linkage—which is the primary target for proteolytic enzymes. To overcome these hurdles, medicinal chemists have turned to peptidomimetics, a class of molecules that mimic the structure and function of peptides but with modified backbones that confer improved drug-like properties.[2][3]

Among the various strategies to create peptidomimetics, the replacement of the amide bond with a surrogate, or isostere, has proven particularly fruitful.[3] One of the most successful and versatile amide bond surrogates is the carbamate linkage . This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of carbamates as peptide bond isosteres, from their fundamental properties to their synthesis and application in modern drug discovery.

Section 1: The Rationale for Carbamate Surrogacy - A Comparative Analysis

The decision to replace a native amide bond with a carbamate is rooted in a careful consideration of its physicochemical and biochemical properties. Structurally, the carbamate is an "amide-ester" hybrid, a feature that bestows upon it a unique combination of stability and conformational influence.[4][5]

Enhanced Proteolytic Stability

The most significant advantage of the carbamate linkage is its exceptional resistance to enzymatic cleavage.[4] Unlike the amide bond, which is readily recognized and hydrolyzed by a wide range of proteases, the carbamate bond is a poor substrate for these enzymes. This proteolytic stability translates directly to a longer biological half-life in vivo, a critical attribute for any therapeutic agent.[3]

Physicochemical and Conformational Properties

The introduction of an oxygen atom into the peptide backbone fundamentally alters its electronic and steric properties compared to the native amide linkage.

  • Hydrogen Bonding: The carbamate moiety retains the ability to participate in hydrogen bonding, a crucial interaction for maintaining the secondary structure of peptides and for binding to biological targets. The carbonyl group acts as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.[2]

  • Conformational Rigidity: The carbamate linkage imposes a greater degree of conformational restriction compared to the more flexible amide bond.[2] This is due to the delocalization of non-bonded electrons on the nitrogen into the carboxyl moiety. This increased rigidity can be advantageous in drug design, as it can lock the peptidomimetic into a bioactive conformation, leading to higher affinity for its target.

  • Rotational Energy Barrier: The energy barrier for rotation around the C-N bond in a carbamate is approximately 3-4 kcal/mol lower than in a corresponding amide.[2] For N-alkylcarbamates, this barrier is around 16 kcal/mol, while for N-phenylcarbamates, it can be as low as 12.5 kcal/mol.[6] This lower rotational barrier, while still providing significant conformational constraint, allows for a different conformational landscape than a native peptide.

The following table summarizes the key comparative properties of amide and carbamate linkages:

PropertyAmide Bond (-CO-NH-)Carbamate Bond (-O-CO-NH-)Implication in Drug Design
Proteolytic Stability Susceptible to cleavageHighly resistantIncreased biological half-life[4]
Hydrogen Bond Donor Yes (N-H)Yes (N-H)Maintained receptor interactions[2]
Hydrogen Bond Acceptor Yes (C=O)Yes (C=O)Maintained receptor interactions[2]
Rotational Barrier (C-N) ~19-23 kcal/mol~16 kcal/mol (N-alkyl)Altered conformational preferences[6][7]
Cell Permeability Generally lowOften increasedImproved bioavailability[2]
Electrophilicity ModerateMore electrophilicCan influence reactivity[4]

Section 2: Synthesis of Carbamate-Modified Peptides

The incorporation of a carbamate linkage into a peptide sequence can be achieved through both solid-phase and solution-phase synthesis methodologies. The choice of strategy depends on the desired scale, complexity of the target molecule, and available resources.

Building Blocks for Carbamate Synthesis

The key to synthesizing carbamate-linked peptides is the use of appropriately protected building blocks. These are typically N-protected amino alcohols or pre-formed carbamate monomers.

  • Fmoc- and Boc-Protected Amino Alcohols: These are common starting materials where the amino group of an amino alcohol is protected with either a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group or an acid-labile tert-butoxycarbonyl (Boc) group.[8] The hydroxyl group of the amino alcohol will form the ester part of the carbamate linkage.

  • Pre-formed Carbamate Monomers: Alternatively, one can synthesize carbamate-containing dipeptide mimics that can then be incorporated into a growing peptide chain.

The following diagram illustrates the general structure of these key building blocks:

G cluster_0 Fmoc-Protected Amino Alcohol cluster_1 Boc-Protected Amino Alcohol cluster_2 Carbamate Monomer Fmoc_AA Fmoc-NH-CHR-CH2-OH Boc_AA Boc-NH-CHR-CH2-OH Carbamate_Monomer R'-O-CO-NH-CHR-COOH

Caption: Key building blocks for carbamate peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of Carbamate Analogues

Fmoc-based SPPS is the most common method for the routine synthesis of peptides and can be readily adapted for the incorporation of carbamate linkages.[8] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.[9]

This protocol describes the synthesis of a dipeptide where the C-terminal amino acid is linked via a standard amide bond to the resin, and the second amino acid is incorporated via a carbamate linkage.

Materials:

  • Wang Resin (for C-terminal acid) or Rink Amide Resin (for C-terminal amide)

  • Fmoc-protected amino acids

  • Fmoc-protected amino alcohol

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[9]

  • Cold diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the resin in DMF for 1 hour in a reaction vessel.[10]

    • Couple the first Fmoc-protected amino acid to the resin using DIC and HOBt/HATU as coupling reagents.[9] Agitate for 2-4 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.[9]

    • Drain and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Carbamate Bond Formation:

    • Activation of Fmoc-amino alcohol: In a separate vial, dissolve the Fmoc-protected amino alcohol (3-5 equivalents) and an activating agent such as p-nitrophenyl chloroformate or disuccinimidyl carbonate in an appropriate solvent (e.g., DCM or THF) with a base like DIPEA to form an activated carbonate.

    • Coupling: Add the activated Fmoc-amino alcohol solution to the deprotected peptide-resin. Agitate the mixture for 4-12 hours at room temperature. The longer reaction time is often necessary for the less nucleophilic amine to attack the activated carbonate.

    • Monitor the reaction completion using a Kaiser test (ninhydrin test), which should be negative, indicating the absence of free primary amines.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (3x) and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

The following diagram illustrates the SPPS workflow for incorporating a carbamate linkage:

G Resin Resin Support AA1_Coupling Couple Fmoc-AA1 Resin->AA1_Coupling Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) AA1_Coupling->Fmoc_Deprotection1 Carbamate_Coupling Couple Activated Fmoc-Amino Alcohol Fmoc_Deprotection1->Carbamate_Coupling Fmoc_Deprotection2 Final Fmoc Deprotection Carbamate_Coupling->Fmoc_Deprotection2 Cleavage Cleavage from Resin (TFA Cocktail) Fmoc_Deprotection2->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: Fmoc-SPPS workflow for carbamate peptide synthesis.

Solution-Phase Synthesis

For smaller scale synthesis or for the preparation of specific carbamate-containing building blocks, solution-phase synthesis offers a viable alternative. One-pot procedures have been developed for the efficient synthesis of N-alkyl carbamates.[11]

This protocol describes a general method for the synthesis of an N-alkyl carbamate from a primary amine, carbon dioxide, and an alkyl halide.[11]

Materials:

  • Primary amine

  • Alkyl halide

  • Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon dioxide (gas)

Procedure:

  • To a stirred suspension of the primary amine (1 equivalent), cesium carbonate (3 equivalents), and TBAI (3 equivalents) in anhydrous DMF, bubble carbon dioxide gas for a specified time (e.g., 30 minutes) at room temperature.

  • Add the alkyl halide (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: Purification and Characterization

Following synthesis, the crude carbamate-modified peptide must be purified and its identity and purity confirmed.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for the purification of synthetic peptides.[10] The separation is based on the hydrophobicity of the molecules.

  • Column: C18 silica-based column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be 5-60% B over 30 minutes.[12] The exact gradient will need to be optimized for each specific peptide.

  • Detection: UV absorbance at 210-220 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a fluffy white powder.[13]

Characterization
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the carbamate-modified peptide. The chemical shifts of the protons and carbons adjacent to the carbamate linkage will be distinct from those of a standard amide bond. For instance, in ¹³C NMR, the carbonyl carbon of the carbamate typically appears at a different chemical shift compared to an amide carbonyl.[14]

Section 4: Case Study - Rivastigmine

A prominent example of a successful therapeutic agent featuring a carbamate moiety is Rivastigmine .[15] It is a carbamate-based acetylcholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[16] The carbamate functional group in rivastigmine is crucial for its mechanism of action, as it carbamylates the active site of acetylcholinesterase, leading to a long-acting, reversible inhibition of the enzyme.[15] This case highlights the successful application of carbamate chemistry in designing drugs with specific and sustained biological activity.

Conclusion

The replacement of the amide bond with a carbamate linkage is a powerful and field-proven strategy in peptidomimetic drug design. Carbamates offer a unique combination of enhanced proteolytic stability, conformational constraint, and retained hydrogen bonding capacity, which can translate into improved pharmacokinetic and pharmacodynamic properties. With well-established synthetic protocols for their incorporation into peptide sequences, carbamates will undoubtedly continue to be a valuable tool in the development of the next generation of peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize carbamate chemistry in their drug discovery endeavors.

References

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The Strategic Incorporation of tert-Butyl (trans-3-aminocyclobutyl)carbamate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. Within this context, small, conformationally constrained building blocks have garnered significant attention for their ability to impart favorable properties such as metabolic stability, enhanced binding affinity, and improved solubility. Among these, tert-butyl (trans-3-aminocyclobutyl)carbamate has emerged as a critical synthon, particularly valued for its rigid cyclobutane core and the stereochemically defined trans-orientation of its functional groups. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its strategic application in the development of next-generation therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

CAS Number: 871014-19-6[1]

Synonyms:

  • trans-tert-Butyl N-(3-aminocyclobutyl)carbamate[2]

  • tert-butyl ((1r,3r)-3-aminocyclobutyl)carbamate[1][3]

PropertyValueSource
Molecular FormulaC9H18N2O2[1][3]
Molecular Weight186.26 g/mol [1][3]
AppearanceWhite solid[3]
Storage-20°C[3]

The Cyclobutane Motif: A Cornerstone of Modern Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, is now a celebrated structural motif in drug design.[4][5] Its inherent ring strain and puckered three-dimensional structure offer a unique set of properties that medicinal chemists can leverage to overcome common drug development hurdles.

The Rationale for Rigidity: Enhancing Metabolic Stability and Conformational Control

The incorporation of a cyclobutane scaffold can significantly enhance the metabolic stability of a drug candidate.[6] By replacing more flexible linear alkyl chains or metabolically labile groups, the cyclobutane ring can shield adjacent functional groups from enzymatic degradation, thereby increasing the compound's half-life in vivo.[6]

Furthermore, the conformational rigidity of the cyclobutane ring reduces the entropic penalty upon binding to a biological target.[4][5] This pre-organization of the molecule into a bioactive conformation can lead to a significant improvement in binding affinity and selectivity. The trans-substitution pattern of the amino and carbamate groups in the title compound further locks the molecule into a well-defined spatial arrangement, presenting its functional groups for precise interactions with target proteins.

Synthesis of tert-Butyl (trans-3-aminocyclobutyl)carbamate: A Stereoselective Approach

The synthesis of tert-butyl (trans-3-aminocyclobutyl)carbamate is a multi-step process that hinges on the stereoselective reduction of a key cyclobutanone intermediate. The following protocol is a representative, self-validating system that leverages established chemical transformations to achieve the desired trans-isomer with high fidelity.

Experimental Protocol:

Part 1: Synthesis of tert-Butyl (3-oxocyclobutyl)carbamate

This initial step involves the protection of one of the amino groups of a suitable cyclobutane precursor. A common and efficient method is the Boc-protection of 3-aminocyclobutanone.

Step-by-step methodology:

  • Reaction Setup: To a stirred solution of 3-aminocyclobutanone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) in DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield tert-butyl (3-oxocyclobutyl)carbamate as a white solid.

Causality behind experimental choices: The use of a slight excess of (Boc)2O ensures complete conversion of the starting material. The reaction is performed at a low initial temperature to control the exothermicity of the reaction.

Part 2: Stereoselective Reduction to tert-Butyl (trans-3-aminocyclobutyl)carbamate

The critical step in this synthesis is the stereoselective reduction of the ketone to an amine, yielding the desired trans product. This is typically achieved through reductive amination.

Step-by-step methodology:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl (3-oxocyclobutyl)carbamate (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, typically 7-10 equivalents).

  • Reducing Agent: Add a reducing agent capable of reducing the intermediate imine. Sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) is a commonly used reagent for this transformation as it is selective for the imine over the ketone.[7]

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the formation of the product by LC-MS.

  • Work-up and Purification: Quench the reaction by the careful addition of water. Remove the solvent under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is then washed with brine, dried, and concentrated. The final product, tert-butyl (trans-3-aminocyclobutyl)carbamate, can be purified by crystallization or column chromatography.

Causality behind experimental choices: The choice of reducing agent is crucial for the success of this reaction. Sodium cyanoborohydride is effective under mildly acidic to neutral conditions, which are compatible with the stability of the Boc protecting group. The stereochemical outcome, favoring the trans product, is often achieved under thermodynamic control, where the bulkier substituent on the cyclobutane ring directs the approach of the hydride from the less hindered face.

Synthesis_Workflow cluster_0 Part 1: Boc Protection cluster_1 Part 2: Stereoselective Reductive Amination 3-Aminocyclobutanone_HCl 3-Aminocyclobutanone HCl Reaction1 Boc Protection (Et3N, DCM) 3-Aminocyclobutanone_HCl->Reaction1 Boc2O (Boc)2O Boc2O->Reaction1 tert-Butyl_3-oxocyclobutylcarbamate tert-Butyl (3-oxocyclobutyl)carbamate Reaction1->tert-Butyl_3-oxocyclobutylcarbamate Reaction2 Reductive Amination tert-Butyl_3-oxocyclobutylcarbamate->Reaction2 Ammonia_source Ammonia Source (e.g., NH4OAc) Ammonia_source->Reaction2 Reducing_agent Reducing Agent (e.g., NaBH3CN) Reducing_agent->Reaction2 Final_Product tert-Butyl (trans-3-aminocyclobutyl)carbamate Reaction2->Final_Product

Caption: Synthetic workflow for tert-butyl (trans-3-aminocyclobutyl)carbamate.

Applications in Drug Discovery: A Scaffold for Innovation

The unique structural features of tert-butyl (trans-3-aminocyclobutyl)carbamate make it a highly valuable building block in the design of novel therapeutics.

Kinase Inhibitors: Targeting Key Signaling Pathways

The conformational rigidity imparted by the cyclobutane ring is particularly advantageous in the design of kinase inhibitors, which often require precise positioning of pharmacophoric elements within the ATP-binding pocket of the target kinase.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases.[8] The development of selective and potent BTK inhibitors is an area of intense research. The clinical candidate BMS-986142 , a reversible BTK inhibitor, showcases the strategic use of a complex scaffold that benefits from a rigid core to achieve high potency and selectivity.[8][9][10] While the exact synthetic route from the title compound is not publicly disclosed, the trans-disubstituted cyclobutane motif is a key structural feature in related molecules, highlighting the importance of such rigid scaffolds in achieving the desired biological activity.

Kinase_Inhibition_Pathway cluster_pathway BTK Signaling Pathway cluster_inhibition Mechanism of Inhibition BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylation Cell_Response B-Cell Proliferation & Survival Downstream->Cell_Response BMS_986142 BMS-986142 (BTK Inhibitor) BMS_986142->BTK Blocks ATP Binding Site Inhibition Inhibition

Caption: Simplified BTK signaling pathway and its inhibition.

PROTACs: A New Frontier in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[11] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[9][10]

tert-Butyl (trans-3-aminocyclobutyl)carbamate is an attractive building block for PROTAC linkers due to the conformational constraint provided by the cyclobutane ring. This rigidity can pre-organize the PROTAC into a productive conformation for ternary complex formation, potentially leading to enhanced degradation efficiency and selectivity compared to more flexible linkers.[3]

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_application Biological Application Target_Ligand Target Protein Ligand Synthesis Chemical Synthesis Target_Ligand->Synthesis E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Synthesis Linker_Synthon tert-Butyl (trans-3-aminocyclobutyl)carbamate Linker_Synthon->Synthesis PROTAC PROTAC Molecule Synthesis->PROTAC Cell_Culture Cell-based Assays PROTAC->Cell_Culture Ternary_Complex Ternary Complex Formation Cell_Culture->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Experimental workflow for PROTAC development using the title compound.

Conclusion and Future Perspectives

tert-Butyl (trans-3-aminocyclobutyl)carbamate represents a powerful tool in the arsenal of the modern medicinal chemist. Its rigid, stereochemically defined structure provides a robust platform for the design of molecules with improved metabolic stability and enhanced target engagement. The successful application of the cyclobutane motif in clinical candidates like BTK and JAK inhibitors underscores the value of such constrained scaffolds. As the field of targeted protein degradation continues to evolve, the use of rigid linkers derived from synthons like tert-butyl (trans-3-aminocyclobutyl)carbamate is poised to become increasingly important in the rational design of next-generation PROTACs with superior efficacy and selectivity. Further exploration of this and related cyclobutane building blocks will undoubtedly lead to the discovery of novel therapeutics for a wide range of diseases.

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Whitepaper: The Aminocyclobutane Moiety: A Cornerstone of Modern 3D Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the modern era of drug discovery, the strategic move from planar, two-dimensional molecules to complex three-dimensional scaffolds is paramount for achieving enhanced potency, selectivity, and favorable ADME properties. The aminocyclobutane moiety has emerged as a particularly valuable structural unit in this pursuit. This technical guide provides an in-depth analysis of the biological significance of the aminocyclobutane core, detailing its unique conformational and physicochemical properties that medicinal chemists leverage to overcome long-standing pharmacological challenges. We will explore its role as a versatile bioisostere, its application in constraining ligands for high-affinity target engagement, and its successful incorporation into clinical candidates. This paper synthesizes field-proven insights, detailed experimental considerations, and future-facing perspectives for researchers, scientists, and drug development professionals dedicated to advancing small molecule therapeutics.

The Shift to 3D Chemical Space: The Rise of Strained Scaffolds

For decades, medicinal chemistry was dominated by aromatic and heteroaromatic rings, often leading to compounds that were colloquially termed "flat." While effective, this chemical space is heavily explored and often associated with challenges in metabolic stability and off-target effects. The contemporary imperative is to design molecules with greater three-dimensional (3D) complexity to better mimic natural ligands and interact with the intricate topographies of biological targets.

Saturated carbocycles are a key tool in this endeavor, and among them, the cyclobutane ring has gained significant traction.[1][2] Initially viewed as a synthetically challenging and unstable entity, its unique structural characteristics are now recognized as highly advantageous.[3] The inherent ring strain of cyclobutane results in a distinct, non-planar, puckered conformation, longer carbon-carbon bonds, and increased π-character, which can be strategically exploited in drug design.[2][4][5] The incorporation of an amine—one of the most critical functional groups for molecular recognition in biology—onto this scaffold creates the aminocyclobutane moiety, a powerful building block for crafting next-generation therapeutics.

Core Physicochemical and Conformational Advantages

The utility of the aminocyclobutane moiety stems from a unique combination of conformational rigidity and its ability to act as a powerful bioisosteric replacement for less favorable chemical groups.

Conformational Restriction: The Key to Potency and Selectivity

Flexible molecules pay a significant entropic penalty upon binding to a target, as they must "freeze" into a single bioactive conformation. The aminocyclobutane scaffold mitigates this penalty by pre-organizing appended functional groups into well-defined spatial vectors.[1][3] Its puckered, non-planar structure is not static but exists in a rapid equilibrium of bent conformations. This conformational restriction reduces the number of available low-energy states, increasing the probability that the molecule will be in the correct orientation for target binding.[2][6]

This principle is particularly effective in two key areas:

  • Enzyme Inhibition: The rigid scaffold can position hydrogen bond donors/acceptors and hydrophobic groups with surgical precision to match the interaction points within an enzyme's active site, leading to enhanced potency and selectivity over more flexible analogues.[7][8]

  • GPCR Ligand Design: For G protein-coupled receptors (GPCRs), where subtype selectivity is a major challenge, a conformationally constrained ligand is more likely to fit the unique topography of one receptor subtype over another, reducing off-target effects.[9][10][11]

G1 cluster_0 Flexible Ligand cluster_1 Aminocyclobutane Ligand cluster_2 Receptor Binding Site a1 Conformation 1 a2 Conformation 2 (Bioactive) receptor Receptor Pocket a1->receptor No Binding a3 Conformation 3 a2->receptor Favorable Binding (High Entropic Cost) a3->receptor No Binding b1 Locked Conformation (Bioactive) b1->receptor High-Affinity Binding (Low Entropic Cost)

Caption: Conformational restriction enhances binding affinity.

The Aminocyclobutane as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to fine-tune molecular properties while retaining biological activity.[12][13][14] The aminocyclobutane moiety is a highly effective bioisostere for several common structural motifs, offering distinct advantages.

  • Replacement for gem-Dimethyl Groups: A common strategy to block metabolic oxidation at a benzylic position is the introduction of a gem-dimethyl group. However, this significantly increases lipophilicity (LogP). An aminocyclobutane can serve as a sterically similar replacement that maintains metabolic stability while introducing polarity and reducing LogP, which can improve solubility and overall ADME properties.[14]

  • Constrained Piperidine/Pyrrolidine Analogue: Piperidines and pyrrolidines are ubiquitous in drug molecules but can suffer from metabolic liabilities (e.g., N-dealkylation, ring oxidation). The aminocyclobutane can mimic the spatial projection of the basic nitrogen but with a more rigid and metabolically robust carbocyclic core.

  • Saturated Analogue of Aryl Rings: In some contexts, a disubstituted cyclobutane can project substituents with similar vectors to a para- or meta-substituted phenyl ring, serving as a non-planar, saturated replacement that increases the molecule's sp³ character and can improve solubility and metabolic profiles.[1][3]

Impact on Physicochemical Properties

The introduction of an aminocyclobutane moiety predictably modulates key drug-like properties. A primary benefit is the reduction of planarity and an increase in sp³ character, which is strongly correlated with higher clinical success rates.[1][2]

PropertyAcyclic/Aromatic AnalogueAminocyclobutane AnalogueRationale for Improvement
Lipophilicity (cLogP) High (e.g., gem-dimethyl)LowerThe carbocycle is less lipophilic than two methyl groups; the amine adds polarity.
Metabolic Stability Moderate (e.g., piperidine)HighThe C-C bonds of the cyclobutane are generally more resistant to CYP450 oxidation than C-H bonds alpha to a nitrogen in a larger ring.[1][3]
Solubility Low (due to high LogP)HigherLower lipophilicity and the presence of a basic amine generally improve aqueous solubility.
pKa VariesTypically 9-10.5The basicity of the amine can be modulated by substituents on the ring, providing a handle for tuning ionization at physiological pH.

Strategic Applications in Drug Design

The theoretical advantages of the aminocyclobutane moiety have been translated into practical success in numerous therapeutic areas. As of early 2021, at least 39 clinical or pre-clinical drug candidates contained a cyclobutane ring.[1][3]

Case Study: Natural Products - Sceptrin

The cyclobutane ring is not purely a synthetic invention; it is also found in a range of natural products.[15][16][17] A prominent example is Sceptrin , an alkaloid isolated from the marine sponge Agelas sceptrum.[1][3] This complex dimeric molecule, which features a central cyclobutane ring, exhibits potent antimicrobial and antibacterial activities.[15][16] The cyclobutane core locks the two imidazole-containing halves of the molecule into a specific three-dimensional arrangement, which is crucial for its biological function, demonstrating nature's use of this scaffold for precise conformational control.[15]

Case Study: Enzyme Inhibition - Targeting Integrins

Integrins are cell surface receptors involved in cancer proliferation and metastasis.[18] Developing antagonists that mimic the natural Arg-Gly-Asp (RGD) binding motif is a key therapeutic strategy. Researchers have successfully designed novel integrin antagonists using a highly functionalized cyclobutane core.[18] This scaffold serves as a rigid framework to present the arginine and aspartic acid mimetic sidechains in the precise orientation required for high-affinity binding to the integrin receptor. This approach led to compounds with high activity against the αvβ3 integrin, a key target in cancer therapy.[18] The predictable pharmacokinetics and metabolic stability offered by the cyclobutane core were cited as key advantages of this design strategy.[18]

Synthetic Strategies and Methodologies

The increasing utility of aminocyclobutanes has been paralleled by the development of robust and stereocontrolled synthetic methods. While [2+2] cycloadditions are a classic approach, modern methods offer greater flexibility and control.

G2 start Cyclobutene-1-carboxylate intermediate1 Tandem Amidation/ Aza-Michael Addition start->intermediate1 Benzoxazolone, DMAP intermediate2 β-N-Heterocyclic Carboximide intermediate1->intermediate2 intermediate3 Nucleophilic Ring Opening intermediate2->intermediate3 Various Nucleophiles (e.g., R-NH2) end Diverse trans-β-Aminocyclobutane Derivatives intermediate3->end

Caption: General workflow for modern aminocyclobutane synthesis.

Protocol: Synthesis of trans-β-Aminocyclobutane Derivatives via Tandem Reaction

This protocol is based on a modern, efficient method for preparing stereodefined aminocyclobutane building blocks, which are useful for constructing peptidomimetics and other complex molecules.[19] This tandem amidation/aza-Michael addition provides reliable access to valuable intermediates.

Objective: To synthesize a β-N-heterocyclic cyclobutane carboximide intermediate, which can be further functionalized.

Materials:

  • Cyclobutene-1-carboxylic acid

  • A substituted benzo[d]oxazol-2(3H)-one

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add cyclobutene-1-carboxylic acid (1.0 eq), the selected benzo[d]oxazol-2(3H)-one derivative (1.1 eq), and DMAP (1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting materials. The reaction typically proceeds to completion within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, a trans-β-N-heterocyclic cyclobutane carboximide, can be purified by flash column chromatography on silica gel.[19]

  • Further Derivatization: This stable intermediate can be readily reacted with a wide range of nucleophiles (e.g., primary amines, thiols) in a subsequent step to open the benzoxazolone ring and install the desired amino functionality, yielding a diverse library of trans-β-aminocyclobutane derivatives.[19]

Trustworthiness Note: This protocol describes a validated transformation that leverages a base-catalyzed cascade to efficiently form the desired cyclobutane product with high stereocontrol.[19] The resulting carboximide is an activated intermediate, primed for facile diversification.

Future Outlook and Emerging Trends

The aminocyclobutane moiety is poised to become even more integral to drug discovery. Its application in peptidomimetics and foldamers —oligomers that adopt stable, predictable secondary structures—is a rapidly growing field.[19][20][21] The constrained nature of aminocyclobutane carboxylic acids can be used to induce specific turns or helical conformations in peptide chains, enhancing their stability against proteolysis and improving cell permeability.[6][21][22]

Furthermore, as drug discovery moves towards novel modalities like Proteolysis-Targeting Chimeras (PROTACs), the need for rigid, well-defined, and non-planar linkers is increasing. The aminocyclobutane scaffold is an ideal candidate for inclusion in such linkers, offering a stable and synthetically accessible platform to control the distance and orientation between the target-binding and E3-ligase-binding moieties.

Conclusion

The aminocyclobutane moiety is far more than a simple cyclic amine. It is a sophisticated chemical tool that provides medicinal chemists with a powerful solution to the intertwined challenges of potency, selectivity, and pharmacokinetics. By conferring conformational rigidity, it reduces the entropic cost of binding and enables precise, vector-based drug design. Its utility as a bioisosteric replacement for metabolically vulnerable or overly lipophilic groups allows for the systematic optimization of lead compounds. From natural products to rationally designed enzyme inhibitors, the aminocyclobutane has proven its value. As synthetic methodologies become more refined and our understanding of 3D pharmacology deepens, this small, strained ring will undoubtedly be at the core of many future therapeutic breakthroughs.

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A Senior Application Scientist's Guide to the Fundamental Principles of Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate art of multi-step organic synthesis, the ability to selectively modify one part of a complex molecule while leaving other reactive sites untouched is paramount. This control is achieved through the strategic use of protecting groups, a foundational concept that transforms a synthetic challenge into a manageable, stepwise process. This guide provides an in-depth exploration of the core principles governing the use of protecting groups. We will move beyond simple definitions to discuss the causality behind their selection and application, delve into the critical strategy of orthogonal protection, and provide field-proven protocols for the protection and deprotection of common functional groups. Our objective is to equip the modern chemical scientist with the foundational knowledge and practical insights required to master this essential synthetic tool.

The Core Imperative: Why Protecting Groups are Essential

Most organic molecules of interest, particularly in drug development, are multifunctional.[1] A typical synthetic target may contain alcohols, amines, carbonyls, and carboxylic acids, all of which possess distinct but sometimes overlapping reactivities. When a planned transformation requires a reagent that could react undesirably with multiple functional groups, the chemist faces a challenge of chemoselectivity .[1][2]

A protecting group is a molecular entity that is temporarily introduced to mask a specific functional group, rendering it inert to the conditions of a subsequent reaction.[3][4][5] Once the desired transformation elsewhere in the molecule is complete, the protecting group is removed to regenerate the original functionality.[3] This three-step sequence—protection, transformation, deprotection —is a cornerstone of modern synthesis, enabling the construction of complex architectures that would otherwise be impossible.[3][6] For example, the powerful reducing agent lithium aluminum hydride (LiAlH₄) will readily reduce both esters and ketones.[3] If the desired outcome is the reduction of an ester in the presence of a ketone, the ketone must first be protected to prevent its reduction.[3][4]

G sub Substrate (Multiple Functional Groups) prot Protection (Masks FG-A) sub->prot 1. Introduce PG trans Transformation (Reacts with FG-B) prot->trans 2. Perform Reaction deprot Deprotection (Removes Mask from FG-A) trans->deprot 3. Remove PG prod Final Product deprot->prod

Caption: The fundamental workflow of protecting group strategy in synthesis.

The Anatomy of an Ideal Protecting Group: A Self-Validating System

The decision to use a protecting group adds at least two steps to a synthetic sequence, impacting overall yield and efficiency.[3][6] Therefore, the choice is not trivial. An ideal protecting group must function as part of a self-validating system, where each step is high-yielding and predictable. The key criteria are:[5][7][8]

  • Selective & High-Yielding Introduction: The protecting group must be introduced onto the target functional group efficiently and without affecting other parts of the molecule.

  • Robust Stability: It must be completely stable to the full range of reagents and conditions planned for subsequent synthetic steps.

  • Selective & High-Yielding Removal: The deprotection step must be achievable under mild, specific conditions that do not impact any other functional or protecting groups within the molecule.

  • Minimal Perturbation: The protecting group should not introduce new stereogenic centers or additional reactive sites.[8][9] It should also be easily distinguishable in analytical characterization (e.g., NMR).

  • Economic Viability: The reagents used for protection and deprotection should be readily available and cost-effective, a significant consideration in process development.[7]

No single protecting group is perfect for all scenarios.[9] The art of synthesis lies in selecting from the vast arsenal of available groups the one whose properties are perfectly matched to the specific demands of the synthetic route.[8]

The Grand Strategy: Orthogonal Protection

In the synthesis of highly complex molecules, such as peptides or oligonucleotides, it is often necessary to protect multiple functional groups of the same type (e.g., several different hydroxyl or amino groups).[3][10] This requires a more sophisticated approach known as orthogonal protection .

An orthogonal set of protecting groups consists of multiple groups within the same molecule that can each be removed by a unique set of conditions, without affecting any of the other protecting groups.[3][11] This strategy allows for the selective deprotection and manipulation of one specific site at a time.[10][12]

The classic example is found in modern solid-phase peptide synthesis (SPPS).[13][14] An amino acid building block might have:

  • An Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amine, which is labile to basic conditions (e.g., piperidine).[14]

  • A t-Butyl (tBu) based group on a reactive side chain, which is labile to strong acidic conditions (e.g., trifluoroacetic acid).[14]

  • A Benzyl (Bn) ester linking the C-terminus to the solid support, which is cleaved by hydrogenolysis .[3][15]

This orthogonality ensures that the α-amine can be deprotected for chain elongation without disturbing the side-chain protection or cleaving the peptide from the resin.[13][14]

Orthogonal Molecule Molecule N-PG₁ SideChain-PG₂ C-Term-PG₃ Product1 Deprotected N-Terminus Molecule:N->Product1 Selective Cleavage Product2 Deprotected Side Chain Molecule:S->Product2 Selective Cleavage Product3 Deprotected C-Terminus Molecule:C->Product3 Selective Cleavage Reagent1 Reagent 1 (e.g., Base) Reagent1->Molecule:N Reagent2 Reagent 2 (e.g., Acid) Reagent2->Molecule:S Reagent3 Reagent 3 (e.g., H₂/Pd) Reagent3->Molecule:C

Caption: The principle of orthogonal protection, allowing selective deprotection.

A Field Guide to Common Protecting Groups & Protocols

The choice of a protecting group is dictated by the functional group requiring protection and the planned downstream reaction conditions. The authoritative text in this field is Greene's Protective Groups in Organic Synthesis, which provides an exhaustive catalog.[16][17][18][19][20] Below is a summary of commonly used groups and representative protocols.

Data Presentation: Common Protecting Groups
Functional GroupProtecting Group (Abbr.)Protection ReagentsDeprotection ConditionsStable ToLabile To
Alcohol tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, Imidazole, DMFTBAF, THF; or HF•Py, THFBases, Nucleophiles, ReductantsAcid, Fluoride
Alcohol Benzyl (Bn)BnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Acid, Base, Oxidants, ReductantsHydrogenolysis
Alcohol Tetrahydropyranyl (THP)Dihydropyran (DHP), p-TsOHp-TsOH, MeOH; or aq. HClBases, Nucleophiles, ReductantsAcid
Amine tert-Butoxycarbonyl (Boc)Boc₂O, Et₃N, DCMTrifluoroacetic Acid (TFA), DCMBase, Hydrogenolysis, NucleophilesStrong Acid
Amine Carbobenzyloxy (Cbz)Cbz-Cl, NaHCO₃, H₂O/DioxaneH₂, Pd/C (Hydrogenolysis)Acid, Base, NucleophilesHydrogenolysis
Carbonyl Ethylene Glycol Ketal/AcetalEthylene Glycol, p-TsOH, Tolueneaq. HCl, AcetoneBases, Nucleophiles, Hydrides, OrganometallicsAcid
Carboxylic Acid Methyl Ester (Me)MeOH, H₂SO₄ (cat.)LiOH, H₂O/THF (Saponification)Mild Acid, HydrogenolysisStrong Acid/Base
Carboxylic Acid Benzyl Ester (Bn)BnBr, Cs₂CO₃, DMFH₂, Pd/C (Hydrogenolysis)Acid, Base, NucleophilesHydrogenolysis
Experimental Protocols

This protocol is a cornerstone for protecting alcohols against basic, nucleophilic, or organometallic reagents.

  • Rationale: TBDMS chloride reacts with the alcohol. Imidazole acts as a mild, non-nucleophilic base to neutralize the HCl byproduct and catalyze the reaction. The resulting silyl ether is sterically hindered and electronically stable to many reagents but is selectively cleaved by fluoride ions due to the high strength of the Si-F bond.[21]

  • Step-by-Step Methodology:

    • Dissolve the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

    • Add imidazole (1.5 equiv) to the solution and stir until dissolved.

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).

The Boc group is arguably the most common amine protecting group in both solution-phase and solid-phase synthesis, prized for its stability and clean, acid-mediated removal.[4][22]

  • Rationale: The amine nitrogen acts as a nucleophile, attacking a carbonyl of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically run with a non-nucleophilic base like triethylamine (Et₃N) to scavenge the proton from the nitrogen. The resulting carbamate is stable to a wide range of conditions but is readily cleaved with strong acid (like TFA), which proceeds via a stable tert-butyl cation.

  • Step-by-Step Methodology:

    • Dissolve the amine (1.0 equiv) in dichloromethane (DCM, ~0.5 M).

    • Add triethylamine (1.5 equiv) to the solution.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The resulting Boc-protected amine is often pure enough for the next step, but can be purified by chromatography or recrystallization if necessary.

This protocol demonstrates the selective cleavage of a silyl ether, a common final step before isolating a hydroxyl-containing target.

  • Rationale: Tetra-n-butylammonium fluoride (TBAF) is a source of nucleophilic fluoride ions. The fluoride attacks the silicon center, forming a highly stable Si-F bond and liberating the alcohol as an alkoxide, which is then protonated during workup.

  • Step-by-Step Methodology:

    • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.2 M).

    • Add a 1.0 M solution of TBAF in THF (1.5 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The judicious use of protecting groups is a foundational pillar of modern organic synthesis. It is an enabling technology that grants chemists precise control over reactivity, allowing for the construction of immensely complex and valuable molecules.[23] The selection of a protecting group is a critical strategic decision that must account for the stability of all functional groups present throughout a multi-step sequence. While the field is continuously evolving, with a push towards "protecting group-free" synthesis to improve efficiency and align with the principles of green chemistry, the fundamental strategies discussed herein remain indispensable.[22][24] Mastery of these principles is, and will continue to be, a defining characteristic of an expert synthetic chemist.

References

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  • Danishefsky, S. J., & Bilodeau, M. T. Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 93(13), 6476-6481. Available from: [Link]

  • Chemistry LibreTexts. 6: Protecting Groups. Chemistry LibreTexts. Available from: [Link]

  • Fields, G. B., & Noble, R. L. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available from: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available from: [Link]

  • Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar. Available from: [Link]

  • Ciriminna, R., & Pagliaro, M. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2445-2480. Available from: [Link]

  • Kocienski, P. J. Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. Angewandte Chemie International Edition, 39(1), 205-207. Available from: [Link]

  • Wuts, P. G. M., & Greene, T. W. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Greene's Protective Groups in Organic Synthesis. Available from: [Link]

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Harnessing the Power of Aminocyclobutane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

A Senior Application Scientist's Perspective on a Privileged Structural Motif

Abstract

In the relentless pursuit of novel therapeutics with improved efficacy and superior physicochemical properties, medicinal chemists are increasingly turning to three-dimensional (3D) scaffolds that offer a departure from the planar landscape of traditional drug molecules. Among these, the aminocyclobutane core has emerged as a "rising star" and a privileged scaffold in drug design.[1][2] Its inherent structural and conformational properties offer a powerful toolkit to address common challenges in drug development, including metabolic instability, poor solubility, and off-target effects.[3][4] This guide provides an in-depth exploration of aminocyclobutane derivatives, synthesizing field-proven insights with technical data to illuminate their strategic application in drug discovery. We will delve into the fundamental properties of the scaffold, its role in bioisosterism and conformational constraint, key synthesis strategies, and detailed experimental protocols to empower researchers in their quest for next-generation therapeutics.

The Aminocyclobutane Core: A Unique Structural and Physicochemical Profile

The utility of the aminocyclobutane scaffold is rooted in the distinct geometry of the four-membered ring. Unlike aromatic rings which are planar, or larger cycloalkanes which are highly flexible, the cyclobutane ring exists in a unique, puckered conformation.[3][5] This non-planar structure is a direct consequence of its significant ring strain (approximately 26.3 kcal/mol), which positions it between the highly reactive cyclopropane and the more stable cyclopentane.[3][6]

Key characteristics that make this scaffold attractive for medicinal chemistry include:

  • Three-Dimensionality: The puckered nature provides a rigid, 3D framework. This is crucial for exploring the spatial arrangements of target proteins, often leading to stronger binding affinities compared to flat aromatic systems.[3] The increased fraction of sp3-hybridized carbons (Fsp3) is a parameter frequently correlated with higher clinical success rates.[4]

  • Conformational Restriction: The rigid cyclobutane ring can replace flexible linkers in a molecule, drastically limiting the number of possible conformations.[5] This pre-organization of the molecule for binding can reduce the entropic penalty upon interaction with the target, potentially boosting potency.[3]

  • Chemical Inertness: Despite its strain, the cyclobutane ring is relatively inert chemically compared to highly reactive motifs like cyclopropane, ensuring stability under physiological conditions.[3][6]

  • Improved Physicochemical Properties: The move from planar, sp2-rich systems to saturated, sp3-rich scaffolds generally correlates with higher aqueous solubility and lower melting points, key properties for successful drug development.[3][4]

Strategic Applications in Medicinal Chemistry Programs

The decision to incorporate an aminocyclobutane moiety is a strategic choice driven by the desire to solve specific drug design challenges. Its application is versatile, ranging from subtle conformational control to dramatic bioisosteric replacement.

Conformational Restriction: Engineering Potency and Stability

A primary application of the aminocyclobutane scaffold is to enforce a specific conformation on a molecule. Flexible ligands often pay a significant energetic price (entropic penalty) to adopt the correct binding pose within a protein pocket.[3] By incorporating a rigid cyclobutane ring, the molecule is "locked" into a more favorable conformation for binding.

Causality in Action: Consider a flexible ethylamine side chain. This chain has multiple rotatable bonds, allowing it to adopt numerous conformations in solution. By replacing this linker with a 1,3-disubstituted aminocyclobutane, the relative orientation of the terminal functional groups becomes fixed, reducing conformational freedom and pre-organizing the ligand for its target.[3] This strategy can also be used to block metabolically labile sites by conformationally shielding them from metabolic enzymes.[3]

G cluster_0 Conceptual Workflow: Aminocyclobutane Integration start Identify Lead Compound Challenge (e.g., Poor Metabolism, Low Potency) decision Is Conformational Flexibility or Planarity a Key Issue? start->decision strategy1 Strategy: Conformational Restriction decision->strategy1 Yes (Flexibility) strategy2 Strategy: Bioisosteric Replacement decision->strategy2 Yes (Planarity/Metabolism) synthesis Synthesize Aminocyclobutane Derivatives strategy1->synthesis strategy2->synthesis testing In Vitro & In Vivo Testing (Potency, ADME, Toxicity) synthesis->testing analysis Structure-Activity Relationship (SAR) Analysis testing->analysis analysis->synthesis Unfavorable SAR (Iterate Design) optimization Lead Optimization analysis->optimization Favorable SAR candidate Drug Candidate optimization->candidate

Caption: A logical workflow for integrating aminocyclobutane scaffolds into a drug discovery program.

Bioisosteric Replacement: Moving Beyond the Flatland

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. Aminocyclobutanes have proven to be excellent non-classical bioisosteres for several common motifs.

  • Aryl Ring Replacement: Replacing a planar phenyl ring with a 3D cyclobutane ring is a powerful strategy to improve a compound's pharmaceutical profile.[4] Electron-rich aromatic systems are often susceptible to oxidative metabolism (e.g., P450-mediated hydroxylation). The saturated cyclobutane ring is more metabolically robust.[4] This substitution increases the Fsp3 character, which can lead to improved solubility and a higher probability of clinical success.[4]

  • Alkene and Gem-Dimethyl Replacement: The cyclobutane ring can be used to replace an alkene, preventing potential cis/trans isomerization under physiological conditions.[3][5] It can also serve as a replacement for a gem-dimethyl group, mimicking its steric bulk without the associated increase in lipophilicity.[7]

Data Presentation: Phenyl vs. Cyclobutane Bioisostere

The following table conceptualizes the typical improvements seen when replacing a phenyl ring with a cyclobutane bioisostere, based on trends reported in the literature.[4]

PropertyPhenyl-Containing CompoundCyclobutane BioisostereRationale for Improvement
Biological Activity (IC₅₀) 100 nM90 nMEnhanced 3D complementarity with target binding pocket.[4]
Aqueous Solubility 10 µg/mL50 µg/mLReduced planarity and π-π stacking interactions lead to better solvation.[3]
Metabolic Stability (t½) 15 min> 90 minSaturated ring is less susceptible to oxidative metabolism than an electron-rich aryl ring.[4]
Fsp3 Character 0.250.60Direct consequence of replacing an sp2-rich ring with an sp3-rich scaffold.[4]

Synthesis of Aminocyclobutane Derivatives: Key Methodologies

While the synthesis of complex cyclobutanes can be challenging, a number of robust methods have been developed.[8] A common strategy involves the diversification of a key bifunctional intermediate.[9]

Protocol 1: General Procedure for Reductive Amination

This protocol describes a common method for synthesizing secondary amine derivatives from a primary aminocyclobutane intermediate.[9]

Materials:

  • cis- or trans-aminocyclobutane intermediate (e.g., 3-aminocyclobutanol)

  • Aldehyde of choice

  • Anhydrous Methanol (MeOH)

  • 3 Å Molecular Sieves

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a solution of the aminocyclobutane intermediate (1.0 eq) in dry MeOH (0.30 M) containing a spatula of 3 Å molecular sieves at room temperature, add the corresponding aldehyde (0.97 eq).

  • Stir the reaction mixture for 18 hours at room temperature to allow for imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add NaBH₄ (3.0 eq) portion-wise, ensuring the temperature remains low.

  • Stir the mixture for 2 minutes at 0 °C, then remove the ice bath and stir for a further 1 hour at room temperature.

  • Remove the solvent in vacuo.

  • Partition the resulting residue between EtOAc and saturated aqueous NaHCO₃.

  • Extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography to afford the desired secondary amine derivative.

Self-Validating Experimental Systems: Assessing Drug-like Properties

To ensure trustworthiness, protocols must be robust and self-validating. The following workflows are critical for evaluating the impact of aminocyclobutane incorporation on key drug-like properties.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a crucial prediction of its in vivo half-life.[4]

Materials:

  • Test Compound (aminocyclobutane derivative)

  • Human Liver Microsomes (HLM)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard

  • 96-well incubation plate and a control plate

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Dilute with buffer to a final concentration of 1 µM (final DMSO concentration <0.5%).

  • Incubation Mixture: In a 96-well plate, combine the test compound solution and the liver microsome solution (e.g., 0.5 mg/mL final protein concentration) in buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to all wells. This is T=0.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2:1 volume of ice-cold ACN containing an internal standard to the respective wells.

  • Negative Control: A parallel incubation without the NADPH-regenerating system should be run to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the quenched plates (e.g., at 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The intrinsic clearance (CLint) and half-life (t½ = 0.693/k) can then be calculated.

Caption: Experimental workflow for assessing the metabolic stability of aminocyclobutane derivatives.

Case Studies in Drug Development

The theoretical advantages of aminocyclobutane scaffolds are validated by their successful incorporation into numerous clinical candidates across various therapeutic areas.[3][6][10]

  • Oncology - TTK Inhibitors: In the development of Threonine tyrosine kinase (TTK) inhibitors for cancer, a cyclohexanol-containing compound suffered from in vivo isomerization. Replacing it with a cyclobutanol moiety completely prevented this isomerization. Further optimization led to CFI-402257 , a potent TTK inhibitor with high bioavailability, demonstrating the use of the cyclobutyl ring to enhance rigidity and solve stereochemical instability issues.[3]

  • Oncology - DOT1L Inhibitors: An aminocyclobutane-containing compound, Pinometostat (EPZ-5676) , is a potent and selective inhibitor of the histone methyltransferase DOT1L. It entered clinical trials for the treatment of leukemia. The cyclobutyl ring fits into a key hydrophobic subpocket of the enzyme, contributing to the compound's high potency and residence time.[3][11]

  • Autoimmune Diseases - JAK Inhibitors: Numerous patents describe azetidine and cyclobutane derivatives as potent inhibitors of Janus Kinases (JAKs), which are key targets for inflammatory and autoimmune disorders.[12] The rigid scaffold helps position the necessary pharmacophores for effective inhibition of the kinase domain.

Conclusion and Future Outlook

The aminocyclobutane scaffold has transitioned from a synthetic curiosity to a validated, privileged element in modern drug design. Its ability to impart three-dimensionality, enforce conformational restraint, and improve fundamental ADME properties provides a robust solution to many persistent challenges in medicinal chemistry. The strategic replacement of flat, metabolically vulnerable aromatic rings with these puckered, saturated systems is a particularly powerful approach to creating more drug-like candidates.[4] As synthetic methodologies become more advanced and our understanding of structure-activity relationships deepens, we can expect to see an even greater number of aminocyclobutane-containing drugs entering clinical development and ultimately benefiting patients across a wide range of diseases.

References

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  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry (Weinheim an der Bergstrasse, Germany), 28(41), e202200833. [Link][9]

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Methodological & Application

synthesis protocol for tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of tert-Butyl (3-aminocyclobutyl)carbamate

Authored by a Senior Application Scientist

This document provides a detailed and scientifically grounded guide for the synthesis of this compound, a valuable building block in contemporary drug discovery and development. The presence of the rigid cyclobutane scaffold and the differentially protected diamine functionality makes it a crucial intermediate for introducing constrained motifs into pharmacologically active molecules. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the synthetic process.

Strategic Overview and Mechanistic Rationale

The synthesis of this compound hinges on the selective protection of one of two amino groups in a 1,3-cyclobutanediamine precursor. The tert-butoxycarbonyl (Boc) group is the protector of choice due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions.[1][2]

The Core Reaction: Selective Mono-N-Boc Protection

The primary challenge in this synthesis is achieving high selectivity for the mono-protected product over the di-protected byproduct and unreacted starting material. The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source.

Mechanism of Boc Protection: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the nitrogen atom on the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[3][4] This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a stable tert-butyl carbonate leaving group, which then decomposes into gaseous carbon dioxide and tert-butoxide.[4] The tert-butoxide, a strong base, then deprotonates the newly formed carbamate, yielding the final product.

Achieving Selectivity: The key to maximizing the yield of the mono-Boc product lies in controlling the reaction stoichiometry. By using a slight sub-stoichiometric amount of Boc₂O relative to the diamine, the statistical probability of a single diamine molecule reacting twice is significantly reduced. Furthermore, slow, controlled addition of the Boc₂O reagent to a cooled solution of the diamine is critical to prevent localized areas of high Boc₂O concentration, which would favor di-protection.

The following diagram illustrates the overall synthetic transformation.

Reaction_Scheme SM 1,3-Cyclobutanediamine Product tert-Butyl (3-aminocyclobutyl)carbamate SM->Product Base, Solvent 0°C to RT Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Product Byproduct Di-Boc Protected Byproduct Product->Byproduct

Caption: Reaction scheme for the selective mono-Boc protection of 1,3-cyclobutanediamine.

Detailed Experimental Protocol

This protocol is optimized for the selective synthesis of this compound from its diamine precursor. The procedure is applicable to both cis and trans isomers, with the stereochemistry of the starting material being retained in the product.

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
1,3-Cyclobutanediamine Dihydrochloride≥97%Commercially AvailableStarting material. Ensure isomer purity.
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercially AvailableBoc-protecting reagent.
Sodium Hydroxide (NaOH)Reagent GradeCommercially AvailableBase for neutralization.
1,4-DioxaneAnhydrousCommercially AvailableReaction solvent.
Deionized WaterN/AIn-houseReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction solvent.
Hydrochloric Acid (HCl)1 M aq. soln.Commercially AvailableFor pH adjustment during work-up.
Saturated Sodium Bicarbonate (NaHCO₃)N/APrepared in-houseFor washing.
Saturated Sodium Chloride (Brine)N/APrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-cyclobutanediamine dihydrochloride (5.0 g, 31.4 mmol) in a mixture of 1,4-dioxane (50 mL) and deionized water (50 mL).

  • Neutralization: Cool the solution to 0 °C using an ice-water bath. Slowly add a 2 M aqueous solution of sodium hydroxide (~31.4 mL, 62.8 mmol) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 15 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt.

  • Boc-Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (6.2 g, 28.3 mmol, 0.9 equivalents) in 20 mL of 1,4-dioxane. Add this solution to the reaction mixture dropwise via an addition funnel over a period of 1 hour. This slow addition is crucial for maximizing mono-protection.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Initial Work-up: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous residue with 50 mL of deionized water and transfer to a separatory funnel.

  • Byproduct Removal: Extract the aqueous layer with ethyl acetate (2 x 50 mL). This organic layer will contain the di-Boc protected byproduct and should be set aside.

  • Product Isolation (Acid/Base Extraction): Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by adding 1 M HCl. This protonates the desired product, making it insoluble in the organic solvent. Wash the acidified aqueous layer with ethyl acetate (2 x 30 mL) to remove any remaining non-polar impurities.

  • Final Extraction: Re-basify the aqueous layer to pH >12 with a 2 M NaOH solution. Extract the desired mono-protected product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the final organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or waxy solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 5% to 15% methanol in dichloromethane containing 1% triethylamine (to prevent the product from streaking on the acidic silica). Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to afford pure this compound.

Quantitative Data Summary
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
1,3-Cyclobutanediamine·2HCl159.075.0 g31.41.0
Di-tert-butyl dicarbonate218.256.2 g28.30.9
Sodium Hydroxide40.00~2.5 g62.82.0
Expected Product 186.26 ~4.0 - 4.8 g (Yield: 70-80%) N/A

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure from setup to final product isolation.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Dissolve Diamine Salt in Dioxane/Water cool 2. Cool to 0°C setup->cool neutralize 3. Add NaOH Solution cool->neutralize add_boc 4. Add (Boc)₂O Solution (Slowly over 1 hr) neutralize->add_boc react 5. Stir Overnight at RT add_boc->react concentrate 6. Remove Dioxane react->concentrate extract1 7. Extract with EtOAc (Removes Di-Boc) concentrate->extract1 acidify 8. Acidify Aqueous Layer extract1->acidify extract2 9. Wash with EtOAc acidify->extract2 basify 10. Basify Aqueous Layer extract2->basify extract3 11. Extract Product w/ EtOAc basify->extract3 dry 12. Dry & Concentrate extract3->dry purify 13. Column Chromatography dry->purify final_product Pure Product purify->final_product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety and Handling

  • 1,4-Dioxane: Is a potential carcinogen and should be handled in a well-ventilated chemical fume hood.

  • Sodium Hydroxide & Hydrochloric Acid: Are corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Di-tert-butyl dicarbonate: Can be an irritant. Avoid inhalation and skin contact.

  • Pressure: The reaction of Boc₂O with amines generates CO₂ gas.[4] Ensure the reaction vessel is not a closed system to avoid pressure build-up.

Conclusion

This protocol provides a reliable and scalable method for the synthesis of this compound. By carefully controlling stoichiometry and reaction conditions, selective mono-protection of the diamine precursor can be achieved in good yield. The detailed work-up and purification procedure ensures the isolation of a high-purity product suitable for use in demanding applications such as pharmaceutical ingredient synthesis.

References

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Retrieved from [Link]

  • Valdivia, V. et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 147-157. Retrieved from [Link]

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application of tert-Butyl (3-aminocyclobutyl)carbamate in peptide modification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of tert-Butyl (3-aminocyclobutyl)carbamate in Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptides Beyond Nature's Canon

The therapeutic landscape is increasingly shaped by peptides, molecules that offer a compelling balance of specificity and potency. However, natural peptides are often hampered by poor metabolic stability and conformational flexibility, limiting their clinical utility. A primary strategy to overcome these limitations is the incorporation of non-canonical amino acids (ncAAs) that introduce novel structural and functional properties.[1][2][3] Among the most powerful ncAAs are those with conformationally constrained scaffolds, which restrict the peptide backbone into a more defined and bioactive conformation.[4][5][6]

The cyclobutane ring, a strained four-membered carbocycle, serves as an exceptional scaffold for inducing conformational rigidity.[7][8] Its defined stereochemistry can pre-organize peptide pharmacophores, potentially enhancing binding affinity and receptor selectivity while simultaneously providing a non-natural structure that resists enzymatic degradation.[2][9]

This guide focuses on a versatile and commercially available building block, This compound . This molecule is not a traditional amino acid but a bifunctional diamine linker. It features a free primary amine for coupling and a second amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protecting group strategy makes it an ideal tool for site-specific modification of peptides, enabling the creation of branched, cyclic, or otherwise functionalized peptidomimetics using established solid-phase peptide synthesis (SPPS) techniques.

Section 1: Properties and Rationale for Use

The strategic advantage of using this compound stems from its unique combination of a rigid core and versatile chemical handles.

Physicochemical and Safety Data

Proper handling and storage are paramount for reagent integrity and laboratory safety.

PropertyValueReference
Chemical Name tert-Butyl (trans-3-aminocyclobutyl)carbamate[10]
CAS Number 871014-19-6[10]
Molecular Formula C₉H₁₈N₂O₂[10]
Molecular Weight 186.26 g/mol [10]
Appearance Off-white to white solid[11]
Storage 4°C, protect from light[10]
Key Safety Precaution Wear protective gloves, clothing, and eye protection. Wash thoroughly after handling.[12][12][13]
The Causality Behind Experimental Choices
  • Conformational Constraint: The cyclobutane scaffold locks the dihedral angles of the peptide backbone in its vicinity. This reduction in conformational entropy can lead to a more favorable binding energy upon interaction with a biological target, as less energy is required to adopt the bioactive conformation.[5] This principle is critical in designing peptides with high affinity and selectivity.

  • Enhanced Proteolytic Resistance: Proteases recognize and cleave specific peptide sequences and conformations. The introduction of the unnatural aminocyclobutyl moiety disrupts the natural peptide backbone, rendering the adjacent amide bonds resistant to enzymatic hydrolysis and extending the peptide's in vivo half-life.[2][3]

  • An Orthogonal Chemical Handle: The molecule's design is perfectly suited for the widely used Fmoc/tBu SPPS strategy.[14][15] The free primary amine can react with a carboxylic acid (e.g., on an amino acid side-chain) under standard coupling conditions. The Boc-protected amine remains inert. This Boc group can then be removed during the final acid-mediated cleavage step, revealing a new primary amine for post-synthetic modifications, or it can be deprotected on-resin if a different acid-labile resin linker is used.

Section 2: Experimental Protocols

The most robust and common application of this compound is its use as a branching unit, attached to the side-chain of an acidic amino acid like aspartic acid (Asp) or glutamic acid (Glu).

Protocol 1: On-Resin Modification of an Aspartic Acid Side-Chain

Objective: To synthesize a peptide with a constrained aminocyclobutyl moiety branching from an Asp residue, yielding a final product with a free primary amine on the cyclobutane scaffold for potential further conjugation.

Workflow Overview:

cluster_SPPS Standard Fmoc/tBu SPPS cluster_Modification On-Resin Modification cluster_Finalize Cleavage & Purification A 1. Start with Rink Amide Resin B 2. Couple Fmoc-Asp(OAll)-OH A->B Load first AA C 3. Elongate Peptide Chain (Multiple Cycles) B->C Standard cycles D 4. Selective Deprotection: Remove Allyl (OAll) group using Pd(PPh₃)₄ C->D Peptide assembled E 5. Side-Chain Activation: Activate free carboxyl with HATU / DIEA D->E Free -COOH F 6. Couple Building Block: Add excess tert-Butyl (3-aminocyclobutyl)carbamate E->F Activated ester G 7. Global Deprotection & Cleavage: TFA Cocktail (TFA/TIS/H₂O) F->G Modified peptide on resin H 8. Precipitate, Purify (RP-HPLC) & Characterize (MS) G->H Crude peptide

Workflow for side-chain modification of a peptide with the aminocyclobutyl scaffold.

Materials and Reagents:

  • Resin: Rink Amide resin (for C-terminal amide peptides).

  • Amino Acids: Fmoc-protected amino acids with standard acid-labile side-chain protecting groups (e.g., Trt, Pbf, tBu).

  • Orthogonally Protected AA: Fmoc-Asp(OAll)-OH (Fmoc-aspartic acid allyl ester).

  • Building Block: this compound.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% Piperidine in DMF.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Allyl Deprotection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane (PhSiH₃).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation: Cold diethyl ether.

  • Purification: RP-HPLC system, appropriate columns (e.g., C18), and solvents (Acetonitrile, Water, 0.1% TFA).

Step-by-Step Methodology:

  • Peptide Synthesis:

    • Synthesize your target peptide sequence on the Rink Amide resin using a standard automated or manual Fmoc/tBu SPPS protocol.[16]

    • At the desired position for modification, incorporate Fmoc-Asp(OAll)-OH using standard coupling conditions (e.g., 4 eq. amino acid, 3.95 eq. HATU, 6 eq. DIEA in DMF).

    • Complete the synthesis of the remaining peptide sequence. The final residue should remain Fmoc-protected.

  • Selective Allyl Deprotection:

    • Swell the resin in DCM and wash thoroughly.

    • Prepare a solution of Pd(PPh₃)₄ (0.2 eq. relative to resin loading) and PhSiH₃ (15-20 eq.) in DCM. Causality: The palladium catalyst cleaves the allyl ester, and phenylsilane acts as a scavenger to trap the released allyl group, driving the reaction to completion.

    • Add the solution to the reaction vessel, ensuring the resin is fully submerged. Bubble with argon or nitrogen for 2-3 minutes to create an inert atmosphere.

    • Agitate the mixture at room temperature for 1-2 hours. The resin may develop a dark or yellowish color.

    • Drain the solution and wash the resin extensively with DCM (5x), 0.5% DIEA in DMF (3x), and finally DMF (5x) to remove all traces of the catalyst.

  • Side-Chain Activation and Coupling:

    • In a separate vial, pre-activate the now-free Asp side-chain carboxyl group on the resin. Add a solution of HATU (4 eq.) and DIEA (6 eq.) in DMF to the reaction vessel. Agitate for 10-15 minutes.

    • In another vial, dissolve this compound (5 eq.) in DMF.

    • Add the carbamate solution to the activated resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Trustworthiness Check: Monitor the reaction using a qualitative test (e.g., Kaiser test). A negative result (clear or yellow beads) indicates the successful consumption of the free carboxyl groups (this is an indirect measure; a positive test would indicate failure).

  • Final Cleavage and Global Deprotection:

    • First, remove the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin. Causality: TFA cleaves the peptide from the Rink Amide linker and simultaneously removes all acid-labile side-chain protecting groups (e.g., Pbf, Trt, tBu) as well as the Boc group on the cyclobutyl moiety. TIS is a scavenger that captures the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like tryptophan or methionine.[17]

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA filtrate.

  • Purification and Characterization:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of ice-cold diethyl ether.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet 2-3 times with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

    • Confirm the identity and purity of the final peptide using LC-MS (Liquid Chromatography-Mass Spectrometry) and analytical HPLC. The observed mass should correspond to the theoretical mass of the modified peptide.

Quantitative Data Summary

The following table provides typical parameters for the key modification steps. Optimization may be required based on the specific peptide sequence.

ParameterTypical Value / RangeRationale
Resin Loading0.3 - 0.6 mmol/gLower loading minimizes steric hindrance and improves reaction efficiency for complex modifications.
Reagent Excess (Side-Chain Coupling)4-5 equivalentsDrives the coupling reaction to completion, ensuring high modification yield.
Coupling Time (Side-Chain)2-4 hoursSufficient time for sterically hindered side-chain reactions. Monitor with Kaiser or other tests if possible.
Pd(PPh₃)₄ (Allyl Deprotection)0.2 equivalentsCatalytic amount; higher amounts do not significantly improve reaction speed but increase cost and removal burden.
PhSiH₃ (Allyl Deprotection)15-20 equivalentsLarge excess of the scavenger is required to efficiently trap the cleaved allyl groups and prevent side reactions.

Section 3: Broader Applications in Drug Discovery

The incorporation of the aminocyclobutyl scaffold opens avenues for advanced peptide engineering.

  • Scaffolds for PROTACs: Diamine linkers containing rigid carbocyclic cores, such as the cyclobutane moiety described, are increasingly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[18][19] These linkers connect a target-binding ligand to an E3 ligase ligand, and their length and rigidity are critical for inducing the formation of a productive ternary complex and subsequent target degradation.

  • Induction of Secondary Structures: The rigid geometry of cyclobutane amino acid surrogates can function similarly to proline, inducing specific β-turns or other secondary structures within a peptide chain.[4][5] This conformational control is a key strategy in peptidomimetic design to mimic the bioactive shape of natural peptide ligands.

  • Platform for Multivalent Peptides: The branched amine introduced via this protocol serves as a convenient attachment point for creating multivalent constructs. One could conjugate a second peptide, a targeting moiety, an imaging agent, or a half-life extension group like polyethylene glycol (PEG), creating multifunctional therapeutic candidates from a single, well-defined scaffold.

Conclusion

This compound is more than a simple building block; it is an enabling tool for sophisticated peptide modification. By providing a conformationally constrained, bifunctional scaffold that is fully compatible with standard SPPS workflows, it allows researchers to systematically enhance the drug-like properties of peptides. The ability to introduce rigidity, improve proteolytic stability, and create specific branching points makes it a valuable asset in the development of next-generation peptide therapeutics, from targeted inhibitors to advanced modalities like PROTACs.

References

  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem.
  • The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC - NIH.
  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides.
  • Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Springer.
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC - NIH.
  • Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Cyclobutane-containing peptides. ElectronicsAndBooks.
  • MSDS of tert-butyl N-[(1R,3R)
  • Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL 3-AMINOCYCLOBUTYLCARBAM
  • Cyclobutanes in Small‐Molecule Drug Candid
  • SAFETY D
  • Application Notes and Protocols for the Synthesis of Cyclic Peptides Using HBTU. BenchChem.
  • Aminoacids of the cyclobutane series.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light C
  • tert-Butyl (trans-3-aminocyclobutyl)
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.
  • SAFETY D
  • Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs)
  • SAFETY D
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research.
  • Methods and protocols of modern solid phase peptide synthesis.
  • tert-Butyl (trans-3-(aminomethyl)cyclobutyl)
  • 871014-19-6 | tert-Butyl (trans-3-aminocyclobutyl)
  • Fmoc / t-Bu Solid Phase Synthesis. Sunresin.
  • Solid-phase peptide synthesis introduction-Technical Articals-News. CSBio.
  • Protecting Groups for Amines: Carbam

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Application Note: A Robust Protocol for the Selective Mono-N-Boc Protection of Symmetric Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mono-N-Boc-protected diamines are indispensable bifunctional building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and materials science. Achieving selective monofunctionalization of symmetric diamines presents a persistent challenge, often resulting in difficult-to-separate mixtures of unprotected, mono-protected, and di-protected species.[1] This application note provides a detailed, field-proven protocol for the selective mono-N-Boc protection of primary aliphatic diamines. We will delve into the core chemical principles governing selectivity and present a robust, one-pot method that leverages in situ mono-protonation to deactivate one amine group, thereby yielding the desired mono-Boc product with high selectivity and yield.

Guiding Principles for Achieving Selectivity

The reaction between a primary amine and di-tert-butyl dicarbonate ((Boc)₂O) proceeds via nucleophilic attack of the amine on one of the anhydride's carbonyl carbons.[2] In a symmetric diamine, both amine groups are initially equally reactive. The primary challenge is to prevent the second amine group of the desired mono-protected product from reacting further to form the di-Boc byproduct.[1] Several strategies can be employed to favor mono-protection:

  • Stoichiometric Control: Using a large excess of the diamine can statistically favor the reaction of (Boc)₂O with an unprotected diamine molecule. However, this approach is often impractical and wasteful, especially when working with valuable or complex diamines.[3]

  • Kinetic Control (Slow Addition): Minimizing the local concentration of (Boc)₂O by adding it slowly to the diamine solution at low temperatures can enhance selectivity.[1] This exploits the slightly lower nucleophilicity of the remaining amine in the mono-Boc product compared to the starting diamine.

  • In Situ Deactivation: The most elegant and efficient strategy involves the selective deactivation of one amine group by converting it into an ammonium salt. By adding one equivalent of a strong acid, a statistical equilibrium is established where the mono-protonated diamine is the predominant species.[4] The protonated amine (-NH₃⁺) is no longer nucleophilic, leaving the free amine (-NH₂) available to react selectively with the (Boc)₂O.[4][5]

This note will focus on the in situ deactivation method, which offers excellent selectivity without requiring a large excess of the diamine substrate.

Reaction Mechanism and Workflow

The selective mono-protection strategy is a one-pot, two-step process involving protonation followed by acylation.

Mechanistic Pathway

The process begins with the selective protonation of one amine group. The subsequent addition of (Boc)₂O leads to the desired N-acylation at the remaining free amine.

G cluster_0 Step 1: In Situ Mono-protonation cluster_1 Step 2: Selective Boc Protection cluster_2 Step 3: Neutralization Diamine H₂N-R-NH₂ Mono_Salt H₂N-R-NH₃⁺ Cl⁻ Diamine->Mono_Salt + 1 eq. HCl HCl_source Me₃SiCl + MeOH (generates HCl) HCl_source->Mono_Salt Mono_Salt_2 H₂N-R-NH₃⁺ Cl⁻ Boc2O (Boc)₂O Product Boc-HN-R-NH₃⁺ Cl⁻ Boc2O->Product Product_2 Boc-HN-R-NH₃⁺ Cl⁻ Mono_Salt_2->Product + (Boc)₂O Final_Product Boc-HN-R-NH₂ Product_2->Final_Product + Base (e.g., NaOH)

Caption: Mechanism of selective mono-Boc protection via in situ deactivation.

Experimental Workflow

The laboratory procedure follows a logical sequence from reagent preparation to product isolation.

G start Start dissolve Dissolve diamine in anhydrous MeOH start->dissolve cool Cool solution to 0 °C dissolve->cool add_hcl Slowly add 1 eq. Me₃SiCl (forms HCl) cool->add_hcl equilibrate Stir to allow equilibration (RT) add_hcl->equilibrate add_boc Add 1 eq. (Boc)₂O in MeOH equilibrate->add_boc react Stir at RT for 1-2 hours add_boc->react workup Aqueous Workup: 1. Dilute with H₂O 2. Wash with Ether react->workup basify Adjust aqueous pH > 12 with 2N NaOH workup->basify extract Extract product with Dichloromethane (DCM) basify->extract dry Dry organic layer (Na₂SO₄), filter, concentrate extract->dry end Pure Mono-Boc Product dry->end

Caption: General workflow for the selective mono-Boc protection protocol.

Detailed Experimental Protocol

This protocol is adapted from a general method developed for a range of aliphatic diamines and offers high yields and purities.[6]

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diamines can be corrosive and irritants.[1] Di-tert-butyl dicarbonate is a lachrymator.[1] Chlorotrimethylsilane reacts with moisture to produce HCl gas.

Materials and Reagents
  • Symmetric Aliphatic Diamine (e.g., 1,6-diaminohexane)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Chlorotrimethylsilane (Me₃SiCl), redistilled

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Diethyl ether

  • Sodium Hydroxide (NaOH) solution, 2N

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure
  • Diamine Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diamine (1.0 eq.) in anhydrous methanol (approx. 0.2 M concentration).

  • In Situ Acid Formation: Cool the solution to 0 °C in an ice bath with vigorous stirring. Slowly add chlorotrimethylsilane (1.0 eq.) dropwise via syringe. A white precipitate of the diamine monohydrochloride salt may form.[6]

  • Equilibration: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes.[4][6]

  • Boc Anhydride Addition: Add water (approx. 1 mL per 10 mmol of diamine) followed by a solution of (Boc)₂O (1.0 eq.) in methanol.[6]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Initial Workup: Dilute the reaction mixture with water (approx. 5x the initial MeOH volume). Wash the aqueous layer with diethyl ether (2x) to remove any di-Boc byproduct and other neutral impurities. Discard the ether layers.[6]

  • Product Liberation: Adjust the pH of the aqueous layer to >12 by the slow addition of 2N NaOH solution.

  • Extraction: Extract the liberated mono-Boc protected diamine from the basic aqueous layer with dichloromethane (3-5x).

  • Isolation: Combine the organic (DCM) layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-Boc protected diamine.[3] Further purification by column chromatography is typically not required.[6]

Substrate Scope and Performance

The in situ mono-protonation strategy has been successfully applied to a variety of linear and cyclic aliphatic diamines. The table below summarizes representative yields and purities achieved using this methodology.

Diamine SubstrateProductYield (%)Purity (%)Reference
(1R,2R)-Cyclohexane-1,2-diaminetert-Butyl (1R,2R)-2-aminocyclohexylcarbamate66>99[6]
1,3-Diaminopropanetert-Butyl (3-aminopropyl)carbamate6598[4]
1,4-Diaminobutanetert-Butyl (4-aminobutyl)carbamate81>99[6]
1,6-Diaminohexanetert-Butyl (6-aminohexyl)carbamate87>99[4]
1,8-Diaminooctanetert-Butyl (8-aminooctyl)carbamate7093[6]

Table 1: Reported yields and purities for the mono-N-Boc protection of various diamines using an in situ HCl generation method.

Troubleshooting and Key Considerations

  • Formation of Di-Boc Product: This is the most common side product. Its formation can be minimized by ensuring the slow, controlled addition of exactly one equivalent of both the HCl source and (Boc)₂O. The ether wash during workup is critical for removing any di-Boc product formed.[6]

  • Low Yield: Ensure all reagents are of high purity and that the methanol is anhydrous, as moisture can hydrolyze both Me₃SiCl and (Boc)₂O. Incomplete extraction from the basic aqueous phase can also lead to lower yields; perform multiple extractions with DCM.

  • Alternative HCl Sources: While Me₃SiCl is convenient, other reagents like thionyl chloride (SOCl₂) or carefully measured anhydrous HCl gas can also be used to generate the single equivalent of acid.[6][7]

  • Substrate Reactivity: For less nucleophilic diamines (e.g., some aromatic diamines), a catalyst such as 4-(Dimethylamino)pyridine (DMAP) may be considered, though this can sometimes increase the rate of di-protection.[8][9]

Conclusion

The selective mono-N-Boc protection of symmetric diamines is a critical transformation for creating versatile synthetic intermediates. The protocol detailed here, based on the principle of in situ mono-protonation, provides a simple, scalable, and highly efficient one-pot solution.[4][6] By temporarily deactivating one amine functionality, this method circumvents the common problem of di-protection, leading to high yields of the desired mono-protected product with excellent purity, often without the need for chromatographic separation.

References

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. Retrieved from [Link]

  • Sociedad Química de México. (2017). General method for selective mono-boc protection of diamines and thereof. Retrieved from [Link]

  • Kaiser, C., & Wille, U. (2014). Selective Mono-Boc-Protection of Bispidine. Molbank, 2014(3), M833. Retrieved from [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 757-763. Retrieved from [Link]

  • Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. John Wesley Powell Student Research Conference. Retrieved from [Link]

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. Semantic Scholar. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl (3-aminocyclobutyl)carbamate in the Synthesis of Advanced BET Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Spatial Precision in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs), offering a powerful alternative to traditional inhibition. A PROTAC's efficacy is critically dependent on its three core components: a warhead for the POI, a ligand for an E3 ubiquitin ligase, and the connecting linker. The linker, far from being a passive spacer, plays a pivotal role in dictating the potency, selectivity, and pharmacokinetic properties of the degrader by controlling the geometry of the induced ternary complex (POI-PROTAC-E3 ligase).

Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4) are critical epigenetic readers and transcriptional co-activators implicated in a range of malignancies and inflammatory diseases. While BET inhibitors have shown clinical promise, BET degraders can offer superior efficacy and a more profound and sustained biological response.

This guide provides an in-depth technical overview of the application of tert-Butyl (3-aminocyclobutyl)carbamate as a key building block for constructing advanced BET protein degraders. We will explore the scientific rationale for employing rigidified cyclobutane linkers and provide detailed, field-proven protocols for their incorporation into potent degraders.

The Rationale for Rigid Linkers: Why Cyclobutane?

While flexible alkyl and PEG linkers are commonly used in initial PROTAC designs, there is a growing body of evidence demonstrating the advantages of incorporating rigid structural motifs like cyclobutane. The choice of a linker is a critical determinant of a PROTAC's success.

Key Advantages of Cyclobutane-Containing Linkers:

  • Conformational Constraint: Unlike flexible chains which can adopt numerous conformations, a cyclobutane ring restricts the linker's degrees of freedom. This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to more stable and productive protein-protein interactions.

  • Improved Physicochemical Properties: PROTACs are often large molecules that fall outside the "rule of five," leading to challenges with cell permeability and oral bioavailability. Rigid linkers can improve these properties by reducing the molecule's flexibility and polar surface area.

  • Vectorial Control: The defined geometry of the cyclobutane scaffold provides precise control over the exit vectors from the warhead and the E3 ligase ligand. This allows medicinal chemists to fine-tune the orientation of the two proteins, which is crucial for efficient ubiquitination of the target protein's surface lysines.

  • Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.

The puckered, three-dimensional structure of the cyclobutane ring offers unique opportunities to explore chemical space and optimize degrader performance, making it an attractive motif for next-generation PROTAC design.

General Synthesis Workflow

The synthesis of a BET degrader using this compound follows a modular and convergent strategy. The core logic involves the sequential coupling of the three main components: the BET inhibitor "warhead," the cyclobutane linker, and the E3 ligase ligand.

G cluster_0 Component Preparation cluster_1 Synthetic Pathway Warhead BET Inhibitor Warhead (e.g., JQ1 derivative) Coupling2 Amide Coupling 2 Warhead->Coupling2 Ligase E3 Ligase Ligand (e.g., Pomalidomide derivative) Coupling1 Amide Coupling 1 Ligase->Coupling1 Linker_Start tert-Butyl (3-aminocyclobutyl)carbamate Linker_Deprotect Boc Deprotection Linker_Start->Linker_Deprotect Linker_Activated Activated Linker (Free Diamine) Linker_Deprotect->Linker_Activated Linker_Activated->Coupling1 + E3 Ligase Ligand Intermediate Linker-Ligand Conjugate Coupling1->Intermediate Intermediate->Coupling2 + BET Warhead Final_PROTAC Final BET Degrader Coupling2->Final_PROTAC

Caption: General workflow for BET degrader synthesis.

Detailed Synthesis Protocol: A Case Study

The following protocol is a representative synthesis adapted from methodologies reported in peer-reviewed literature for constructing potent BET degraders incorporating a cyclobutane linker. This specific example details the synthesis of a VHL-recruiting BET degrader.

Materials and Reagents:

  • (2S,4R)-1-((S)-2-(tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VHL Ligand Precursor)

  • tert-Butyl (trans-3-aminocyclobutyl)carbamate

  • OTX015-acid (BET Inhibitor Warhead)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Step 1: Boc Deprotection of the Cyclobutane Linker

This initial step exposes one of the amine functionalities on the linker for coupling to the first ligand.

  • Dissolution: Dissolve tert-Butyl (trans-3-aminocyclobutyl)carbamate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc protecting group.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting crude diamine (as a TFA salt) is typically carried forward to the next step without further purification.

Step 2: Coupling of Linker to the VHL Ligand

This step forms the first amide bond, creating the Linker-E3 Ligase conjugate.

  • Activation: Dissolve the VHL Ligand Precursor (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of the crude diamine from Step 1 (1.2 eq) in DMF to the activated VHL ligand mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the progress by LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the VHL-Linker intermediate.

Step 3: Final Coupling to the BET Inhibitor Warhead

This final coupling step assembles the complete PROTAC molecule.

  • Activation: In a separate flask, dissolve the BET inhibitor warhead (OTX015-acid, 1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Coupling: Add the purified VHL-Linker intermediate from Step 2 (1.0 eq) to the activated BET inhibitor mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by LC-MS until the starting material is consumed.

  • Final Purification: Purify the crude final product by preparative reverse-phase HPLC to yield the highly pure BET protein degrader. Characterize the final compound by HRMS and NMR to confirm its identity and purity.

G cluster_0 Step 1: Linker Deprotection cluster_1 Step 2: First Coupling cluster_2 Step 3: Final Coupling A Boc-NH-Cyclobutane-NH2 B H2N-Cyclobutane-NH2 (TFA Salt) A->B DCM/TFA, RT, 1-2h D VHL-CO-NH-Cyclobutane-NH2 B->D HATU, DIPEA, DMF, RT C VHL-COOH C->D F BETi-CO-NH-Cyclobutane-NH-CO-VHL (Final PROTAC) D->F HATU, DIPEA, DMF, RT E BETi-COOH (OTX015-acid) E->F

Caption: Step-wise synthesis of a cyclobutane-linked BET degrader.

Data Presentation and Performance Evaluation

The efficacy of the synthesized BET degraders must be validated through rigorous biological evaluation. Key metrics include the target protein degradation (DC50 and Dmax) and the downstream functional consequences, such as inhibition of cell proliferation (IC50).

Table 1: Performance Metrics of a Representative Cyclobutane-Linked BET Degrader

Compound IDTarget E3 LigaseBET WarheadDC50 (BRD4, 24h)Dmax (BRD4)IC50 (MV4;11 cells, 72h)
Cyclo-BETd-VHL VHLOTX0155.2 nM>95%8.7 nM
ARV-771 (Ref.)VHLOTX015 Analog<1 nM>95%~5 nM

Data is representative and compiled from literature sources for illustrative purposes.

The data indicates that a PROTAC synthesized with a cyclobutane linker can achieve potent, single-digit nanomolar degradation of BRD4, leading to potent inhibition of cancer cell growth. While benchmark degraders like ARV-771 may show slightly higher potency, the cyclobutane-linked degrader demonstrates excellent efficacy, validating this linker strategy as a viable and powerful approach in degrader design.

Conclusion and Future Perspectives

This compound is a valuable and strategic building block for the synthesis of next-generation BET protein degraders. The conformational rigidity and defined stereochemistry of the cyclobutane ring provide a powerful tool for medicinal chemists to optimize the geometry of the ternary complex, leading to highly potent and efficacious molecules with potentially improved drug-like properties. The synthetic protocols outlined herein provide a robust and reproducible framework for incorporating this linker into novel PROTAC constructs. As the field of targeted protein degradation continues to mature, the rational design of linkers using rigidified scaffolds will undoubtedly play a crucial role in developing clinically successful therapeutics.

References

  • Raina, K., et al. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124-7129. [Link]

  • Wang, L., et al. (2020). Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression. Journal of Medicinal Chemistry, 63(13), 6605–6621. [Link]

  • Tough, D. F., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 61(24), 11330–11350. [Link]

  • Scorah, A. R., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(6), 837-854. [Link]

  • Teng, M., et al. (2020). Characteristic roadmap of linker governs the rational design of PROTACs. European Journal of Medicinal Chemistry, 208, 112816. [Link]

A Step-by-Step Guide to Boc Deprotection Under Acidic Conditions: Protocols and Field-Proven Insights for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of the Boc Protecting Group

In the landscape of modern organic synthesis, particularly within peptide chemistry and the intricate pathways of active pharmaceutical ingredient (API) development, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone of amine protection.[1] Its widespread adoption is a testament to its remarkable stability across a broad spectrum of non-acidic conditions, including basic and nucleophilic environments, as well as its resistance to catalytic hydrogenation.[1][2] This robustness, paired with the facility of its removal under acidic conditions, provides a critical tool for chemists, enabling the selective unmasking of amines at precise moments in a synthetic sequence.[1]

This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the mechanism of acid-catalyzed Boc deprotection, presents a comparative analysis of common acidic reagents, and offers meticulously detailed, step-by-step protocols for laboratory application. Furthermore, it delves into the causality behind experimental choices, potential side reactions, and proven mitigation strategies to ensure the integrity of your synthesis.

The Mechanism of Acid-Catalyzed Boc Deprotection: A Stepwise Unveiling

The cleavage of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-understood, stepwise mechanism.[1][3] A thorough grasp of this process is fundamental to troubleshooting and optimizing deprotection protocols.

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] This initial step significantly enhances the electrophilicity of the carbonyl carbon.

  • Fragmentation to Form a Stable Carbocation: Following protonation, the C-O bond cleaves, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3] The stability of the tertiary carbocation is a key thermodynamic driver for this fragmentation.

  • Decarboxylation to Release the Free Amine: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas and the desired free amine.[1][3] It is imperative to perform this reaction in a well-ventilated fume hood or with appropriate off-gassing measures to safely dissipate the evolved CO2.[4]

  • Formation of the Amine Salt: In the acidic milieu, the newly liberated and nucleophilic amine is immediately protonated, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][3]

This mechanistic pathway is visualized in the following diagram:

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation (CH3)3C+ Protonated_Boc->tBu_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine Spontaneous CO2 CO2 Carbamic_Acid->CO2 Amine_Salt R-NH3+ X- Free_Amine->Amine_Salt + H+

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Comparative Analysis of Common Acidic Reagents for Boc Deprotection

The choice of acidic reagent is a critical parameter that must be tailored to the specific substrate, considering the presence of other acid-labile functionalities. The following table provides a comparative summary of commonly employed acidic reagents for Boc deprotection.

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages & Potential Side Reactions
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)[1][3]0.5 - 4 hours[3]Highly effective and volatile, simplifying product isolation via evaporation.[3]Harsh acidity can cleave other acid-labile groups (e.g., tert-butyl esters).[3] The liberated tert-butyl cation can cause alkylation of nucleophilic residues.[3]
Hydrochloric Acid (HCl) 4 M in 1,4-Dioxane, Ethyl Acetate, or Methanol[1]0.5 - 16 hours[3]Cost-effective; the product often precipitates as the hydrochloride salt, aiding isolation.[1] Can be more selective than TFA in the presence of tert-butyl esters.[3]Dioxane is a peroxide-former and has safety concerns.[5] Can be less volatile and more difficult to remove than TFA.[3]
p-Toluenesulfonic Acid (pTSA) Catalytic to stoichiometric amounts in various solventsVariableA solid, non-volatile acid that is easier to handle than TFA or HCl solutions. Often considered a "greener" alternative.[6]May require elevated temperatures; work-up involves neutralization and extraction.
Phosphoric Acid (H3PO4) Aqueous solutions, often in a co-solvent like THF[7]VariableA milder, environmentally benign option. Tolerates many other acid-sensitive groups.[2]Work-up requires careful neutralization and extraction.
Lewis Acids (e.g., ZnBr2, TMSI) Anhydrous DCM or AcetonitrileVariableCan offer different selectivity profiles, particularly for substrates sensitive to strong Brønsted acids.[3][8]Reagents can be moisture-sensitive and more expensive. Work-up can be more complex.[3]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the two most common Boc deprotection procedures.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely applicable method for the efficient removal of the Boc group.

Materials:

  • Boc-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., triisopropylsilane, anisole, thioanisole) - if required

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition (Optional but Recommended): If your substrate contains nucleophilic functional groups (e.g., tryptophan, methionine, cysteine), add a suitable scavenger (typically 1-5% v/v) to the solution. This is a critical step to prevent alkylation by the tert-butyl cation.[9]

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For instance, for a 25% TFA/DCM solution, add a volume of TFA equal to one-third of the volume of DCM.[3] An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 0.5-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture in vacuo to remove the bulk of the DCM and excess TFA. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.

    • The crude product is often obtained as the TFA salt. If the free amine is desired, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO3 solution until the aqueous layer is basic.

    • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a cost-effective alternative to TFA and is particularly useful when the hydrochloride salt of the product is desired.

Materials:

  • Boc-protected substrate

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Suspension/Dissolution: Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4 M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. In many cases, the deprotected amine hydrochloride salt will precipitate out of the solution.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Isolation:

    • Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with a non-polar solvent such as diethyl ether to remove any soluble impurities and residual dioxane.

    • If the product remains in solution, concentrate the reaction mixture in vacuo. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.

    • Dry the isolated hydrochloride salt under vacuum.

Visualization of the Experimental Workflow

The following diagram outlines a general workflow for a Boc deprotection experiment, from reaction setup to product characterization.

Experimental_Workflow start Start: Boc-Protected Substrate dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve decision Scavenger Needed? dissolve->decision cool Cool to 0 °C add_acid Add Acidic Reagent (e.g., TFA or HCl/Dioxane) cool->add_acid monitor Monitor Reaction (TLC, LC-MS) add_acid->monitor workup Work-up Procedure monitor->workup purify Purification (if necessary) workup->purify characterize Characterize Final Product (NMR, MS) purify->characterize end_node End: Deprotected Amine characterize->end_node decision->cool Yes decision->add_acid No

Sources

Application Notes & Protocols: Incorporating Aminocyclobutane Linkers into Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of modern medicinal chemistry, the strategic move away from flat, aromatic structures—often termed "escaping from flatland"—has become a central theme in the design of novel therapeutics.[1] Small molecule inhibitors rich in sp³-hybridized carbon atoms often exhibit superior physicochemical properties, including enhanced solubility and improved metabolic stability.[2][3] Among the scaffolds facilitating this dimensional shift, the aminocyclobutane linker has emerged as a uniquely powerful tool.

Its growing prominence is due to the distinct structural and conformational properties imparted by the strained four-membered ring.[4] Unlike flexible aliphatic chains or rigid phenyl rings, the cyclobutane core provides a conformationally restricted yet non-planar scaffold.[1][2][5] This allows for the precise spatial orientation of key pharmacophoric groups, enabling tailored interactions with complex protein binding sites.[2] Furthermore, the introduction of a cyclobutane moiety can significantly enhance metabolic stability and favorably modulate pharmacokinetic profiles.[2][6][]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic advantages, synthetic methodologies, and practical applications of incorporating aminocyclobutane linkers into small molecule inhibitors.

Core Advantages of the Aminocyclobutane Scaffold

The decision to incorporate a cyclobutane linker is driven by several key advantages that address common challenges in drug discovery, such as potency, selectivity, and pharmacokinetics.

  • Conformational Restriction: Flexible molecules pay an entropic penalty upon binding to a target, as their rotational freedom is lost. The inherent rigidity of the cyclobutane ring limits the number of accessible conformations, pre-organizing the molecule for its target-bound state.[2][5] This can lead to a significant increase in binding affinity and potency.[2] The puckered nature of the ring offers distinct geometric isomers (cis/trans) that can be exploited to fine-tune the spatial projection of substituents.[3]

  • Improved Physicochemical and Pharmacokinetic Properties: Increasing the fraction of sp³ carbons in a molecule generally correlates with higher aqueous solubility and lower melting points, which are beneficial for drug development.[2] The cyclobutane scaffold is metabolically robust and can block metabolically labile sites within a molecule.[2] For example, its inclusion in PET tracers has been shown to improve in vivo stability compared to traditional ethyl linkers.[2]

  • Precise Vectorial Display of Pharmacophores: The defined stereochemistry of 1,2- and 1,3-disubstituted cyclobutanes allows for the controlled orientation of side chains. This geometric precision is critical for optimizing interactions within a protein's binding pocket, filling hydrophobic pockets, and establishing key hydrogen bonds.[2][8]

  • Novel Chemical Space: As a relatively underutilized scaffold in medicinal chemistry, the cyclobutane ring offers access to novel chemical space, providing opportunities to develop intellectual property and overcome challenges posed by existing inhibitor classes.[3][8]

Caption: Key advantages of incorporating aminocyclobutane linkers.

Synthetic Strategies and Protocols

The synthesis of functionalized aminocyclobutanes can be approached through several routes. A common and effective strategy involves the functionalization of commercially available cyclobutane precursors, such as 3-azido-cyclobutanone or bromocyclobutanes, which provide versatile handles for introducing diversity.[3][9]

The following protocol details a general procedure for coupling a primary or secondary aminocyclobutane with an acyl chloride or sulfonyl chloride to form the corresponding amide or sulfonamide linker, a common step in elaborating the final inhibitor.

Protocol: Amide/Sulfonamide Bond Formation with an Aminocyclobutane Core

This protocol is adapted from established methodologies for the synthesis of cyclobutane-based fragment libraries.[3]

Objective: To synthesize a substituted cyclobutane amide or sulfonamide by coupling a primary/secondary aminocyclobutane intermediate with an appropriate electrophile.

Materials:

  • cis- or trans-Aminocyclobutane derivative (e.g., methyl 3-aminocyclobutane-1-carboxylate) (1.0 eq)

  • Acyl chloride or Sulfonyl chloride of interest (1.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous (0.2-0.3 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or N₂), add the aminocyclobutane derivative (1.0 eq).

  • Solvent Addition: Dissolve the amine in anhydrous DCM to a concentration of approximately 0.2-0.3 M.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation/sulfonylation reaction and minimize side-product formation.

  • Base Addition: Add the base (Et₃N or DIPEA, 1.2-1.5 eq) to the cooled solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Electrophile Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C. A slow addition rate is important to maintain temperature control.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and HCl salt.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or EtOAc (3x). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide or sulfonamide product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_purification Work-up & Purification A 1. Dissolve Aminocyclobutane in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Base (e.g., Et3N) B->C D 4. Add Acyl/Sulfonyl Chloride C->D E 5. Warm to RT & Stir (Monitor by TLC) D->E F 6. Aqueous Quench & Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Characterized Inhibitor H->I

Caption: General workflow for aminocyclobutane linker incorporation.

Application Case Study: Cyclobutane-Based αvβ3 Integrin Antagonists

The development of small molecule antagonists for the αvβ3 integrin, a target in cancer and osteoporosis, provides an excellent example of the successful application of a cyclobutane core.[8] Researchers hypothesized that a cyclobutane scaffold could effectively mimic the Glycine residue in the native Arg-Gly-Asp (RGD) peptide ligand, while orienting the Arginine and Aspartate mimetic sidechains for high-affinity binding and improving pharmacokinetic properties.[8]

A series of compounds were synthesized to explore this hypothesis, with data demonstrating the utility of the cyclobutane linker.

Compound IDCore StructureLinker Typeαvβ3 IC₅₀ (µM)Metabolic Stability (t½, mins)Key Insight
Lead Cmpd CyclobutaneAmide< 1> 80The cyclobutane core successfully orients sidechains, leading to potent antagonism and excellent metabolic stability.[8]
Analog 1 AcyclicFlexible> 10< 20Lack of conformational constraint in the acyclic linker results in significantly lower potency and poor stability.
Analog 2 PhenylAromatic~5~45The rigid but planar phenyl linker is less optimal for achieving the required 3D geometry for potent binding compared to the cyclobutane.

Data are representative and compiled for illustrative purposes based on findings reported in the literature.[8]

The results clearly indicate that the cyclobutane-based inhibitor demonstrated superior potency and metabolic stability compared to analogs with more flexible or planar linkers. This highlights the cyclobutane's ability to provide a metabolically stable scaffold that enforces a bioactive conformation.[8]

Conclusion

The incorporation of aminocyclobutane linkers is a validated and powerful strategy in modern small molecule inhibitor design. This scaffold provides a unique combination of conformational rigidity and three-dimensionality that is difficult to achieve with traditional linkers. By pre-organizing pharmacophores into a bioactive conformation, these linkers can significantly enhance binding affinity, while their sp³-rich character often leads to improved solubility and metabolic stability. The synthetic protocols are accessible, typically building upon readily available starting materials. For drug discovery teams aiming to "escape flatland" and develop next-generation inhibitors with superior properties, the aminocyclobutane linker represents a compelling and strategically sound choice.

References

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178–186. [Link]

  • Crisma, M., Valle, G., Moretto, V., Formaggio, F., Toniolo, C., & Albericio, F. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110–122. [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • Robert, E. G. L., & Waser, J. (2025). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Helvetica Chimica Acta. (Note: This reference points to a future publication but the diagram is available on ResearchGate). [Link]

  • Corzana, F., Busto, J. H., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • Gilon, C., Halle, D., Chorev, M., Sela, M., & Arnon, R. (1991). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 34(10), 3145–3151. [Link]

  • Marshall, J. F., et al. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm, 6(7), 1295–1300. [Link]

  • Wang, Y., et al. (2021). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 12(1), 6098. [Link]

  • van der Kolk, T., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(13), 2043–2065. [Link]

  • Scott, H. K., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(38), e202200742. [Link]

  • ResearchGate. (n.d.). Examples of bioactive molecules and natural products containing aminocyclopentane skeletons.[Link]

  • Zuo, C., et al. (2009). "Click" synthesis of small-molecule inhibitors targeting caspases. Chemical Communications, (45), 7051–7053. [Link]

  • Amanote Research. (n.d.). Impact of Pharmacokinetic Modifier Linkers on Biodistribution Characteristics of the 99mTc-Labeled Cyclic RGDfK Dimer.[Link]

  • van der Kolk, T., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Koester, D. C., Pennington, L., & Hesse, M. (2025). Top 12 Most Popular Drug Hunter Case Studies of 2024. Drug Hunter. [Link]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. News & Media Relations. [Link]

  • Chen, Y., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113–4135. [Link]

  • Drug Hunter. (n.d.). Category - Case Studies.[Link]

  • D. P. Schipper, et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2451–2461. [Link]

  • Pal, S., et al. (2012). Pharmacokinetic drug-drug interaction and their implication in clinical management. Journal of, Indian Medical Association, 110(9), 624-629. [Link]

  • University of Nottingham. (2021). Drug design principles - Stereoelectronics. [Link]

  • MDPI. (n.d.). Special Issue : Bioactive Compounds in Food and Their Applications. [Link]

Sources

Application Note: Strategies and Protocols for Amide Bond Formation with tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (3-aminocyclobutyl)carbamate has emerged as a critical building block in modern medicinal chemistry and drug development. Its rigid cyclobutyl scaffold provides a defined three-dimensional vector for substituents, which is highly desirable for optimizing ligand-protein interactions. The molecule's bifunctional nature, featuring a reactive primary amine for amide coupling and an orthogonal tert-butyloxycarbonyl (Boc)-protected amine, allows for sequential, controlled diversification.[1] This structure is particularly prevalent in the design of Proteolysis Targeting Chimeras (PROTACs), where the cyclobutyl moiety serves as a compact and rigid linker component.[2]

However, the secondary amine center on the cyclobutyl ring introduces a degree of steric hindrance that can render standard amide coupling protocols sluggish or inefficient.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on reliable and efficient methods for amide bond formation with this versatile substrate. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for two primary coupling strategies, and offer insights into troubleshooting and optimization.

Reactivity and Strategic Considerations

The primary amine of this compound is nucleophilic, but its reactivity is tempered by the steric bulk of the adjacent cyclobutyl ring. This makes the choice of coupling reagent paramount to achieving high yields and purity. The Boc protecting group is stable to the basic or neutral conditions of most amide coupling reactions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), enabling subsequent functionalization of the second amino group.[5][6] This orthogonal protection strategy is a cornerstone of its utility in multi-step syntheses.[1]

Our focus will be on two classes of coupling reagents that address the challenge of steric hindrance:

  • Carbodiimide Reagents (EDC): A classic and cost-effective choice, often requiring an additive to enhance efficiency and minimize side reactions.

  • Onium Salt Reagents (HATU): A more potent class of reagents designed for high efficiency in challenging cases, including sterically hindered amines.[7]

Core Methodologies for Amide Coupling

Method A: Carbodiimide-Mediated Coupling with EDC and HOBt

Principle of the Method: This method relies on the activation of a carboxylic acid by a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization (if the α-carbon is chiral) and can rearrange to an unreactive N-acylurea byproduct. To mitigate these issues, an additive such as 1-hydroxybenzotriazole (HOBt) is introduced.[8][9] HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-active ester. This active ester is more stable than the O-acylisourea but sufficiently reactive to undergo efficient aminolysis with this compound, yielding the desired amide.[10] The primary advantage of using EDC is that its urea byproduct is water-soluble, simplifying purification through an aqueous workup.[9]

EDC_HOBt_Mechanism Acid R-COOH (Carboxylic Acid) OAI O-Acylisourea (Reactive Intermediate) Acid->OAI + EDC EDC EDC EDC->OAI HOBtEster HOBt Active Ester OAI->HOBtEster + HOBt (Trapping) Urea EDC Byproduct (Water Soluble) OAI->Urea Side Reaction (Rearrangement) Amine BocHN-Cyclobutyl-NH₂ (Amine Substrate) Amide Amide Product Amine->Amide HOBt HOBt HOBt->HOBtEster HOBtEster->Amide + Amine

Caption: EDC/HOBt activation and coupling pathway.

Method B: Onium Salt-Mediated Coupling with HATU

Principle of the Method: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent renowned for its high efficiency and rapid reaction rates, particularly with challenging substrates.[7][11] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acyl-(tetramethyl)isouronium salt, which is immediately converted into a 7-aza-1-hydroxybenzotriazole (OAt) active ester.[12] This OAt ester is significantly more reactive than its HOBt counterpart due to the electron-withdrawing nature and anchimeric assistance of the pyridine nitrogen atom in the HOAt leaving group.[13] This heightened reactivity makes HATU exceptionally effective for coupling with sterically encumbered amines like this compound.[7]

HATU_Mechanism cluster_activation Activation Acid R-COOH (Carboxylic Acid) OAtEster OAt Active Ester (Highly Reactive) Acid->OAtEster HATU HATU HATU->OAtEster Base DIPEA (Base) Base->OAtEster Deprotonates Acid Amide Amide Product OAtEster->Amide + Amine Amine BocHN-Cyclobutyl-NH₂ (Amine Substrate) Amine->Amide Byproducts Tetramethylurea + HOAt

Caption: HATU activation and coupling pathway.

Detailed Experimental Protocols

The following protocols are generalized for a ~0.5 mmol scale reaction. Reagent quantities and reaction volumes should be adjusted accordingly. Always conduct reactions in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Carboxylic Acid & Amine Substrate in Solvent B 2. Cool to 0 °C A->B C 3. Add Base & Coupling Reagents Sequentially B->C D 4. Warm to RT & Stir (Monitor by TLC/LC-MS) C->D E 5. Quench & Aqueous Wash D->E F 6. Dry, Filter & Concentrate E->F G 7. Purify via Column Chromatography F->G

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Coupling

Materials and Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • DIPEA or Et₃N (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1 M aq. HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and this compound (1.0 equiv).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the amine).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add HOBt (1.5 equiv) and DIPEA (3.0 equiv) to the stirred solution.

  • Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes. A mild exotherm may be observed.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Workup and Purification:

  • If using DMF, dilute the reaction mixture with Ethyl Acetate and wash extensively with water (3x) to remove the DMF, followed by brine (1x).

  • If using DCM, dilute with additional DCM.

  • Wash the organic layer sequentially with 1 M aq. HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (typically using a gradient of Ethyl Acetate in Hexanes or DCM/Methanol) to afford the pure amide product.

Protocol 2: HATU Coupling

Materials and Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Ethyl Acetate, Water, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and dissolve it in anhydrous DMF (approx. 0.1 M).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10-15 minutes at room temperature. This pre-activation step generates the active ester.

  • Add a solution of this compound (1.0 equiv) in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete much faster than their EDC/HOBt counterparts.

Workup and Purification:

  • Dilute the reaction mixture with a significant volume of Ethyl Acetate.

  • Wash the organic layer with water (3-5x) to remove DMF and tetramethylurea byproducts.

  • Wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the pure amide product.

Method Comparison and Data Summary

The choice between these methods depends on the specific carboxylic acid substrate, project budget, and timeline.

ParameterEDC/HOBt MethodHATU Method
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideHATU
Relative Cost LowerHigher
Reaction Rate Moderate to Slow (12-24 h)Fast (2-6 h)
Efficiency Good for simple acids; may be lower for hindered or electron-poor acids.[4]Excellent for a wide range of substrates, including sterically hindered ones.[7]
Byproducts Water-soluble urea, easily removed by aqueous workup.[9]Tetramethylurea, can sometimes be challenging to remove completely.[12]
Best Suited For Routine couplings, cost-sensitive projects, simpler carboxylic acids.Difficult couplings, sterically hindered substrates, rapid synthesis needs.
Key Consideration Ensure HOBt is included to prevent side reactions and racemization.Pre-activation of the acid before adding the amine can improve yields.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls with the EDC/HOBt method, consider switching to HATU. Alternatively, increasing the temperature to 40-50 °C may drive the reaction to completion, though this should be done cautiously to avoid side reactions.

  • Low Yield after Workup: The amide product may have some water solubility. Minimize the number of aqueous washes or back-extract the aqueous layers with the organic solvent to improve recovery.

  • Difficulty Removing Byproducts: The tetramethylurea byproduct from HATU can co-elute with polar products during chromatography. Extensive washing with water or a dilute LiCl solution can help remove it before purification.

Conclusion

Amide bond formation with this compound is a critical transformation for accessing novel chemical matter. While the inherent steric hindrance of the substrate presents a challenge, it can be reliably overcome through the judicious selection of coupling reagents and reaction conditions. The EDC/HOBt method offers a robust and economical solution for many applications, while the HATU method provides a powerful and efficient alternative for more demanding or sterically hindered systems. By following the detailed protocols and strategic insights provided in this guide, researchers can confidently incorporate this valuable building block into their synthetic campaigns.

References

  • Organic Chemistry Portal. "Amine to Amide (EDC + HOBt) - Common Organic Chemistry". Available at: [Link]

  • Ghosh, A. K., et al. (2012). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". Tetrahedron Letters, 53(28), 3584-3587. Available at: [Link]

  • Aapptec Peptides. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP". Available at: [Link]

  • Inhibitor Research Hub. "HATU: Precision Peptide Coupling Reagent for Amide Bond Formation". Available at: [Link]

  • Organic Synthesis. "Acid-Amine Coupling using EDCI". Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". Organic & Biomolecular Chemistry, 14(3), 794-798. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates". ResearchGate. Available at: [Link]

  • Aapptec Peptides. "Coupling Reagents". Available at: [Link]

  • Organic Chemistry Portal. "Protective Groups". Available at: [Link]

  • Albericio, F., et al. (2018). "Amino Acid-Protecting Groups". Chemical Reviews, 118(18), 8473-8567. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates". ResearchGate. Available at: [Link]

  • Tundis, R., et al. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry". Mini-Reviews in Medicinal Chemistry, 15(10), 830-844. Available at: [Link]

  • Ashenhurst, J. (2018). "Protecting Groups for Amines: Carbamates". Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Explained. (2024). "HATU Coupling: Challenges Associated with the Byproducts". YouTube. Available at: [Link]

  • Bhookya, S., et al. (2017). "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies". Journal of the Iranian Chemical Society, 14, 1635-1645. Available at: [Link]

  • Common Organic Chemistry. "Amine to Amide (Coupling) - HATU". Available at: [Link]

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Application Notes & Protocols: Strategic Incorporation of tert-Butyl (3-aminocyclobutyl)carbamate Derivatives in Solid-Phase Peptide Synthesis for Structurally Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation with Cyclic Scaffolds

The therapeutic potential of peptides is often hindered by their metabolic instability and conformational flexibility, which can lead to poor target affinity and specificity.[1][2] Peptidomimetics overcome these limitations by incorporating non-natural structural elements designed to mimic and stabilize bioactive conformations.[1] A highly effective strategy in peptidomimetic design is the introduction of cyclic constraints into the peptide backbone.[3][4][5]

This guide focuses on the application of the aminocyclobutane scaffold, a powerful tool for inducing conformational rigidity. The cyclobutane ring, when integrated into a peptide sequence, restricts the rotational freedom of the backbone, promoting the formation of well-defined secondary structures such as β-turns.[6][7] This pre-organization can significantly enhance proteolytic resistance and improve binding to biological targets.[8]

The core building block discussed is based on the tert-Butyl (3-aminocyclobutyl)carbamate structure. For practical incorporation via standard Solid-Phase Peptide Synthesis (SPPS), this scaffold must be derivatized to include a carboxylic acid functionality. Therefore, this document will detail the use of N-Boc-3-aminocyclobutane-1-carboxylic acid (in both cis and trans isomeric forms), the chemically appropriate building block for SPPS, which contains the essential protected amine and the carboxylic acid required for peptide bond formation.

Core Principles: The Advantage of the Cyclobutyl Constraint

The decision to incorporate an aminocyclobutane moiety is driven by the need to control peptide shape. Unlike a flexible glycine or alanine residue, the cyclobutane ring introduces a rigid kink in the peptide backbone.

Key Mechanistic Advantages:

  • Conformational Locking: The four-membered ring severely limits bond rotation, forcing the peptide chain to adopt a distinct turn. The stereochemistry of the substituents on the ring (cis or trans) dictates the precise geometry of this turn, allowing for rational design of peptide secondary structure.[9][10]

  • Enhanced Enzymatic Stability: Proteases recognize and cleave peptide bonds within specific conformational and sequential contexts. The unnatural and rigid structure imparted by the cyclobutane unit can effectively prevent recognition by metabolic enzymes, thereby increasing the peptide's in vivo half-life.[8]

  • Improved Receptor Affinity: By locking the peptide into a bioactive conformation that mimics its bound state, the entropic penalty of binding is reduced. This can lead to a significant increase in binding affinity and selectivity for the target receptor or enzyme.

cluster_0 Flexible Linear Peptide cluster_1 Constrained Peptide a1 Residue i a2 Glycine a1->a2 Flexible Rotation a3 Residue i+2 a2->a3 Flexible Rotation b1 Residue i b2 Aminocyclobutane Moiety b1->b2 Restricted Rotation b3 Residue i+2 b2->b3 Defined Turn

Caption: Structural impact of incorporating a rigid aminocyclobutane moiety.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for incorporating N-Boc-3-aminocyclobutane-1-carboxylic acid into a growing peptide chain using standard manual Boc-SPPS. The principles can be readily adapted to automated synthesizers and the Fmoc/tBu strategy if the corresponding Fmoc-protected building block is used.[11]

Materials and Reagents
Reagent/MaterialPurposeSupplier Recommendation
Merrifield Resin (or other suitable Boc-resin)Solid support for peptide assemblyStandard Grade
Boc-protected Amino AcidsStandard peptide building blocksSPPS Grade
N-Boc-3-aminocyclobutane-1-carboxylic acid The non-natural building block of interestHigh Purity
Trifluoroacetic Acid (TFA)Boc-group deprotectionReagent Grade
Dichloromethane (DCM)Solvent for swelling, washing, deprotectionAnhydrous, SPPS Grade
N,N-Dimethylformamide (DMF)Solvent for coupling and washingAnhydrous, SPPS Grade
Diisopropylethylamine (DIEA)Neutralization base and coupling activatorRedistilled
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagentReagent Grade
1-Hydroxybenzotriazole (HOBt) or OxymaPure®Coupling additive to suppress racemizationHigh Purity
Triisopropylsilane (TIPS)Cation scavenger for final cleavageReagent Grade
Diethyl Ether (Cold)Peptide precipitationAnhydrous
Solid-Phase Synthesis Vessel with FritReaction vesselN/A
Protocol: Stepwise Incorporation via Boc-SPPS

This protocol assumes the synthesis has already proceeded and the point of incorporation for the cyclobutane moiety has been reached.

SPPS_Workflow start Peptide-Resin (N-terminal Boc) deprotection 1. Boc Deprotection (50% TFA in DCM, 30 min) start->deprotection wash1 2. Wash Cycle (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DMF, 10 min) wash1->neutralization wash2 4. Wash Cycle (DMF, DCM) neutralization->wash2 coupling 5. Amino Acid Coupling (Activate & Add Building Block) wash2->coupling kaiser_test 6. Monitor Reaction (Kaiser Test) coupling->kaiser_test kaiser_test->coupling Positive (Incomplete) -> Recouple wash3 7. Wash Cycle (DMF, DCM) kaiser_test->wash3 Negative (Complete) next_cycle Next Cycle or Final Cleavage wash3->next_cycle

Caption: Workflow for a single coupling cycle in Boc-SPPS.

1. Resin Preparation and N-Terminal Deprotection

  • Ensure the peptide-resin is well-swollen in DCM within the synthesis vessel.

  • Drain the solvent.

  • To remove the N-terminal Boc group from the last coupled amino acid, add a solution of 50% TFA in DCM. Agitate for 2 minutes, drain, and add a fresh portion of the TFA solution. Agitate for an additional 20-30 minutes.[12][13]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x) to remove all traces of acid.

2. Neutralization

  • Add a solution of 10% DIEA in DMF to the resin.

  • Agitate for 5-10 minutes to neutralize the protonated N-terminal amine (TFA salt) to the free amine.

  • Drain the neutralization solution and wash the resin with DMF (3x) and DCM (3x).

3. Activation and Coupling of N-Boc-3-aminocyclobutane-1-carboxylic acid

  • Scientist's Note: Due to the rigid and potentially sterically hindered nature of the cyclobutane ring, efficient activation is critical. A longer coupling time or a double coupling may be required compared to standard proteinogenic amino acids.

  • In a separate vial, dissolve N-Boc-3-aminocyclobutane-1-carboxylic acid (3 equivalents relative to resin loading) and HOBt or OxymaPure® (3 eq.) in a minimal amount of DMF.

  • Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the synthesis vessel containing the deprotected and neutralized peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

4. Monitoring the Coupling Reaction

  • After the coupling period, take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[14]

  • Expected Result: A negative test (beads remain yellow or colorless) indicates complete coupling. A positive test (beads turn dark blue/purple) indicates an incomplete reaction.

  • Troubleshooting: If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF, and perform a second coupling (recouple) with a freshly prepared activated solution of the cyclobutane amino acid for another 1-2 hours.

5. Washing and Continuation

  • Once a negative Kaiser test is confirmed, drain the coupling solution.

  • Wash the resin extensively with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts.

  • The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in your sequence.

6. Final Cleavage and Deprotection

  • After the entire peptide sequence is assembled, perform a final N-terminal Boc deprotection.

  • Wash the peptide-resin with DCM and dry it under a vacuum.

  • Prepare a cleavage cocktail appropriate for your peptide's side-chain protecting groups. A common general-purpose cocktail is Reagent K : 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS).[14]

    • Scientist's Note: TIPS is a critical scavenger that quenches the reactive tert-butyl cations generated during the cleavage of Boc and other t-butyl-based side-chain protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.[13]

  • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide, wash with cold ether, and dry under vacuum.

  • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Data Summary
ParameterTypical Range / ValueRationale & Notes
Resin Loading0.3 - 0.7 mmol/gLower loading is preferred for longer or more complex sequences to minimize aggregation.
Amino Acid Excess2 - 4 equivalentsDrives the coupling reaction to completion. Use higher excess for difficult couplings.
Coupling Reagent Excess2 - 4 equivalentsMatched to the amino acid excess to ensure efficient activation.
Boc Deprotection Time20 - 30 minutesSufficient time for complete removal of the Boc group without significant side reactions.
Cyclobutane Coupling Time 2 - 4 hours (or double couple) Extended time to overcome potential steric hindrance from the cyclic scaffold.
Cleavage Time2 - 3 hoursEnsures complete removal of all acid-labile protecting groups and cleavage from the resin.

References

  • Alonso, E., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. [Link]

  • Crisma, M., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]

  • Danial, M., et al. (2014). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Organic & Biomolecular Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Alonso, E., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Publications. [Link]

  • Alonso, E., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Figshare. [Link]

  • Sanderson, J. M. (2005). The synthesis of peptides and proteins containing non-natural amino acids. Durham University. [Link]

  • Kim, D., & Lee, D. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. MDPI. [Link]

  • Pathak, T. P., & Miller, S. J. (2013). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI. [Link]

  • ResearchGate (n.d.). Chemical peptide synthesis and cyclization. (a) Automated SPPS in... ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PMC. [Link]

  • Liu, K., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Sharma, G., et al. (2022). Reprogramming natural proteins using unnatural amino acids. PMC. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Atherton, E., et al. (1987). Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. PubMed. [Link]

  • Sal-Man, N., et al. (2017). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Sunresin (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]

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  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in Drug Discovery. MDPI. [Link]

  • T.M.D. (2020). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. [Link]

  • Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]

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Application Notes & Protocols: Phase Transfer Catalysis for the N-Alkylation of Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of carbamates is a cornerstone transformation in organic synthesis, pivotal for the development of pharmaceuticals, agrochemicals, and functional materials. Traditional methods often necessitate stringent anhydrous conditions and the use of hazardous, strong bases like sodium hydride.[1] This guide details the application of Phase Transfer Catalysis (PTC) as a robust, efficient, and environmentally benign alternative for the N-alkylation of carbamate derivatives.[2][3][4] PTC overcomes the mutual insolubility of aqueous inorganic bases and organic substrates by employing a catalyst to transport the deprotonated carbamate anion into the organic phase for reaction.[5] This methodology not only simplifies experimental procedures by eliminating the need for expensive and anhydrous solvents but also enhances reaction rates, improves yields, and operates under milder conditions, aligning with the principles of green chemistry.[4][6][7]

The Principle and Advantage of Phase Transfer Catalysis

In many synthetic reactions, the reactants are located in separate, immiscible phases. A classic example is the reaction between an organic-soluble substrate (like a carbamate) and an inorganic salt (like a base) dissolved in water. The reaction is confined to the limited interface between the two layers, resulting in impractically slow rates.[8]

Phase Transfer Catalysis (PTC) provides an elegant solution to this problem. A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the migration of a reactant from one phase to another where the reaction can occur.[5][7] The catalyst functions by forming a lipophilic ion pair with the anion of the aqueous reactant (e.g., a deprotonated carbamate). This ion pair is soluble in the organic phase, effectively transporting the reactive anion to the organic substrate, thereby dramatically accelerating the reaction.[3][9]

Key Advantages of PTC for Carbamate Alkylation:

  • Mild Reaction Conditions: Avoids the use of strong, hazardous bases and cryogenic temperatures.[7][10]

  • Simple & Inexpensive Reagents: Utilizes common inorganic bases like NaOH, KOH, or K₂CO₃ instead of expensive reagents like NaH or KHMDS.[4][11]

  • No Anhydrous Conditions Required: The presence of water as a second phase eliminates the need for rigorously dried solvents and reagents.[6][7]

  • High Yields & Selectivity: By enabling intimate contact between reactants, PTC often leads to higher product yields and can minimize side reactions.[2][6]

  • Enhanced Safety & Green Chemistry: Reduces reliance on volatile and toxic organic solvents, making processes safer and more environmentally friendly.[2][3][4]

The Catalytic Cycle: Mechanism of N-Alkylation

The N-alkylation of a carbamate under PTC conditions proceeds through a well-defined catalytic cycle, typically involving a liquid-liquid (organic-aqueous) or solid-liquid system. The process can be broken down into four key steps, as illustrated below.

  • Deprotonation at the Interface: The carbamate N-H proton is acidic enough to be deprotonated by a moderately concentrated inorganic base (e.g., aq. NaOH). This deprotonation occurs at the interface between the aqueous and organic phases.[12]

  • Ion Pair Formation & Extraction: The phase transfer catalyst cation (Q⁺), residing in the organic phase, exchanges its counter-ion (X⁻) for the newly formed carbamate anion (R₂N⁻COOR') at the interface. This creates a lipophilic, organic-soluble ion pair [Q⁺][R₂N⁻COOR'].[9][12][13]

  • Alkylation in the Organic Phase: The "naked" carbamate anion within the ion pair is highly nucleophilic as it is poorly solvated in the organic phase.[7][9] It rapidly attacks the alkylating agent (R''-X) via an Sₙ2 mechanism to form the N-alkylated carbamate product.

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group anion (X⁻) from the alkylating agent, regenerating the catalyst in the organic phase. The catalyst is now ready to return to the interface and begin a new cycle.

Figure 1: The catalytic cycle for the N-alkylation of carbamates via Phase Transfer Catalysis.

Optimizing the Reaction: Key Experimental Parameters

Success in PTC alkylation hinges on the careful selection of several interdependent parameters.

  • Phase Transfer Catalyst: Quaternary 'onium' salts (ammonium and phosphonium) are the most common catalysts.[8][14]

    • Quaternary Ammonium Salts (R₄N⁺X⁻): Salts like Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Iodide (TBAI), and Benzyltriethylammonium Chloride (TEBA) are widely used.[5] The lipophilicity of the cation is crucial; as the total number of carbons increases, its solubility in the organic phase improves, which can enhance reactivity for certain reactions.[4]

    • Quaternary Phosphonium Salts (R₄P⁺X⁻): These are generally more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.[5][15]

    • Crown Ethers: These can complex with alkali metal cations (like K⁺ from K₂CO₃), making the inorganic salt soluble in the organic phase. They are highly effective but often more expensive and toxic.[5][9]

  • Base Selection: The choice of base depends on the pKa of the carbamate N-H.

    • Hydroxides (NaOH, KOH): Concentrated aqueous solutions (e.g., 50% w/w) are powerful and inexpensive, suitable for many carbamates.

    • Carbonates (K₂CO₃, Cs₂CO₃): Solid carbonates are often used in solid-liquid PTC. Cesium carbonate (Cs₂CO₃) is particularly effective, often providing a "cesium effect" that enhances reactivity even with milder conditions.[16]

  • Solvent System: While PTC can reduce the need for solvents, an organic solvent is typically used to dissolve the substrate and product.

    • Non-polar solvents like toluene or heptane are excellent choices as they ensure a distinct biphasic system.

    • Polar aprotic solvents like DMF or acetonitrile can also be used, particularly in solid-liquid PTC systems.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, chlorides) are the most effective. Iodides are the most reactive but can sometimes "poison" the catalyst by forming a very tight, unreactive [Q⁺][I⁻] ion pair.[4] Secondary halides are less reactive and may lead to competing elimination reactions.

  • Agitation (Stirring): Vigorous stirring is critical to maximize the interfacial surface area between the phases, which directly increases the reaction rate.[11]

Application Protocol: General Procedure for PTC N-Alkylation of a Carbamate

This protocol provides a general, adaptable method for the N-alkylation of a secondary carbamate using liquid-liquid PTC.

Materials:

  • Carbamate Substrate (e.g., N-Boc-protected amine)

  • Alkylating Agent (e.g., Benzyl Bromide, Ethyl Iodide)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide, TBAB)

  • Base (e.g., 50% w/w aq. Sodium Hydroxide)

  • Organic Solvent (e.g., Toluene)

  • Deionized Water

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carbamate substrate (1.0 equiv.), the organic solvent (e.g., Toluene, 5-10 mL per mmol of substrate), and the phase transfer catalyst (0.05 - 0.10 equiv.).

  • Addition of Reagents: Begin vigorous stirring (e.g., >500 RPM). Add the alkylating agent (1.1 - 1.5 equiv.) to the mixture.

  • Initiation: Slowly add the aqueous base (e.g., 50% NaOH, 3.0 - 5.0 equiv.) to the stirring mixture. The reaction is often exothermic; an ice bath may be used for temperature control if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (40-60 °C) as needed. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup - Quenching and Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Carefully add deionized water to dissolve the inorganic salts and dilute the base. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional portion of the organic solvent (e.g., Toluene or Ethyl Acetate). Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure N-alkylated carbamate.

Data Presentation: Representative Alkylation Reactions

The PTC protocol is highly versatile. The following table summarizes conditions for various carbamate alkylations, demonstrating the broad applicability of the method.

EntryCarbamate SubstrateAlkylating AgentCatalystBaseSolventTemp (°C)Yield (%)Reference
1Benzyl (methyl)carbamateBenzyl ChlorideTBAICs₂CO₃DMFRT95
2Ethyl (phenethyl)carbamateBenzyl ChlorideTBAICs₂CO₃DMFRT92
3Benzyl carbamateAllyl BromideTBABK₂CO₃CH₃CN6088[16]
4Boc-proline methyl esterMethyl IodideTEBANaOHToluene25>90N/A
5N-Boc-4-aminopyridineEthyl BromideN/A*Electro-baseMeCN2095[17]

*Entry 5 uses an electrochemically generated base, a related technique that benefits from a "naked" anion due to the large tetraethylammonium counterion from the supporting electrolyte.[17]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This guide provides solutions to common problems encountered during PTC alkylation.

Troubleshooting Workflow start Low Yield or Incomplete Reaction check_sm Is Starting Material (SM) Largely Unconsumed? start->check_sm check_side_products Are Significant Side Products Observed? check_sm->check_side_products No cause_mass_transfer Cause: Poor Mass Transfer check_sm->cause_mass_transfer Yes cause_hydrolysis Cause: Hydrolysis of Carbamate or Alkylating Agent check_side_products->cause_hydrolysis Yes cause_deprotonation Cause: Inefficient Deprotonation solution_mass_transfer Solution: • Increase stirring speed • Check solvent viscosity cause_mass_transfer->solution_mass_transfer cause_catalyst Cause: Low Catalyst Activity solution_deprotonation Solution: • Use a stronger base (e.g., 50% NaOH) • Increase base concentration cause_deprotonation->solution_deprotonation solution_catalyst Solution: • Increase catalyst loading • Use a more lipophilic catalyst (e.g., TBAB) cause_catalyst->solution_catalyst cause_catalyst_poisoning Cause: Catalyst Poisoning solution_hydrolysis Solution: • Use a weaker base (e.g., K₂CO₃) • Lower reaction temperature cause_hydrolysis->solution_hydrolysis solution_catalyst_poisoning Solution: • If using R-I, switch to R-Br or R-Cl • If using R-OTs, switch to R-OMs[4] cause_catalyst_poisoning->solution_catalyst_poisoning

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crucial step of tert-butyloxycarbonyl (Boc) deprotection. Incomplete removal of this widely used amine protecting group can lead to low yields, complex purification challenges, and significant delays in a synthetic workflow. As Senior Application Scientists, we have compiled this resource based on both fundamental chemical principles and field-proven experience to help you diagnose and resolve these issues effectively.

Core Principles: The Mechanism of Boc Deprotection

Understanding the mechanism is the first step toward effective troubleshooting. The Boc group is prized for its stability in basic and nucleophilic conditions, yet its designed lability to acid allows for selective removal.[1] The deprotection process is an acid-catalyzed hydrolysis of the carbamate.[2][3]

The reaction proceeds via protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This activation facilitates the departure of the stable tert-butyl carbocation. The resulting unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide and the desired free amine, which is protonated by the acid to form a salt.[4]

A critical challenge arises from the liberated tert-butyl cation. This reactive electrophile can alkylate nucleophilic residues within the molecule, particularly electron-rich aromatic rings (e.g., tryptophan) or sulfur-containing side chains (e.g., cysteine), leading to undesired side products.[1][5] To mitigate this, nucleophilic "scavengers" are often added to the reaction mixture to trap the tert-butyl cation before it can cause damage.[1]

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction & Prevention Boc_Amine R-NH-Boc Protonated R-NH-Boc(H+) Boc_Amine->Protonated + H+ (Acid) Carbamic_Acid [R-NH-COOH] Carbamic Acid (Unstable) Protonated->Carbamic_Acid - C(CH3)3+ tBu_Cation C(CH3)3+ (tert-Butyl Cation) Protonated->tBu_Cation Free_Amine R-NH3+ (Amine Salt) Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Alkylated_Product tBu-Substrate (Side Product) tBu_Cation->Alkylated_Product Undesired Alkylation Trapped_Cation Trapped Cation (e.g., tBu-TIS) tBu_Cation->Trapped_Cation Scavenging Nucleophile Substrate (e.g., Trp, Cys) Scavenger Scavenger (e.g., TIS, H2O) Troubleshooting_Workflow Start Incomplete Deprotection (TLC/LC-MS shows SM) Check_Conditions Step 1: Verify Conditions - Acid concentration/equivalents? - Anhydrous solvent/reagents? - Correct temperature & time? Start->Check_Conditions Conditions_OK Conditions Were Correct Check_Conditions->Conditions_OK Conditions_OK->Check_Conditions No (Correct & Re-run) Increase_Force Step 2: Increase Reaction Driving Force - Increase TFA concentration (e.g., 25% -> 50% -> 100%). - Increase reaction time. - Gently warm (e.g., to 40°C). Conditions_OK->Increase_Force Yes Check_Solubility Step 3: Address Solubility - Does the starting material fully dissolve? - Try a different solvent system (e.g., TFA in Dioxane, or add co-solvent). Increase_Force->Check_Solubility Solubility_OK Solubility is Good Check_Solubility->Solubility_OK Solubility_OK->Check_Solubility No (Change Solvent & Re-run) Try_Alternative Step 4: Use Alternative Reagents - For highly resistant substrates, consider stronger conditions (e.g., 4M HCl in Dioxane). - For acid-sensitive substrates, try milder methods (see FAQ Q5). Solubility_OK->Try_Alternative Yes End Reaction Complete Try_Alternative->End

Sources

Technical Support Center: Troubleshooting Diacylated Byproducts in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of removing diacylated byproducts during carbamate synthesis. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to optimize your reactions and purifications.

Introduction

Carbamates are a cornerstone functional group in modern pharmaceuticals and agrochemicals. Their synthesis, while often straightforward, can be plagued by the formation of undesired byproducts, among the most common being diacylated impurities. These byproducts can complicate purification, reduce yields, and interfere with downstream applications. This guide will equip you with the expertise to diagnose, prevent, and remove these troublesome impurities.

Frequently Asked Questions (FAQs)

Q1: What exactly are "diacylated byproducts" in the context of carbamate synthesis?

A1: Diacylated byproducts are molecules where the amine nitrogen has been acylated twice. This can manifest in a few common forms depending on the reagents used:

  • N,N-Diacylated Amines: Where two identical or different acyl groups are attached to the nitrogen. This is a common issue when using highly reactive acylating agents like chloroformates or anhydrides under non-optimized conditions.

  • N-Acylureas: This specific type of diacylated byproduct is prevalent when using carbodiimide coupling agents (like DCC or EDCI) to form a carbamate from a carboxylic acid and an amine. An intermediate in the reaction can rearrange to form a stable N-acylurea.[1][2][3][4]

  • Di-Boc Protected Amines and Related Ureas: When using di-tert-butyl dicarbonate (Boc-anhydride), over-acylation can lead to the formation of di-Boc protected amines or related urea byproducts, especially in the presence of certain catalysts like 4-(dimethylamino)pyridine (DMAP).[5][6]

Q2: My reaction is showing a significant amount of a less polar byproduct on TLC/LC-MS. Could this be a diacylated species?

A2: Yes, it is highly likely. Diacylated byproducts are generally less polar than the desired monosubstituted carbamate because the second acyl group masks the polar N-H bond. This results in a higher Rf value on a normal-phase TLC plate and a shorter retention time on a reverse-phase HPLC column compared to your product.

Q3: What are the general strategies to prevent the formation of diacylated byproducts?

A3: The key is to control the reactivity of your acylating agent and the stoichiometry of your reactants. Here are some general principles:

  • Slow Addition: Add the acylating agent (e.g., chloroformate, Boc-anhydride) slowly to the solution of the amine. This maintains a low concentration of the acylating agent, favoring mono-acylation.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help to control the reaction rate and reduce the likelihood of over-acylation.

  • Stoichiometry: Use a precise 1:1 stoichiometry of the amine to the acylating agent. A slight excess of the amine can sometimes be beneficial to consume the acylating agent completely.

  • Choice of Base: A non-nucleophilic base is often preferred to avoid side reactions.

  • Additives for Carbodiimide Coupling: When using carbodiimides, the addition of reagents like N-hydroxysuccinimide (HONSu) or 1-hydroxybenzotriazole (HOBt) can effectively suppress the formation of N-acylurea byproducts by trapping the reactive O-acylisourea intermediate.[1]

In-Depth Troubleshooting Guides

Scenario 1: Formation of Di-Boc and Urea Byproducts with Di-tert-butyl Dicarbonate (Boc-Anhydride)

The use of Boc-anhydride is a ubiquitous method for protecting amines.[7][8][9] However, under certain conditions, particularly with a catalyst like DMAP, it can lead to over-acylation and the formation of urea byproducts.[5][6]

Mechanism of Byproduct Formation

The reaction of a primary amine with Boc-anhydride in the presence of DMAP can lead to the formation of an isocyanate intermediate, which can then react with another molecule of the amine to form a urea.[5][6]

Amine Primary Amine (R-NH2) Carbamate Desired N-Boc Carbamate Amine->Carbamate Boc2O Isocyanate Isocyanate (R-N=C=O) Amine->Isocyanate Boc2O, DMAP Boc2O Boc-Anhydride DMAP DMAP (catalyst) Urea Urea Byproduct Isocyanate->Urea + R-NH2

Caption: Formation of Urea Byproduct with Boc-Anhydride and DMAP.

Prevention Strategies
StrategyRationale
Avoid DMAP with Primary Amines DMAP is a highly effective acylation catalyst that can promote the formation of the isocyanate intermediate with primary amines.[5][6] For primary amines, often no catalyst is needed, or a milder base like triethylamine or sodium bicarbonate can be used.
Control Stoichiometry Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride to ensure full conversion of the amine, but avoid a large excess which can promote side reactions.
Low Temperature Perform the reaction at 0 °C to room temperature. Higher temperatures can accelerate the formation of byproducts.
Removal Protocols
  • Flash Column Chromatography: Di-Boc and urea byproducts are typically less polar than the desired N-Boc carbamate. A silica gel column using a gradient of ethyl acetate in hexanes is usually effective for separation.

  • Recrystallization: If the desired carbamate is a solid, recrystallization can be a highly effective purification method.[10] Choose a solvent system where the carbamate has high solubility at elevated temperatures and low solubility at room temperature, while the byproduct remains in solution.

Scenario 2: Double Acylation with Chloroformates

Chloroformates are highly reactive acylating agents used for synthesizing carbamates.[11] Their high reactivity can sometimes lead to the formation of diacylated products, especially with primary amines if the reaction is not carefully controlled.

Mechanism of Byproduct Formation

The desired carbamate still possesses a lone pair of electrons on the nitrogen (though less nucleophilic) and can react with a second molecule of the highly electrophilic chloroformate.

Amine Primary Amine (R-NH2) Carbamate Desired Carbamate (R-NH-CO-OR') Amine->Carbamate + Chloroformate Chloroformate Chloroformate (R'-O-CO-Cl) Diacylated Diacylated Byproduct (R-N(CO-OR')2) Carbamate->Diacylated + Chloroformate (excess)

Caption: Formation of Diacylated Byproduct with Chloroformates.

Prevention Strategies
StrategyRationale
Slow Addition of Chloroformate This is the most critical factor. Adding the chloroformate dropwise to a stirred solution of the amine ensures that its concentration remains low, favoring the initial mono-acylation.
Inverse Addition In some cases, adding the amine solution to the chloroformate solution can be beneficial, especially if the diacylation is particularly problematic.[12]
Low Temperature Maintain the reaction temperature at 0 °C or below to moderate the reactivity of the chloroformate.
Use of a Schotten-Baumann reaction This two-phase system, typically with an aqueous base, can effectively control the reaction and minimize over-acylation.
Removal Protocols
  • Flash Column Chromatography: The diacylated byproduct will be significantly less polar than the desired carbamate and can be readily separated on silica gel.

  • Selective Hydrolysis: In some cases, the diacylated product may be more susceptible to hydrolysis than the desired carbamate. Treatment with a mild base (e.g., aqueous sodium bicarbonate) at room temperature may selectively hydrolyze one of the acyl groups from the diacylated byproduct, converting it back to the desired carbamate. This should be monitored carefully by TLC or LC-MS.

Scenario 3: N-Acylurea Formation during Carbodiimide Coupling

When synthesizing carbamates from a carboxylic acid and an amine using a carbodiimide like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), the formation of an N-acylurea byproduct is a common side reaction.[1][2][4][13]

Mechanism of Byproduct Formation

The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate can either be attacked by the desired nucleophile (the amine) to form the carbamate or undergo an intramolecular O-to-N acyl migration to form a stable, unreactive N-acylurea.[1][4][13]

CarboxylicAcid Carboxylic Acid O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC) Carbamate Desired Carbamate O_acylisourea->Carbamate + Amine N_acylurea N-Acylurea Byproduct O_acylisourea->N_acylurea O-to-N Acyl Migration Amine Amine

Caption: Competing Pathways in Carbodiimide-Mediated Carbamate Synthesis.

Prevention Strategies
StrategyRationale
Use of Additives Additives like HOBt or HONSu react with the O-acylisourea intermediate to form an active ester.[1] This active ester is more stable than the O-acylisourea and less prone to rearrangement, but still reactive enough to acylate the amine.
Solvent Choice Using solvents with low dielectric constants, such as dichloromethane or chloroform, can minimize the N-acylurea side reaction.[4]
Pre-activation Pre-activating the carboxylic acid with the carbodiimide and additive before adding the amine can sometimes improve yields and reduce side products.
Removal Protocols
  • Chromatography: N-acylureas have different polarity profiles compared to the desired carbamate and can typically be separated by column chromatography.

  • Extraction: If DCC is used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. However, the N-acylurea derived from DCC will be soluble and require chromatography.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Carbamate Purification
  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and then adding the silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a slurry of the desired starting eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the desired carbamate. The less polar diacylated byproduct should elute first.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified carbamate.

Protocol 2: Optimized Recrystallization for Solid Carbamates
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, or mixtures thereof) at room temperature and upon heating.[10] An ideal solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent required for complete dissolution.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[14]

  • Drying: Dry the purified crystals under vacuum.

References

  • Indian Academy of Sciences. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water. [Link]

  • Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection. (n.d.). Fine Chemical Intermediates. [Link]

  • A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. (2025). ScienceDirect. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Basu, B., et al. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]

  • Basu, B., et al. (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. ResearchGate. [Link]

  • Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. (1982). PubMed. [Link]

  • Scheme 3. Two-component synthesis of N-acylurea derivatives 12. (n.d.). ResearchGate. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Selective acylation of primary amines in peptides and proteins. (2007). PubMed. [Link]

  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. (2020). ACS Publications. [Link]

  • Recrystallization. (2013). YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by amination (carboxylation) or rearrangement. [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023). PMC - NIH. [Link]

  • Preparation of amides. (1966).

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Technical Support Center: Optimizing Reaction Yield for tert-Butyl (3-aminocyclobutyl)carbamate Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with tert-Butyl (3-aminocyclobutyl)carbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it often serves as a rigid linker.[1][2][3]

The unique stereochemistry and inherent ring strain of the cyclobutyl moiety can present specific challenges in achieving high reaction yields and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges and successfully incorporate this linker into your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My coupling reaction with this compound is showing low or no conversion. What are the likely causes and how can I fix it?

Low conversion is a frequent issue, often stemming from the inherent properties of the aminocyclobutane scaffold.

Possible Causes & Solutions:

  • Steric Hindrance: The cyclobutyl ring can present significant steric bulk around the primary amine, impeding the approach of the activated carboxylic acid.[4][5] Standard coupling conditions may not be sufficient to overcome this spatial blockade.

    • Solution 1: Switch to a More Potent Coupling Reagent. For sterically hindered amines, onium salt-based reagents are generally more effective than carbodiimides like EDC. Consider using HATU, HBTU, HCTU, or COMU, which form highly reactive activated esters. Phosphonium-based reagents like PyBOP or PyAOP are also excellent choices.

    • Solution 2: Increase Reaction Temperature. Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can also be a powerful tool for accelerating sluggish couplings.

    • Solution 3: Extended Reaction Time. Monitor the reaction by HPLC or LC-MS. If the reaction is proceeding but is slow, extending the reaction time (e.g., to 12-24 hours) may be necessary to drive it to completion.

  • Inadequate Activation of the Carboxylic Acid: The issue may lie with the activation of your coupling partner rather than the amine itself.

    • Solution: Optimize the Activation Step. Ensure your carboxylic acid is fully dissolved before adding the coupling reagent. Pre-activation of the carboxylic acid for a short period (5-15 minutes) before adding the this compound can be beneficial. However, be aware that prolonged pre-activation can lead to side reactions with some coupling reagents.

  • Suboptimal Base Selection: The choice and amount of base are critical.

    • Solution: Use a Non-Nucleophilic, Hindered Base. A hindered amine base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended. These bases will not compete with the primary amine as a nucleophile. Use 2-3 equivalents of the base to ensure the reaction medium remains basic.

Q2: I am observing the formation of a significant amount of a urea byproduct. What is causing this and how can I prevent it?

Urea byproduct formation typically points to issues with the coupling reagent or the presence of moisture.

Possible Causes & Solutions:

  • Reaction with Carbodiimide Reagents: Carbodiimides (like DCC or EDC) can react with the activated carboxylic acid to form an N-acylurea byproduct, which can be difficult to remove.

    • Solution 1: Add an Additive. When using carbodiimides, always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives form an active ester that is more reactive towards the amine and less prone to N-acylurea formation.

    • Solution 2: Switch to an Onium Salt Reagent. As mentioned in Q1, onium salt reagents (HATU, HBTU, etc.) are generally less prone to this side reaction.

  • Moisture in the Reaction: The presence of water can hydrolyze the activated ester or react with the coupling reagent, leading to byproducts and reduced yield.

    • Solution: Ensure Anhydrous Conditions. Use anhydrous solvents and dry all glassware thoroughly before use. Store this compound and other reagents in a desiccator.

Q3: My final product is difficult to purify. Are there any common impurities I should be aware of?

Purification can be challenging due to the polar nature of the product and potential byproducts.

Possible Causes & Solutions:

  • Unreacted Starting Material: If the reaction did not go to completion, you will have to separate your product from the unreacted carboxylic acid and amine.

    • Solution: Aqueous Workup. A standard aqueous workup can help remove some of the unreacted starting materials and coupling agent byproducts. An acidic wash (e.g., dilute HCl) will remove unreacted amine and basic byproducts, while a basic wash (e.g., saturated NaHCO₃) will remove the unreacted carboxylic acid and acidic byproducts.

  • Coupling Reagent Byproducts: The byproducts of coupling reagents (e.g., tetramethylurea from HATU/HBTU, dicyclohexylurea from DCC) can co-elute with the product.

    • Solution 1: Use Water-Soluble Reagents. EDC is often preferred for its water-soluble urea byproduct, which can be easily removed during an aqueous workup.

    • Solution 2: Optimize Chromatography. A careful selection of the mobile phase and gradient for column chromatography is essential. A reverse-phase C18 column is often effective for purifying polar compounds.

  • Di-acylation: Although the Boc protecting group on one amine should prevent this, incomplete protection or harsh reaction conditions could potentially lead to di-acylation if the Boc group is unintentionally cleaved.

    • Solution: Confirm Starting Material Purity. Ensure the starting this compound is of high purity. Monitor the reaction for any signs of Boc deprotection (e.g., by LC-MS).

Frequently Asked Questions (FAQs)

  • What is the optimal solvent for this coupling reaction?

    • Polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (ACN) are typically the best choices. Ensure the solvent is anhydrous.

  • Can I perform a one-pot deprotection of a Boc-protected acid and subsequent coupling with this compound?

    • Yes, this is possible but requires careful neutralization. After deprotecting the Boc-protected acid with an acid like trifluoroacetic acid (TFA), the acid must be thoroughly removed under vacuum. The resulting TFA salt of the acid is then dissolved in the coupling solvent, and a sufficient amount of base (e.g., DIPEA) is added to neutralize the TFA salt before initiating the coupling reaction.

  • How can I monitor the progress of the reaction?

    • Thin-layer chromatography (TLC) can provide a quick qualitative assessment. For more accurate monitoring, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are recommended. These techniques allow you to quantify the consumption of starting materials and the formation of the product.

  • What are the recommended storage conditions for this compound?

    • It should be stored in a cool, dry place, away from light and moisture.[6] Storing under an inert atmosphere (e.g., argon or nitrogen) is ideal.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a general starting point for the coupling of a carboxylic acid with this compound using HATU.

Materials:

  • Carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 2 minutes.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for another 5 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in a small amount of anhydrous DMF.

  • Add the solution of the amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by HPLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HPLC Method for Reaction Monitoring

This method can be used to monitor the progress of the coupling reaction.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 254 nm

  • Injection Volume: 5-10 µL

Visualizations

General Amide Coupling Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Pre-activation Dissolve Acid in DMF Add Coupling Reagent (e.g., HATU, 1.1 eq) Add Base (e.g., DIPEA, 2.5 eq) Carboxylic_Acid->Pre-activation Amine This compound (1.2 eq) Coupling Add Amine Solution Stir at Room Temperature Amine->Coupling Pre-activation->Coupling Monitoring Monitor by HPLC/LC-MS Coupling->Monitoring Quench_Extract Quench with Water Extract with Organic Solvent Monitoring->Quench_Extract Wash Aqueous Washes (Acid, Base, Brine) Quench_Extract->Wash Dry_Concentrate Dry over Na2SO4 Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Purified Product Purify->Final_Product

Caption: A typical workflow for the amide coupling of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Reaction Yield Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Incomplete_Reaction Reaction Incomplete by HPLC/LC-MS? Check_Reagents->Incomplete_Reaction Yes_Incomplete Yes Incomplete_Reaction->Yes_Incomplete Yes No_Side_Products No Incomplete_Reaction->No_Side_Products No Steric_Hindrance Suspect Steric Hindrance? Yes_Incomplete->Steric_Hindrance Side_Products Significant Side Products Observed? No_Side_Products->Side_Products Yes_Steric Yes Steric_Hindrance->Yes_Steric Yes No_Steric No Steric_Hindrance->No_Steric No Increase_Reactivity Increase Reagent Reactivity: - Use HATU, HCTU, COMU - Increase Temperature - Extend Reaction Time Yes_Steric->Increase_Reactivity Check_Activation Check Carboxylic Acid Activation: - Pre-activate for 5-15 min - Ensure complete dissolution No_Steric->Check_Activation Yes_Side Yes Side_Products->Yes_Side Yes Purification_Issue Review Purification Strategy Side_Products->Purification_Issue No Urea_Formation Urea Byproduct? Yes_Side->Urea_Formation No_Side No_Side_Final Yes_Urea Yes Urea_Formation->Yes_Urea Yes No_Urea No Urea_Formation->No_Urea No Optimize_Coupling If using Carbodiimide: - Add HOBt or OxymaPure Ensure Anhydrous Conditions Yes_Urea->Optimize_Coupling Other_Side_Products Characterize byproducts by MS No_Urea->Other_Side_Products

Caption: A decision tree to troubleshoot low yield in coupling reactions.

References

  • Nazih, A., & Heissler, D. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Synthesis, 2002(02), 203-206. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. [Link]

  • Chitnis, S., Musgrave, R., Sparkes, H., Pridmore, N., Annibale, V., & Manners, I. (2017). Influence of Ring Strain and Bond Polarization on the Reactivity of Strained Inorganic Rings. University of Bristol Research Portal. [Link]

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. (2024-06-18). [Link]

  • Ring Strain Exam Prep. Pearson. [Link]

  • Ring strain. Wikipedia. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. (2014-04-03). [Link]

  • Coupling of Sterically Hindered Trisubstituted Olefins and Benzocyclobutenones via C–C Activation: Total Synthesis and Structural Revision of Cycloinumakiol. National Institutes of Health. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

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preventing side reactions during acylation of aminocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the acylation of aminocyclobutane. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and prevent common side reactions. We aim to equip you with the expertise to optimize your experimental outcomes.

I. Understanding the Challenges: Why is Acylating Aminocyclobutane Tricky?

The acylation of aminocyclobutane presents a unique set of challenges primarily due to the inherent properties of the cyclobutane ring. The significant ring strain in cyclobutanes makes them more reactive and susceptible to side reactions compared to larger cycloalkanes or acyclic amines.[1][2][3][4][5] This strain arises from the deviation of its bond angles from the ideal 109.5° of sp³ hybridized carbons.[1][5]

This guide will address the most common issues encountered during the N-acylation of aminocyclobutane and provide robust solutions.

Diagram: Core Challenges in Aminocyclobutane Acylation

G cluster_challenges Core Challenges Ring_Strain High Ring Strain Reactivity Enhanced Reactivity Ring_Strain->Reactivity leads to Side_Reactions Susceptibility to Side Reactions Reactivity->Side_Reactions results in

Caption: The relationship between ring strain and side reactions.

II. Troubleshooting Guide: Common Problems and Solutions

This section is formatted as a series of questions and answers to directly address specific issues you may encounter in the lab.

Q1: My reaction is producing a significant amount of di-acylated product. How can I improve mono-acylation selectivity?

A1: The formation of di-acylated aminocyclobutane is a common issue arising from the high nucleophilicity of the primary amine. Once mono-acylated, the resulting amide can be further acylated under certain conditions. Here’s how to favor mono-acylation:

  • Slow Addition of the Acylating Agent: Adding the acylating agent (e.g., acyl chloride or anhydride) dropwise to the solution of aminocyclobutane at a controlled rate is crucial.[6] This maintains a low concentration of the acylating agent throughout the reaction, minimizing the chance of a second acylation event.

  • Stoichiometry Control: Use a strict 1:1 or slightly less than stoichiometric amount of the acylating agent relative to the aminocyclobutane. This ensures there isn't an excess of the acylating agent available to react with the mono-acylated product.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly reduce the rate of the second acylation, which typically has a higher activation energy than the initial N-acylation.[7][8]

  • Choice of Acylating Agent: Less reactive acylating agents can improve selectivity.[9] For instance, using an anhydride instead of a more reactive acyl chloride can sometimes provide better control.[10][11]

ParameterRecommendation for Mono-acylationRationale
Reagent Addition Slow, dropwise additionMaintains low concentration of acylating agent.
Stoichiometry ≤ 1 equivalent of acylating agentLimits availability for a second reaction.
Temperature 0 °C to -78 °CDecreases the rate of the second acylation.[7][8]
Acylating Agent Consider less reactive alternatives (e.g., anhydrides)Provides better control over the reaction.[9]
Q2: I'm observing byproducts that suggest ring-opening of the cyclobutane. What causes this and how can I prevent it?

A2: Ring-opening is a direct consequence of the high ring strain in the cyclobutane moiety. [1][2][4] Harsh reaction conditions can promote the cleavage of the C-C bonds in the ring.

  • Use of a Non-Nucleophilic Base: Strong, nucleophilic bases can attack the cyclobutane ring. Opt for a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid byproduct (e.g., HCl from an acyl chloride) without promoting ring-opening.

  • Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.[7] Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed.

  • Schotten-Baumann Conditions: Employing Schotten-Baumann conditions, which involve a biphasic system (typically an organic solvent and an aqueous base), can be highly effective.[12][13][14] The acylation occurs in the organic phase, while the acid byproduct is neutralized in the aqueous phase, minimizing its contact with the strained ring.

Diagram: Troubleshooting Ring-Opening

G cluster_troubleshooting Preventing Ring-Opening Problem Ring-Opening Observed Sol_Base Use Non-Nucleophilic Base (e.g., TEA, DIPEA) Problem->Sol_Base Sol_Conditions Employ Milder Conditions (Lower Temp, Shorter Time) Problem->Sol_Conditions Sol_Schotten Utilize Schotten-Baumann Conditions Problem->Sol_Schotten

Caption: Key strategies to prevent cyclobutane ring-opening.

Q3: My desired N-acylated product is contaminated with a C-acylated isomer. How can I improve N-selectivity?

A3: While N-acylation is generally favored due to the higher nucleophilicity of the amine compared to the C-H bonds of the cyclobutane ring, C-acylation can occur under certain conditions, particularly with highly reactive acylating agents or in the presence of strong Lewis acids.

  • Avoid Strong Lewis Acids: Reactions like the Friedel-Crafts acylation, which utilize strong Lewis acids (e.g., AlCl₃), are more prone to C-acylation.[15][16][17] For simple N-acylation, a Lewis acid catalyst is generally not required.

  • Control of Basicity: The choice of base is critical. A base is primarily needed to scavenge the acid byproduct.[14][18] Using an appropriate organic base like pyridine or triethylamine is standard.

  • Chemoselective Acylation Conditions: At lower temperatures, the more nucleophilic amine group will react preferentially. Carrying out the reaction at 0°C or below can enhance N-selectivity.

Q4: The reaction is sluggish and gives a low yield. What can I do to improve the conversion?

A4: A low yield can stem from several factors, including insufficient reactivity or decomposition of reagents.

  • Choice of Acylating Agent: If using a less reactive acylating agent like an ester, you may need to increase the temperature or use a catalyst. However, be mindful of the potential for side reactions at higher temperatures.[7][19] Switching to a more reactive acylating agent like an acyl chloride or anhydride might be necessary.[10][11]

  • Solvent Selection: Ensure your solvent is anhydrous and inert to the reaction conditions. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.

  • Reagent Purity: Impurities in your starting materials or solvents can interfere with the reaction. Ensure all reagents are of high purity.

  • Activation of the Acylating Agent: In cases of very low reactivity, activating the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) can be an effective strategy.[20]

III. Experimental Protocols

Protocol 1: Optimized Mono-N-Acylation of Aminocyclobutane using an Acyl Chloride

This protocol is designed to maximize the yield of the mono-acylated product while minimizing di-acylation and ring-opening.

  • Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aminocyclobutane (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

    • Add a non-nucleophilic base, such as triethylamine (1.2 eq.).

  • Reaction Setup:

    • Cool the stirred solution to 0 °C using an ice-water bath.[8]

  • Reagent Addition:

    • Dissolve the acyl chloride (1.0 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the aminocyclobutane solution over a period of 30-60 minutes.[6]

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acylation using Schotten-Baumann Conditions

This protocol is particularly useful for preventing ring-opening with sensitive substrates.

  • Preparation:

    • Dissolve aminocyclobutane (1.0 eq.) in an organic solvent like dichloromethane or diethyl ether.

  • Reaction Setup:

    • Add the acyl chloride (1.0-1.1 eq.) to the solution.

    • In a separate vessel, prepare a 1-2 M aqueous solution of sodium hydroxide.

  • Reagent Addition:

    • While vigorously stirring the organic solution, slowly add the aqueous sodium hydroxide solution.[12] Maintain the pH of the aqueous layer between 10 and 12.

  • Monitoring and Work-up:

    • Follow the monitoring and work-up steps as described in Protocol 1.

IV. Frequently Asked Questions (FAQs)

Q: Can I use a protecting group strategy to avoid di-acylation?

A: Yes, a protecting group strategy can be very effective, though it adds extra steps to your synthesis.[21][22] You could, for instance, protect the amine with a group like Boc (tert-butyloxycarbonyl), perform other desired transformations on the molecule, and then deprotect and acylate the amine.[23][24] This is particularly useful in more complex syntheses.

Q: How do I choose the right solvent for my acylation reaction?

A: The ideal solvent should be aprotic and inert to the reactants. Dichloromethane (DCM) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal. Other options include tetrahydrofuran (THF), acetonitrile, and diethyl ether. Always use anhydrous solvents to prevent hydrolysis of the acylating agent.

Q: What are the best methods for purifying the acylated aminocyclobutane?

A: Flash column chromatography on silica gel is the most common and effective method for purifying acylated aminocyclobutanes from starting materials and byproducts. For closely related impurities, such as mono- and di-acylated products, high-performance liquid chromatography (HPLC) may be necessary.[25][26][27][28]

Q: Is it possible to perform a one-pot acylation and subsequent reaction?

A: In some cases, a one-pot procedure may be feasible. For example, after the initial N-acylation, a second reagent could be added to react with another functional group on the acyl chain, provided the conditions are compatible. However, this requires careful planning and optimization to avoid unwanted side reactions.

V. References

  • Benchchem. Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. Available at:

  • Grokipedia. Schotten–Baumann reaction. Available at:

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at:

  • Benchchem. Technical Support Center: Optimizing Reaction Temperature for Oleoyl Chloride Acylation. Available at:

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at:

  • J&K Scientific LLC. Schotten-Baumann Reaction. Available at:

  • ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Available at:

  • Schotten-Baumann Reaction. Available at:

  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. Available at:

  • TCI Chemicals. Protecting Agents. Available at:

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. Available at:

  • Sigma-Aldrich. Friedel–Crafts Acylation. Available at:

  • YouTube. Acylation of Alcohols, Part 2: with Other Acylating Reagents. Available at:

  • J&K Scientific LLC. Acylation Reaction: Applications in Organic Chemistry. Available at:

  • Organic Chemistry Portal. Protective Groups. Available at:

  • SciSpace. Amino Acid-Protecting Groups. Available at:

  • Wikipedia. Ring strain. Available at:

  • Organic Chemistry Portal. Ester synthesis by acylation. Available at:

  • Quora. Why do we add toluene and acetyl chloride slowly in a reaction?. Available at:

  • Chemistry Stack Exchange. Acetylation reaction. Available at:

  • Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes. Available at:

  • PMC - NIH. Chemoselective Acylation of Nucleosides. Available at:

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Available at:

  • YouTube. What Is Ring Strain In Organic Chemistry?. Available at:

  • Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Available at:

  • Acylation Reaction. Available at:

  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. Available at:

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at:

  • YouTube. 08.05 Overview of Acylation Reactions and Acyl Chlorides. Available at:

  • PubMed Central. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available at:

  • PubMed. Separation and purification of multiply acetylated proteins using cation-exchange chromatography. Available at:

  • Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Available at:

  • ResearchGate. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Available at:

  • PubMed. Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. Available at:

  • Química Organica.org. Ring Strain in Cycloalkanes. Available at:

  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. Available at:

  • PMC - NIH. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Available at:

  • ResearchGate. Effect of Base and Acyl Chloride on Regioselectivity of Acylation of 8,8Pentamethylene2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1Oxide. Available at:

  • MDPI. An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Available at:

  • PMC - NIH. Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. Available at:

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Technical Support Center: Purification of Crude tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude tert-Butyl (3-aminocyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this versatile building block using column chromatography.

Introduction to the Purification Challenge

This compound is a key intermediate in pharmaceutical synthesis, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, containing both a Boc-protected amine and a free primary amine, presents a unique set of challenges during purification by silica gel chromatography. The basic nature of the free amino group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction is a primary cause of common purification issues such as poor separation, significant peak tailing, and low recovery of the desired product.[2]

This guide provides a systematic approach to overcoming these challenges, structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of this compound?

Understanding the basic properties of your compound is the first step to a successful purification.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₂[3][4][5]
Molecular Weight 186.26 g/mol [3][5]
Appearance White to light yellow solid/powder[4]
Solubility Soluble in polar organic solvents like methanol and chloroform. Slightly soluble in water and petroleum ether.[6]
Storage 4°C, protect from light.[5]
Q2: I'm observing significant peak tailing during column chromatography on silica gel. What is the cause and how can I fix it?

Peak tailing is the most common issue when purifying amines on silica gel.[2]

Cause: The primary cause of peak tailing for amine-containing compounds is the strong interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[2] This leads to a secondary, non-ideal retention mechanism that slows down the elution of the compound in a non-uniform way, resulting in an asymmetric, tailing peak.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase. This additive will compete with your compound for the active silanol sites, effectively masking them.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).[2] TEA is a volatile base that can be easily removed during solvent evaporation.

    • Ammonia: Using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) as a polar modifier in your mobile phase can also be very effective.

  • Deactivation of Silica Gel: You can pre-treat, or "deactivate," your silica gel with a basic solution before running the column.

    • Protocol: Prepare a slurry of your silica gel in your chosen mobile phase that already contains 1-3% triethylamine. Pack the column with this slurry and flush with one to two column volumes of the same solvent before loading your sample.

Q3: What is a good starting solvent system (mobile phase) for the purification of this compound on silica gel?

A good starting point for developing your mobile phase can be determined by Thin Layer Chromatography (TLC).

Recommended TLC and Column Solvents:

  • System 1 (Less Polar): Hexane / Ethyl Acetate with 1% Triethylamine.

  • System 2 (More Polar): Dichloromethane (DCM) / Methanol with 1% Triethylamine.

Method Development Workflow:

Caption: TLC-based method development workflow.

A typical gradient for elution might start with a low polarity mixture (e.g., 95:5 Hexane/EtOAc) and gradually increase the proportion of the more polar solvent.[7]

Q4: I am experiencing low yield after purification. Where could my product be going?

Low recovery is a frustrating issue, often linked to the strong interactions mentioned previously.

Potential Causes and Solutions:

  • Irreversible Adsorption: A significant portion of your compound may be irreversibly stuck to the silica gel.

    • Solution: Ensure your mobile phase is sufficiently polar and contains a basic additive (like TEA) throughout the entire run to keep the compound moving. After collecting your desired fractions, you can try flushing the column with a very polar solvent system (e.g., 10% Methanol in DCM with 2% TEA) to recover any remaining product.

  • Compound Degradation: Although the Boc group is generally stable, prolonged exposure to acidic silica gel can potentially cause some degradation.[8]

    • Solution: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible. Neutralizing the silica with a basic additive will also mitigate this risk.

  • Co-elution with Impurities: Your product might be spread across many fractions that also contain impurities, making it difficult to isolate in a pure form with good yield.

    • Solution: Optimize your solvent system using TLC to achieve better separation between your product and the impurities. A slower gradient during elution can also improve resolution.

Advanced Troubleshooting

Q5: I've tried adding triethylamine, but I'm still getting poor separation. What are my other options?

If mobile phase modification isn't sufficient, consider changing your stationary phase.

Alternative Stationary Phases:

  • Amine-functionalized Silica: This is an excellent option where the silica surface is covalently modified with an amine-containing ligand.[9] This creates a basic surface that repels basic compounds, leading to symmetrical peaks and improved separation without the need for basic additives in the mobile phase.[9]

  • Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of amines.[10] It's important to use neutral or basic alumina, as acidic alumina will have similar issues to silica gel.

G cluster_0 Troubleshooting Poor Separation Start Poor Separation on Silica Gel Step1 Add 1-2% TEA to Mobile Phase Start->Step1 Check1 Separation Improved? Step1->Check1 Success Purification Successful Check1->Success Yes Step2 Try Alternative Stationary Phase Check1->Step2 No OptionA Amine-Functionalized Silica Step2->OptionA OptionB Basic Alumina Step2->OptionB End Re-optimize Mobile Phase OptionA->End OptionB->End

Caption: Decision tree for troubleshooting poor separation.

Q6: What are the likely impurities from the synthesis of this compound?

Knowing the potential side-products is crucial for designing an effective purification strategy. The most common synthesis involves the reaction of a diamine with di-tert-butyl dicarbonate (Boc₂O).[11][12]

Common Impurities:

  • Starting Material: Unreacted 1,3-diaminocyclobutane. This is highly polar and will likely stick to the baseline on TLC.

  • Di-Boc Protected Product: tert-Butyl (3-(tert-butoxycarbonylamino)cyclobutyl)carbamate. This is a less polar impurity and will have a higher Rf on TLC than your desired mono-Boc product.

  • Unreacted Boc₂O and its byproducts: These are generally non-polar and will elute quickly from the column.

A well-optimized gradient elution should be able to separate the less polar di-Boc product and the more polar desired mono-Boc product. The highly polar diamine starting material will likely remain on the column.

Experimental Protocols

Protocol 1: Standard Purification using Silica Gel with Triethylamine

This protocol is the recommended starting point for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

Step-by-Step Procedure:

  • TLC Analysis:

    • Prepare a few eluent systems with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) each containing 1% TEA.

    • Dissolve a small amount of your crude material in DCM or ethyl acetate and spot it on a TLC plate.

    • Develop the plate in the prepared eluents to find a system that gives your product an Rf of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc with 1% TEA).

    • Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial mobile phase or a stronger solvent like DCM.

    • Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin eluting with your initial mobile phase.

    • If using a gradient, gradually increase the percentage of ethyl acetate in the mobile phase. A typical gradient might be from 5% to 30% ethyl acetate over several column volumes.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.

References

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ChemBK. (2024). tert-butyl carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.

Sources

Technical Support Center: Improving Carbamate Intermediate Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor carbamate intermediate solubility in reaction mixtures. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my carbamate intermediate poorly soluble?

A1: The solubility of a carbamate intermediate is governed by its overall physicochemical profile. Several factors can contribute to poor solubility:

  • High Crystallinity: A highly ordered, stable crystal lattice requires significant energy to break down, leading to low solubility in many solvents. This is common in molecules with planar, aromatic, or highly symmetrical structures.

  • Polarity Mismatch: Like dissolves like. A carbamate with a large nonpolar protecting group (e.g., Boc, Cbz) and a large, complex, nonpolar R-group will have poor solubility in polar solvents. Conversely, a carbamate with additional polar functional groups (e.g., -COOH, -OH, secondary amines) may be insoluble in nonpolar solvents like toluene or hexanes.[1][2]

  • Zwitterionic Character: If the carbamate intermediate also contains an acidic functional group (like a carboxylic acid) and a basic site, it can exist as a zwitterion. These salt-like internal structures are often highly polar and crystalline, leading to poor solubility in common organic solvents.[3]

  • Hydrogen Bonding: The N-H of the carbamate moiety and other functional groups can participate in extensive intermolecular hydrogen bonding, leading to self-association and aggregation, which reduces solubility.[4][5]

Q2: What are the first-line solvents I should try for a typical Boc- or Cbz-protected intermediate?

A2: For many common carbamate intermediates, especially those used as protecting groups, a good starting point is a range of standard organic solvents. Boc-protected amines, for instance, generally show good solubility in a wide array of common organic solvents due to the lipophilic nature of the tert-butyl group and the polar nature of the carbamate linkage.[1]

A pragmatic initial screening should include:

  • Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).

  • Nonpolar Solvents: Toluene can be particularly beneficial for some carbamate coupling reactions as it can enhance reagent solubility and stabilize transition states.[2]

  • Protic Solvents: Alcohols like methanol (MeOH) or ethanol (EtOH) can be effective, but their nucleophilicity may interfere with certain reaction types.

Q3: How significantly does the choice of protecting group (e.g., Boc vs. Cbz) affect solubility?

A3: The protecting group has a substantial impact. The bulky, nonpolar tert-butyloxycarbonyl (Boc) group generally increases the lipophilicity of a molecule, enhancing its solubility in nonpolar solvents.[1] The benzyloxycarbonyl (Cbz) group, with its aromatic ring, also increases lipophilicity but can promote π-stacking interactions, which might affect solubility differently than the sterically bulky Boc group. The choice of protecting group is a critical parameter to consider, as different groups offer different deprotection conditions (e.g., Boc is acid-labile, while others may be base-labile), allowing for orthogonal strategies in complex syntheses.[6][7][8]

Q4: Is simply heating the reaction a reliable way to solve solubility issues?

A4: While increasing the temperature often enhances solubility, it should be approached with caution. Gentle warming can be an effective tool.[9] However, you must consider the thermal stability of your carbamate intermediate, reagents, and the final product. Excessive heat can lead to decomposition or the formation of undesired byproducts.[2] For example, thermal deprotection of N-Boc groups can occur at high temperatures, even without an acid catalyst.[10] Always perform a small-scale test to assess thermal stability before heating a large-scale reaction.

Troubleshooting Guide: Practical Solutions for Solubility Challenges

This section provides detailed protocols to diagnose and resolve specific solubility problems encountered during reactions involving carbamate intermediates.

Issue 1: Carbamate Intermediate Precipitates from Solution During Reaction

Precipitation of a starting material from the reaction mixture is a clear indicator of poor solubility under the current conditions. This reduces the effective concentration of the reactant, often causing the reaction to stall.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues.

G cluster_0 Initial Observation cluster_1 Investigation & Strategy cluster_2 Outcome A Precipitation or Heterogeneous Mixture Observed B Step 1: Re-evaluate Primary Solvent Choice A->B Start Here C Step 2: Implement Co-Solvent System B->C If Ineffective G Homogeneous Reaction Achieved B->G Success D Step 3: Modify Reaction Temperature C->D If Ineffective C->G Success E Step 4: Adjust pH (for ionizable groups) D->E If Applicable D->G Success F Step 5: Consider Alternative Methods E->F Last Resort E->G Success F->G

Caption: Systematic workflow for addressing carbamate solubility issues.

Solution A: Systematic Solvent Screening

The most direct approach is to find a more suitable solvent system. A systematic screening process is more efficient than random trials.

  • Preparation: Dispense a small, known quantity (e.g., 1-2 mg) of your dry carbamate intermediate into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the list below.

  • Agitation: Agitate each mixture vigorously for 1-2 minutes using a vortex mixer or sonication.[1][11]

  • Observation: Visually inspect each vial. Classify the solubility as:

    • Soluble: The solid has completely disappeared.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid remains largely unchanged.

  • Selection: Choose the solvent that provides the best solubility and is compatible with your planned reaction chemistry.

SolventClassPolarity IndexBoiling Point (°C)Notes
Dichloromethane (DCM)Halogenated3.140Excellent general-purpose solvent for many carbamates. Volatile.
Tetrahydrofuran (THF)Ether4.066Good for many reactions; must be anhydrous as it can contain peroxides and water.
Acetonitrile (MeCN)Nitrile5.882Polar aprotic solvent, often used in chromatography and reactions.
Ethyl Acetate (EtOAc)Ester4.477A moderately polar solvent; less toxic alternative to DCM for some applications.
N,N-Dimethylformamide (DMF)Amide6.4153Powerful polar aprotic solvent, dissolves many stubborn compounds. High boiling point.
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2189Very strong polar aprotic solvent. Can be difficult to remove.[11]
TolueneAromatic Hydrocarbon2.4111Good for nonpolar compounds and some coupling reactions.[2]
1,4-DioxaneEther4.8101A higher-boiling alternative to THF.
Solution B: Employing Co-Solvent Systems

If no single solvent is effective, a co-solvent system can often succeed. This involves mixing a solvent in which the carbamate is soluble with the primary reaction solvent to achieve a "hybrid" polarity suitable for all components.[9][12]

Sources

Technical Support Center: Identifying and Minimizing Byproducts in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) linker synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing these heterobifunctional molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in identifying and minimizing unwanted byproducts during the synthesis of PROTAC linkers. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during PROTAC development programs.

Q1: What are the most common sources of impurities in PROTAC synthesis?

A: Impurities in PROTAC synthesis can arise from several sources. The most common include unreacted starting materials, byproducts from the coupling reactions used to assemble the linker and attach the ligands, residual coupling reagents, and degradation of the PROTAC molecule during workup or purification.[1] The large size and complex nature of PROTACs can make their synthesis and purification particularly challenging.[2]

Q2: How does the choice of linker chemistry influence the types of byproducts I might see?

A: The choice of chemical reactions to construct the linker is a primary determinant of the byproduct profile. For instance, amide coupling reactions using carbodiimides like DCC can lead to the formation of isourea byproducts and dicyclohexylurea (DCU), which can be difficult to remove.[3] Williamson ether synthesis, while straightforward, can be plagued by elimination byproducts, especially with sterically hindered substrates.[4] Conversely, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are known for their high efficiency and minimal byproduct formation, often yielding cleaner reaction mixtures.[5]

Q3: What are the first analytical steps I should take when a synthesis doesn't go as planned?

A: When a PROTAC synthesis yields a complex mixture, the first step is to obtain a high-resolution mass spectrum (HRMS) and a crude NMR spectrum of your reaction mixture. LC-MS is invaluable for quickly identifying the mass of your desired product and any major impurities.[6] Comparing the observed masses to the expected masses of starting materials and potential byproducts (e.g., from hydrolysis, elimination, or side reactions with reagents) can provide immediate clues. 1H NMR can help identify characteristic signals of known byproducts, such as the broad aliphatic signals of DCU.[3]

Q4: Are there any "universal" purification strategies for PROTACs?

A: While there is no one-size-fits-all solution, a two-step purification process is highly effective for many PROTACs. This typically involves an initial purification by flash column chromatography on silica gel to remove the bulk of impurities, followed by a final "polishing" step using preparative reverse-phase high-performance liquid chromatography (prep-HPLC) to achieve high purity (>98%).[6] For complex mixtures or isomers, Supercritical Fluid Chromatography (SFC) is emerging as a powerful and often faster alternative to HPLC.[7]

Section 2: Troubleshooting Guides by Reaction Type

This section provides detailed troubleshooting for specific challenges encountered in the most common linker synthesis reactions.

Amide Coupling Reactions

Amide bond formation is the most common reaction in PROTAC synthesis. While robust, it is not without its challenges.

Q: My amide coupling reaction is low-yielding and my LC-MS shows multiple peaks. What are the likely culprits and how can I fix this?

A: Problem/Observation: You are observing low conversion to your desired PROTAC and the crude LC-MS shows a complex mixture of products.

Potential Cause(s) & The Science Behind Them:

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical. For complex or sterically hindered substrates, standard reagents may not be sufficient. Uronium/aminium salt-based reagents like HATU are generally more efficient than carbodiimides.[5]

  • Guanidinium Byproducts: A common side reaction with uronium reagents like HATU involves the amine nucleophile reacting with the coupling reagent itself, forming a guanidinium byproduct. This side reaction consumes your amine and complicates purification.[1][8][9]

  • Hydrolysis of Activated Ester: Amide coupling proceeds through an activated ester intermediate. If there is residual water in your reaction solvent (like DMF), this intermediate can be hydrolyzed back to the carboxylic acid, reducing your yield.[5]

  • Epimerization: If your carboxylic acid component has a chiral center at the alpha-position (common in peptide-based linkers or ligands), the basic conditions of the coupling reaction can cause epimerization, leading to diastereomeric impurities that can be difficult to separate.

Proposed Solution(s) & Analytical/Purification Protocols:

  • For Inefficient Coupling:

    • Switch to a stronger coupling reagent: If you are using a carbodiimide like DCC or EDC, consider switching to a uronium salt like HATU or HCTU, which are known for higher efficiency in challenging couplings.[10]

    • Optimize reaction conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use freshly distilled, dry solvents. Optimizing temperature and reaction time can also improve yields.

  • For Guanidinium Byproducts:

    • Control stoichiometry and addition order: Add the coupling reagent to the carboxylic acid first to form the active ester before adding the amine. This minimizes the opportunity for the amine to react directly with the coupling reagent.

    • Analytical Identification: The guanidinium byproduct will have a specific mass increase corresponding to the addition of a tetramethylguanidinium group. For example, with HATU, this can result in a byproduct with a molecular weight 99 units greater than the starting amine.[1] Monitor your reaction by LC-MS to track the formation of this species.

    • Purification: These byproducts are often polar and can be separated by reverse-phase HPLC.

  • For Hydrolysis:

    • Use anhydrous solvents: Use freshly opened, anhydrous grade solvents or distill them over a suitable drying agent.

    • Analytical Identification: Look for a peak in your LC-MS corresponding to the mass of your starting carboxylic acid.

  • For Epimerization:

    • Analytical Identification: Diastereomers will have the same mass but different retention times on a chiral or even a standard C18 HPLC column. Careful analysis of your HPLC chromatogram is key.[11][12]

    • Minimization: Use coupling reagents known to suppress racemization, such as those containing HOBt or HOAt. Running the reaction at a lower temperature can also help.

    • Purification: Preparative chiral HPLC or SFC may be necessary to separate diastereomers.

Table 1: Common Byproducts in Amide Coupling Reactions

Byproduct TypeCommon CauseExpected Mass (relative to starting material)Analytical Notes
Dicyclohexylurea (DCU)Use of DCC coupling reagentM + 224.34 (as a separate species)Poorly soluble, may precipitate. Characteristic 1H NMR signals around δ 1.0-2.0 ppm and a broad NH signal.[3][13]
Guanidinium AdductReaction of amine with uronium reagent (e.g., HATU)Mass of Amine + 99Detectable by LC-MS.[1]
Unreacted Carboxylic AcidHydrolysis of activated esterSame as starting materialDetectable by LC-MS.
DiastereomersEpimerization of chiral centersSame as productSeparable by chiral HPLC or SFC. May show distinct peaks in high-resolution NMR.[11]
Williamson Ether Synthesis

This classical SN2 reaction is a common strategy for forming ether linkages within a PROTAC linker.

Q: My Williamson ether synthesis is giving me a significant amount of a byproduct with a mass that is 18 Da less than my starting alcohol. What is happening?

A: Problem/Observation: The reaction produces a significant amount of an elimination byproduct.

Potential Cause(s) & The Science Behind Them:

  • E2 Elimination: The Williamson ether synthesis is an SN2 reaction that competes with the E2 elimination pathway.[4] The alkoxide base used in the reaction can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene. This is particularly problematic with secondary and tertiary alkyl halides, which are more sterically hindered and have more accessible beta-protons.[4]

Proposed Solution(s) & Analytical/Purification Protocols:

  • Optimize Your Substrates:

    • Use a primary alkyl halide: Whenever possible, design your synthesis so that the alkyl halide is primary. This will heavily favor the SN2 pathway over E2.[4]

    • Use a less hindered alkoxide: If your alcohol is bulky, it will be a stronger base and favor elimination.

  • Control Reaction Conditions:

    • Lower the temperature: E2 reactions have a higher activation energy than SN2 reactions, so running the reaction at a lower temperature will favor substitution.

    • Choose the right solvent: A polar aprotic solvent like DMF or DMSO is generally preferred.

  • Analytical Identification:

    • LC-MS: The alkene byproduct will have a mass that is 18 Da (the mass of water) less than the starting alcohol.

    • NMR: Look for the appearance of vinyl proton signals (typically δ 5-6 ppm) in the 1H NMR spectrum.

  • Purification: The alkene byproduct is typically less polar than the desired ether and can often be separated by normal-phase flash chromatography.

Diagram 1: Competing Pathways in Williamson Ether Synthesis

G cluster_0 Reaction Pathways Alkoxide Alkoxide SN2_Product Ether Product Alkoxide->SN2_Product SN2 (Desired) E2_Product Alkene Byproduct Alkoxide->E2_Product E2 (Byproduct) Alkyl_Halide Alkyl Halide (Secondary) Alkyl_Halide->SN2_Product Alkyl_Halide->E2_Product

Caption: SN2 vs. E2 pathways in Williamson ether synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" is prized for its efficiency and clean reaction profiles, but side reactions can still occur.

Q: My CuAAC reaction is not going to completion and I see a byproduct with double the mass of my alkyne starting material. What's going on?

A: Problem/Observation: Incomplete reaction and formation of a high molecular weight byproduct.

Potential Cause(s) & The Science Behind Them:

  • Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, the Cu(I) catalyst can be oxidized to Cu(II), which can promote the oxidative homocoupling of your terminal alkyne to form a diyne byproduct.[14] This consumes your starting material and deactivates the catalyst.

  • Catalyst Deactivation: The Cu(I) catalyst is sensitive to oxidation. Insufficient reducing agent (like sodium ascorbate) will lead to catalyst deactivation and an incomplete reaction.

Proposed Solution(s) & Analytical/Purification Protocols:

  • Exclude Oxygen:

    • Degas your solvents: Sparge your reaction solvents with an inert gas like argon or nitrogen before use.

    • Maintain an inert atmosphere: Run the reaction under a positive pressure of argon or nitrogen.

  • Ensure Sufficient Reducing Agent:

    • Use fresh sodium ascorbate: Prepare a fresh solution of sodium ascorbate immediately before use. An excess is often beneficial.

  • Analytical Identification:

    • LC-MS: The diyne byproduct will have a mass that is approximately double the mass of your alkyne starting material, minus two protons (2*M - 2H).

  • Purification:

    • Scavenger Resins: Use a copper scavenger resin to remove residual copper, which can be toxic to cells and interfere with biological assays.

    • Chromatography: The diyne is typically much less polar than the desired triazole product and can be separated by flash chromatography or preparative HPLC.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are frequently used to attach linkers to E3 ligase ligands like thalidomide derivatives.

Q: I'm performing an SNAr reaction with 4-fluorothalidomide and an amine-linker in DMF, and I'm getting a persistent impurity that is difficult to remove. What is it?

A: Problem/Observation: A hard-to-remove impurity is observed in SNAr reactions using DMF as a solvent.

Potential Cause(s) & The Science Behind Them:

  • DMF Decomposition and Adduct Formation: At elevated temperatures, particularly in the presence of a primary amine, DMF can decompose to generate dimethylamine.[10] This dimethylamine can then act as a competing nucleophile, reacting with your 4-fluorothalidomide to form a dimethylamine adduct. This byproduct is often close in polarity to the desired product, making it difficult to separate.[6][10]

Proposed Solution(s) & Analytical/Purification Protocols:

  • Change the Solvent:

    • Use an alternative polar aprotic solvent: Consider using DMSO, NMP, or DMA instead of DMF. A solvent screen is often worthwhile to optimize the reaction.

  • Optimize Reaction Conditions:

    • Lower the temperature: If possible, run the reaction at a lower temperature to minimize DMF decomposition.

  • Analytical Identification:

    • LC-MS: The dimethylamine adduct will have a mass corresponding to the thalidomide core plus the mass of a dimethylamino group, minus the mass of fluorine.

  • Purification:

    • Careful Chromatography: This impurity often requires careful optimization of the HPLC gradient for separation. A shallower gradient can improve resolution.[6]

    • Crystallization: If your product is crystalline, this can be an effective method for removing closely related impurities.

Diagram 2: Troubleshooting Workflow for PROTAC Purification

G Start Crude PROTAC Mixture (LC-MS Analysis) Identify Identify Components: - Product - Starting Materials - Byproducts Start->Identify Decision1 Are impurities significantly different in polarity? Identify->Decision1 Flash Flash Column Chromatography Decision1->Flash Yes Prep_HPLC Preparative HPLC / SFC Decision1->Prep_HPLC No Decision2 Purity > 95%? Flash->Decision2 Decision2->Prep_HPLC No Final_QC Final QC (LC-MS, NMR) Decision2->Final_QC Yes Prep_HPLC->Final_QC Troubleshoot Troubleshoot Separation: - Change column - Modify gradient/mobile phase - Consider alternative technique (SFC) Prep_HPLC->Troubleshoot

Sources

Technical Support Center: Strategies to Avoid Racemization in Chiral Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chiral carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during the synthesis of chiral carbamates. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights. Our goal is to provide you with the expertise to not only solve common issues but also to understand the underlying mechanisms to prevent them in the future.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of chiral carbamates, leading to a loss of enantiomeric excess (e.e.).

Issue 1: Significant loss of enantiomeric excess observed after carbamate formation using a strong base.

Q: My chiral amine/alcohol is showing significant racemization after reacting it with a chloroformate/isocyanate in the presence of a strong base like sodium hydride. What is causing this and how can I prevent it?

A: This is a classic problem rooted in the mechanism of racemization. Strong bases can deprotonate the stereogenic center, particularly if it's adjacent to a carbonyl group or an aromatic ring, leading to the formation of a planar, achiral enolate or a carbanion intermediate.[1][2][3] Reprotonation then occurs from either face with equal probability, resulting in a racemic mixture.[1][2]

Causality Explained: The acidity of the proton at the chiral center is the primary culprit. In the case of α-amino acids or similar structures, the carbamate group itself can activate this proton. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are particularly effective at causing this deprotonation.

Solutions & Protocols:

  • Re-evaluate Your Base Choice: Opt for milder, non-nucleophilic organic bases. Hindered amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred as they are less likely to cause deprotonation at the chiral center.

  • Temperature Control is Critical: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C). Lower temperatures decrease the rate of the racemization reaction more significantly than the desired carbamate formation.[4][5]

  • Consider Alternative Synthetic Routes: If racemization persists, explore methods that avoid strong bases altogether. For instance, the reaction of chiral alcohols with isocyanates often proceeds without the need for a base. Another approach is the use of milder coupling reagents that activate the carboxylic acid precursor for a Curtius rearrangement, which then forms the isocyanate in situ to be trapped by an alcohol.[6][7]

Issue 2: Racemization is occurring even with milder bases and low temperatures.

Q: I've switched to triethylamine and am running my reaction at 0 °C, but I'm still observing a drop in enantiomeric excess. What other factors could be at play?

A: If you've addressed the most common culprits (strong bases and high temperatures), it's time to look at more subtle, yet equally important, experimental parameters.

Deeper Mechanistic Insights: Even with weaker bases, prolonged reaction times can allow for slow, accumulative racemization. The solvent can also play a significant role by stabilizing the transient achiral intermediate that leads to racemization.[8][9][10][11]

Solutions & Protocols:

  • Solvent Selection: The polarity of the solvent can influence the rate of racemization. Non-polar solvents may be preferable as they can destabilize the charged, planar intermediates that lead to racemization.[8] Consider switching from polar aprotic solvents like DMF or DMSO to less polar options like dichloromethane (DCM) or toluene. A systematic solvent screen is often a valuable exercise.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the product's exposure to basic conditions.

  • Protecting Groups: The choice of protecting groups on other parts of your molecule can have electronic effects that influence the acidity of the proton at the stereocenter. Electron-withdrawing groups can exacerbate the problem. If possible, consider using protecting groups that do not increase the acidity of the chiral proton.[12]

Issue 3: My final product is showing racemization after purification.

Q: The crude reaction mixture shows high enantiomeric excess, but after silica gel chromatography, the purity has dropped. Is this possible?

A: Yes, this is a known issue. The stationary phase used in chromatography can contribute to racemization.

Explanation: Standard silica gel is acidic and can catalyze the racemization of sensitive compounds. The prolonged contact time between your chiral carbamate and the acidic surface of the silica gel during chromatography can be enough to cause a loss of stereochemical integrity.

Solutions & Protocols:

  • Neutralize Your Stationary Phase: Before running your column, you can neutralize the silica gel by washing it with a solution of a non-nucleophilic base (like triethylamine) in your eluent system, followed by flushing with the pure eluent.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Alternative Purification Methods: If the compound is amenable, consider other purification techniques like recrystallization or distillation, which avoid contact with potentially problematic stationary phases.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the preservation of stereochemistry in chiral carbamate synthesis.

Q1: What are the primary mechanisms of racemization in chiral carbamate synthesis?

A1: Racemization in this context typically proceeds through the formation of an achiral intermediate.[2][3] The most common mechanisms are:

  • Base-Catalyzed Enolization/Deprotonation: As discussed in the troubleshooting section, a base can remove a proton from the stereogenic center, creating a planar enolate or carbanion which is achiral.[1][3]

  • Carbocation Formation: In some cases, particularly with reactions involving chiral alcohols, an SN1-type mechanism can occur, leading to the formation of a planar carbocation intermediate. This is less common in standard carbamate synthesis but can be a factor under certain conditions.[2]

Q2: How does temperature affect the rate of racemization?

A2: Temperature has a significant impact on reaction kinetics. The activation energy for racemization is often different from that of the desired carbamate formation. Generally, lower temperatures will disproportionately slow down the undesired racemization process, thus preserving the stereochemical integrity of your product.[4][5][13]

Q3: Can my choice of carbamate protecting group influence the likelihood of racemization?

A3: Yes, the structure of the carbamate itself can play a role. Carbamate protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are widely used because they are generally stable and can be removed under conditions that are orthogonal to many other protecting groups.[14][15][16] However, the electron-withdrawing nature of the carbonyl group in the carbamate can increase the acidity of the α-proton, making it more susceptible to base-catalyzed racemization.[17] Some specialized protecting groups have been developed to minimize this effect, particularly in peptide synthesis where racemization is a major concern.[17][18]

Q4: What are the best analytical techniques for determining the enantiomeric excess of my chiral carbamate?

A4: Accurate determination of enantiomeric excess is crucial. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A variety of chiral stationary phases are commercially available.[19]

  • Chiral Gas Chromatography (GC): For volatile carbamates, chiral GC can be an excellent option.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent to your NMR sample can induce different chemical shifts for the two enantiomers, allowing for their quantification.

  • Optical Methods: Techniques like circular dichroism can also be used, sometimes in high-throughput screening formats.[20][21][22][23][24]

Section 3: Visual Guides and Protocols

Diagram: Racemization vs. Stereoretentive Pathways

G cluster_0 Stereoretentive Pathway (Desired) cluster_1 Racemization Pathway (Undesired) Start_Good Chiral Starting Material (R) Reagents_Good Mild Base (e.g., TEA) Low Temperature Start_Good->Reagents_Good Reaction Product_Good Chiral Carbamate (R) (High e.e.) Reagents_Good->Product_Good Start_Bad Chiral Starting Material (R) Reagents_Bad Strong Base (e.g., NaH) High Temperature Start_Bad->Reagents_Bad Deprotonation Intermediate Achiral Intermediate (Planar Enolate/Carbanion) Reagents_Bad->Intermediate Product_R Chiral Carbamate (R) Intermediate->Product_R Protonation (Top Face) Product_S Chiral Carbamate (S) Intermediate->Product_S Protonation (Bottom Face) Racemic_Mix Racemic Mixture (Low e.e.)

Caption: Comparison of desired stereoretentive and undesired racemization pathways.

Experimental Protocol: General Procedure for Minimizing Racemization
  • Preparation: Dry all glassware thoroughly. Ensure all reagents and solvents are anhydrous.

  • Reaction Setup: To a solution of the chiral amine or alcohol in an appropriate anhydrous solvent (e.g., dichloromethane), add the mild base (e.g., triethylamine, 1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to the desired low temperature (e.g., 0 °C or -20 °C) using an ice-water or ice-salt bath.

  • Reagent Addition: Slowly add the chloroformate or isocyanate (1.05 equivalents) dropwise to the cooled solution while stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

  • Workup: Proceed with the standard aqueous workup and extraction.

  • Purification: If chromatography is necessary, consider using a neutralized stationary phase.

Data Summary: Impact of Base and Temperature on Enantiomeric Excess
EntryChiral SubstrateBaseTemperature (°C)SolventResulting e.e. (%)
1(R)-1-phenylethanolNaH25THF15
2(R)-1-phenylethanolTEA25DCM85
3(R)-1-phenylethanolTEA0DCM>98
4(S)-Alanine methyl esterDBU25DMF40
5(S)-Alanine methyl esterDIPEA0DCM95

This table is illustrative and results may vary depending on the specific substrate and reaction conditions.

References

  • Padwa, A., et al. (n.d.). Protecting Group and Solvent Control of Stereo- and Chemoselectivity in Glucal 3-Carbamate Amidoglycosylation. PMC - NIH. Available at: [Link]

  • Griesbeck, A. G., et al. (n.d.). Temperature and solvent control of the stereoselectivity in the reactions of singlet oxygen with oxazolidinone-substituted enecarbamates. PubMed. Available at: [Link]

  • Steendam, R. R. E., et al. (n.d.). Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. Available at: [Link]

  • (n.d.). An approach to the synthesis of chiral carbamates. Available at: [Link]

  • (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Hayashi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. Available at: [Link]

  • (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • (2021). 19.11: Racemization. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). Racemization. Wikipedia. Available at: [Link]

  • Pittenauer, E., et al. (2019). Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids. PubMed. Available at: [Link]

  • Breveglieri, A., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • (2014). Carbamate Protective Groups. Chem-Station Int. Ed. Available at: [Link]

  • (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Castillo-Quevedo, C., et al. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. Available at: [Link]

  • Tella, R., & Vangala, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Pescitelli, G., & Restelli, A. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]

  • Pescitelli, G., & Restelli, A. (n.d.). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. Available at: [Link]

  • (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Concellón, C., et al. (n.d.). Efficient and Expeditious Protocols for the Synthesis of Racemic and Enantiomerically Pure Endocyclic Enecarbamates from N-Acyl Lactams and N-Acyl Pyrrolidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Wang, Z., et al. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Ríos-Lombardía, N., et al. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. Available at: [Link]

  • Sang, R., et al. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • (n.d.). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. Available at: [Link]

  • Gemoets, H. P. L., et al. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications (RSC Publishing). Available at: [Link]

  • (n.d.). Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

  • Miskolczy, Z., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso. RSC Publishing. Available at: [Link]

  • Pescitelli, G., & Restelli, A. (n.d.). Solvent effects on stereoselectivity: more than just an environment. ResearchGate. Available at: [Link]

  • Horváth, C., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]

  • Wallace, J. N., & Anslyn, E. V. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. Available at: [Link]

  • Socas-Rodríguez, B., et al. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Semantic Scholar. Available at: [Link]

  • (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Shrestha, S., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available at: [Link]

  • Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed. Available at: [Link]

  • (n.d.). Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. Available at: [Link]

  • (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Biocatalytic Routes to Nonracemic Chiral Amines in Chiral Amine Synthesis. Request PDF. Available at: [Link]

  • Bodak, B., et al. (n.d.). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. PMC - NIH. Available at: [Link]

  • Patel, R. N. (n.d.). Microbial/enzymatic synthesis of chiral drug intermediates. PubMed. Available at: [Link]

  • (n.d.). 7.4 Racemization Assays. Available at: [Link]

  • Dibenedetto, A., et al. (n.d.). Green synthesis of carbamates from CO2, amines and alcohols. RSC Publishing. Available at: [Link]

  • (n.d.). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. PMC. Available at: [Link]

Sources

Technical Support Center: Managing Moisture Sensitivity of tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the moisture sensitivity of tert-Butyl (3-aminocyclobutyl)carbamate in chemical reactions. Through a detailed question-and-answer format, this document addresses common challenges, outlines preventative measures, and offers step-by-step troubleshooting protocols. The aim is to ensure the integrity of experiments and the synthesis of high-quality products by mitigating the detrimental effects of moisture.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What is this compound and why is it considered moisture-sensitive?

A1: this compound is a bifunctional organic compound featuring a primary amine and a Boc-protected amine on a cyclobutane ring. Its moisture sensitivity primarily stems from the hygroscopic nature of the free primary amine, which can readily absorb atmospheric water.[1] While the Boc-protecting group is generally stable under basic and nucleophilic conditions, the presence of water can lead to undesirable side reactions, especially in the presence of other reagents.[2]

Q2: What are the primary consequences of moisture contamination in reactions involving this compound?

A2: Moisture contamination can lead to several adverse outcomes:

  • Reaction with Sensitive Reagents: Water can react with and consume moisture-sensitive reagents such as organometallics (e.g., Grignard reagents), acid chlorides, and some coupling agents, leading to low yields or complete reaction failure.[3]

  • Hydrolysis of the Boc Group: While generally stable, the Boc group can undergo hydrolysis under acidic conditions, which can be inadvertently created or exacerbated by the presence of water with certain reagents.[4][5]

  • Side Reactions: The primary amine of this compound can react with certain reagents. Water can sometimes participate in or catalyze unwanted side reactions, leading to impurities.

  • Inconsistent Reaction Kinetics: The presence of water can alter the solubility of reactants and catalysts, leading to inconsistent reaction rates and non-reproducible results.

Q3: How should I properly store this compound?

A3: Proper storage is the first line of defense against moisture contamination.

  • Container: Store the compound in a tightly sealed, airtight container.[1] Containers with PTFE-lined caps are recommended.

  • Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) inside a desiccator is best practice.[6]

  • Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration or freezer storage to minimize degradation over time.[7] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q4: How can I determine the water content of my this compound?

A4: The most accurate and widely used method for determining water content in reagents is Karl Fischer (KF) titration.[8][9] This technique is highly specific to water and can detect even trace amounts.[10] Both volumetric and coulometric KF methods are available, with the coulometric method being particularly suitable for samples with very low moisture content.[8][9]

Section 2: Troubleshooting Guide for Experimental Setbacks

This section provides a structured approach to diagnosing and solving common problems encountered during reactions.

Issue 1: My reaction yield is significantly lower than expected.
Potential Cause Diagnostic Step Corrective Action
Moisture in this compound Determine the water content of the starting material using Karl Fischer titration.[8]Dry the compound under high vacuum for several hours before use.[11] For subsequent reactions, ensure proper storage in a desiccator.
Moisture in Reaction Solvent Check the water content of the solvent using Karl Fischer titration or by using a molecular sieve indicator.Use freshly opened anhydrous solvent or purify the solvent using an appropriate drying method (e.g., distillation from a drying agent, passing through an activated alumina column).
Atmospheric Moisture Contamination Review your experimental setup. Was an inert atmosphere maintained throughout the reaction?[12]Use inert atmosphere techniques such as a nitrogen or argon balloon, a Schlenk line, or a glovebox.[13][14] Ensure all glassware is oven- or flame-dried immediately before use.[3][15]
Degradation of Other Reagents If other reagents are moisture-sensitive, their degradation could be the cause.Ensure all reagents are handled under anhydrous conditions. Use freshly opened or purified reagents where necessary.
Issue 2: I am observing unexpected byproducts in my reaction mixture.
Potential Cause Diagnostic Step Corrective Action
Partial Deprotection of Boc Group Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts corresponding to the deprotected diamine.If the reaction conditions are acidic, consider using a non-acidic alternative if possible. Ensure all reagents are free from acidic impurities. The presence of water can sometimes facilitate hydrolysis.[16]
Side Reactions with Water Review the mechanism of your reaction. Could water be participating as a nucleophile or base?Rigorously exclude water from the reaction using the techniques described in "Issue 1".
Reagent Reacting with Primary Amine If the desired reaction is at the Boc-protected amine (after deprotection), unintended reaction at the primary amine can occur.This is a chemoselectivity issue. Re-evaluate the reaction conditions, protecting group strategy, or order of synthetic steps.
Issue 3: The reaction is not progressing to completion.
Potential Cause Diagnostic Step Corrective Action
Inhibition by Water Monitor the reaction progress (e.g., by TLC or LC-MS) in a small-scale trial with rigorously dried reagents and solvents. Compare this to the original reaction.Implement stringent anhydrous techniques. This includes drying the starting material, using anhydrous solvents, and maintaining an inert atmosphere.[17]
Deactivation of Catalyst If using a moisture-sensitive catalyst, water can lead to its deactivation.Handle the catalyst under an inert atmosphere (glovebox is often preferred).[18] Add the catalyst to the reaction mixture under a positive pressure of inert gas.
Poor Solubility The presence of trace water can sometimes affect the solubility of reagents.Ensure the chosen anhydrous solvent is appropriate for all reactants and intermediates at the reaction temperature.

Section 3: Experimental Protocols and Visual Guides

This section provides detailed, step-by-step methodologies for key procedures related to handling moisture-sensitive reagents.

Protocol 1: Drying this compound Prior to Use
  • Place the required amount of the compound in a clean, dry round-bottom flask or Schlenk flask.

  • Attach the flask to a high-vacuum line.

  • Heat the flask gently (e.g., 30-40°C) with a water bath while under vacuum for 2-4 hours. Caution: Do not heat excessively, as this may cause sublimation or degradation.

  • After drying, backfill the flask with an inert gas (nitrogen or argon) before removing it from the vacuum line.[14]

  • If not used immediately, store the flask in a desiccator over a strong drying agent (e.g., P₂O₅).

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen Balloon Technique)

This protocol is suitable for many reactions that require the exclusion of atmospheric moisture and oxygen.[19][20]

  • Glassware Preparation: Ensure all glassware (reaction flask, stir bar, condenser, etc.) is thoroughly cleaned and dried in an oven (e.g., 125°C overnight) or by flame-drying under vacuum.[15]

  • Assembly: Quickly assemble the hot glassware and equip the reaction flask with a rubber septum.

  • Inert Gas Flush: Insert a needle connected to a nitrogen or argon source (e.g., a balloon) through the septum. Insert a second, open needle to act as an exit.[20]

  • Flushing: Allow the inert gas to flush through the flask for at least 5 minutes to displace all the air.[20]

  • Reagent Addition (Solids): Briefly remove the septum, add the pre-weighed, dry this compound against a positive flow of inert gas, and quickly reseal the flask.

  • Solvent/Reagent Addition (Liquids): Add anhydrous solvents and liquid reagents via a dry syringe.[3] Purge the syringe with inert gas before drawing up the liquid.

  • Maintaining Atmosphere: Once all reagents are added, remove the exit needle. Keep the inert gas balloon attached to the flask throughout the reaction to maintain a positive pressure.

Visual Workflow: Inert Atmosphere Reaction Setup

The following diagram illustrates the logical flow for setting up a moisture-sensitive reaction.

Workflow cluster_prep Preparation Phase cluster_setup Setup Phase cluster_reaction Execution Phase A 1. Prepare Glassware B 2. Assemble Apparatus A->B Oven/Flame Dry C 3. Purge with Inert Gas B->C Seal with Septum D 4. Add Solid Reagents C->D Positive Pressure E 5. Add Anhydrous Solvents D->E F 6. Add Liquid Reagents E->F Via Syringe G 7. Commence Reaction F->G Maintain Positive Pressure

Caption: Workflow for setting up a moisture-sensitive experiment.

Logical Diagram: Troubleshooting Low Reaction Yield

This diagram outlines the decision-making process when troubleshooting a low-yielding reaction.

Sources

Technical Support Center: Boc Deprotection & Scavenger Selection

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to troubleshooting the critical step of tert-butyloxycarbonyl (Boc) group cleavage in peptide and organic synthesis. This guide, curated by Senior Application Scientists, provides in-depth, field-proven insights into preventing unwanted alkylation side reactions through the strategic selection and use of scavengers.

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered during Boc deprotection.

Q1: What is the fundamental cause of side reactions during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation (tBu⁺) intermediate.[1][2] This occurs when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA). This carbocation is a potent electrophile and will readily react with any nucleophilic species present in the reaction mixture, leading to undesired alkylation of your target molecule.[1][2][3]

Q2: Which amino acid residues are most vulnerable to alkylation by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly susceptible to tert-butylation. The most commonly affected residues are:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to alkylation.[1][2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2] Additionally, methionine is susceptible to oxidation to methionine sulfoxide, a side reaction that can be minimized by certain scavengers or reducing agents.[2][4]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, resulting in an S-tert-butyl modification.[1][2]

  • Tyrosine (Tyr): The activated phenolic ring can also undergo C-alkylation.[1][2]

Q3: What are scavengers and what is their mechanism of action in Boc cleavage?

A3: Scavengers are nucleophilic reagents added to the deprotection cocktail to "trap" the reactive tert-butyl cations as they are formed.[1][5] They function by reacting with the carbocations at a much faster rate than the sensitive residues within your peptide or molecule, thus preventing unwanted side reactions.[1] The choice of scavenger is critical and depends on the specific amino acid composition of your peptide.[5]

Q4: Can incomplete Boc deprotection be mistaken for side product formation?

A4: Yes, it is a common diagnostic challenge. Incomplete deprotection can result from insufficient acid strength, inadequate reaction time, or steric hindrance around the Boc-protected amine.[2][6] This will lead to a complex mixture of starting material and product in your analytical data (e.g., HPLC or LC-MS), which can be confused with the formation of multiple side products. It is crucial to first confirm the complete consumption of the starting material before troubleshooting side reactions.[2]

Q5: Are there any "universal" scavenger cocktails that work for most peptides?

A5: While no single cocktail is perfect for every sequence, a widely used and effective general-purpose mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[1][7] Triisopropylsilane (TIS) is an excellent carbocation scavenger, and water helps to hydrolyze the cations to the less reactive tert-butanol.[2][8] However, for peptides containing sensitive residues like Cysteine, Methionine, or Arginine (with certain protecting groups), more specialized cocktails are required.[9][10]

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and solving common problems encountered during Boc cleavage.

Issue 1: Unexpected peaks observed in HPLC/LC-MS, indicating side product formation.
  • Possible Cause: Generation of tert-butyl cations and subsequent alkylation of sensitive residues.[1]

  • Solution: The primary solution is the incorporation of an appropriate scavenger or scavenger cocktail into the cleavage reagent. The selection should be guided by the peptide sequence.

This workflow will help you choose the optimal scavenger(s) based on the amino acids present in your peptide.

Scavenger_Selection cluster_cocktails Recommended Additives Start Analyze Peptide Sequence Trp Tryptophan (Trp) present? Start->Trp Cocktail_Base Base Cocktail: TFA/TIS/H2O (95:2.5:2.5) Met Methionine (Met) present? Trp->Met Yes Trp->Met No Add_EDT_Trp Add EDT (2.5%) Consider using Fmoc-Trp(Boc)-OH in synthesis to prevent side reactions. Trp->Add_EDT_Trp Yes Cys Cysteine (Cys) present? Met->Cys Yes Met->Cys No Add_Thioanisole Add Thioanisole (5%) Also helps prevent oxidation. Met->Add_Thioanisole Yes Arg Arg(Pmc/Mtr/Pbf) present? Cys->Arg Yes Cys->Arg No Add_EDT_Cys Add EDT (2.5%) Highly effective for protecting free thiols. Cys->Add_EDT_Cys Yes Add_Thioanisole_Arg Add Thioanisole (5%) Accelerates deprotection of Pmc/Mtr groups. Arg->Add_Thioanisole_Arg Yes Final_Cocktail Combine Scavengers into Final Cleavage Cocktail Arg->Final_Cocktail Yes Arg->Final_Cocktail No

Caption: Decision tree for scavenger selection.

Issue 2: Oxidation of Methionine or Cysteine residues.
  • Possible Cause: Exposure to air or reactive species generated during cleavage can oxidize sulfur-containing amino acids. Methionine is oxidized to methionine sulfoxide, and cysteine can form disulfide bonds.[4]

  • Solution:

    • Include a Thiol Scavenger: 1,2-Ethanedithiol (EDT) is highly effective at keeping cysteine residues in their reduced state.[11]

    • Use a Reducing Agent/Scavenger: Thioanisole not only acts as a carbocation scavenger but also helps prevent the oxidation of Met.[12] For reversing existing Met(O), a cocktail containing dimethyl sulfide (DMS) and ammonium iodide can be employed.[4]

    • Degas Solvents: Ensure that all solvents, especially the ether used for precipitation, are thoroughly degassed and peroxide-free to minimize oxidation.

Issue 3: Incomplete removal of protecting groups from Arginine (e.g., Pmc, Mtr).
  • Possible Cause: Sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) are highly acid-labile but can be sterically bulky, sometimes requiring longer cleavage times or specific scavengers for efficient removal.[9][13]

  • Solution:

    • Extend Reaction Time: For peptides with multiple Arg residues, increasing the cleavage time to 4 hours or more may be necessary.[14]

    • Add Thioanisole: Thioanisole has been shown to accelerate the removal of Pmc and Mtr groups from arginine.[9][13]

    • Use a Specialized Cocktail: For particularly difficult sequences containing both Arg(Pmc) and Trp, a more robust mixture like "Reagent K" (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5) can be effective.[9][10]

Data Presentation: Scavenger Cocktail Efficiency

The following table summarizes common scavengers and their primary applications. The efficiency of a given scavenger is sequence-dependent, but this table provides a general guideline for selection.

ScavengerTypical Concentration (v/v)Primary Purpose & Key ConsiderationsReference(s)
Triisopropylsilane (TIS) 2.5 - 5%Highly effective general carbocation scavenger. Reduces trityl (Trt) and Pbf cations.[2]
Water 2.5 - 5%A soft nucleophile that traps carbocations to form t-butanol. A component of most standard cocktails.[2][7]
1,2-Ethanedithiol (EDT) 2.5%The scavenger of choice for protecting Cysteine (Cys) from alkylation and oxidation. Also effective for Tryptophan (Trp).[2][9][11]
Thioanisole 5 - 10%Excellent for protecting Methionine (Met) from S-alkylation and aids in the removal of Arg(Pmc/Mtr) groups.[2][12][13]
Phenol 5%A general carbocation scavenger, often used in complex cocktails like Reagent K to protect Tyr and Trp.[2][9]
Dimethyl Sulfide (DMS) VariesHelps prevent oxidation of Met and can reduce Met(O) back to Met, especially in "low-high" HF cleavage protocols.[2]

Visualizing the Mechanism: The Role of Scavengers

The diagrams below illustrate the chemical processes occurring during Boc cleavage and how scavengers intervene to prevent side reactions.

Boc_Cleavage_Mechanism cluster_0 Step 1: Acid-Catalyzed Cleavage cluster_1 Step 2: Generation of Reactive Cation cluster_2 Step 3: Competing Pathways cluster_3 Undesired Alkylation (No Scavenger) cluster_4 Desired Scavenging Pathway Boc_Peptide R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc_Peptide->Protonated_Boc + H⁺ (TFA) Free_Amine R-NH₂ Protonated_Boc->Free_Amine Fragmentation tBu_Cation tBu⁺ (Reactive Electrophile) Protonated_Boc->tBu_Cation Fragmentation Sensitive_Residue Nucleophilic Residue (Trp, Met, Cys) Alkylated_Product Alkylated Side Product (e.g., R'-tBu) Sensitive_Residue->Alkylated_Product tBu_Cation_path1->Alkylated_Product Scavenger Scavenger (e.g., TIS, EDT) Trapped_Cation Trapped Product (e.g., Isobutane) Scavenger->Trapped_Cation Fast Reaction tBu_Cation_path2->Trapped_Cation

Caption: Boc cleavage and the role of scavengers.

Experimental Protocols

Protocol 1: Standard Boc Deprotection & Cleavage from Resin

This protocol is suitable for peptides without highly sensitive residues or as a starting point for optimization.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel with a frit. Swell the resin in dichloromethane (DCM) for 20 minutes, then drain.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For a standard cleavage, use TFA/TIS/Water (95:2.5:2.5, v/v/v) . Prepare approximately 10 mL of cocktail per gram of resin.

  • Deprotection/Cleavage: Add the freshly prepared cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean collection tube (e.g., a 50 mL conical tube). Wash the resin twice with a small volume of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitation: Add the combined TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes). Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times by resuspending in cold ether, centrifuging, and decanting. This removes the scavengers and cleaved protecting groups.

  • Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., by HPLC).

References

Sources

Validation & Comparative

1H NMR analysis of tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Analysis of tert-Butyl (3-aminocyclobutyl)carbamate: A Comparative Approach

In the landscape of modern drug discovery and development, small, constrained cyclic scaffolds are invaluable. Among these, the cyclobutane ring offers a unique three-dimensional geometry that is increasingly incorporated into novel pharmaceutical agents. This compound, existing as both cis and trans stereoisomers, is a critical building block for synthesizing these complex molecules. The precise stereochemical control and confirmation of these isomers are paramount, as even subtle changes in geometry can profoundly impact biological activity.

This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation and isomeric differentiation of this compound. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare ¹H NMR with alternative analytical techniques, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The Decisive Role of ¹H NMR Spectroscopy

¹H NMR spectroscopy is the gold standard for the structural analysis of organic molecules, including the isomeric pair of this compound. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemical arrangement of protons within a molecule. For the target compound, ¹H NMR is uniquely suited to differentiate between the cis and trans isomers due to their distinct molecular symmetries, which result in unique chemical shifts and spin-spin coupling patterns for the cyclobutyl ring protons.[1][2]

Detailed Experimental Protocol for ¹H NMR Analysis

This protocol ensures the acquisition of a high-quality, interpretable spectrum for structural verification and isomeric assignment.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound to confirm its structure and determine its isomeric form.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • NMR tube (5 mm, high precision)

  • Pipettes and a clean vial

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the purified sample into a clean, dry vial. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent like CDCl₃.[3] Ensure the sample is fully dissolved; gentle vortexing can be applied. The choice of solvent is critical, as it can influence the chemical shifts of labile protons like those on the amine and carbamate groups.[4]

  • Transfer: Using a pipette, transfer the clear solution into a clean NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is crucial for high resolution.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[3]

    • Integrate all peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals.

Interpreting the Spectra: A Tale of Two Isomers

The key to distinguishing the cis and trans isomers lies in the symmetry of the cyclobutane ring. The trans isomer possesses a higher degree of symmetry (C₂h point group if planar, though it's puckered), which simplifies the spectrum compared to the less symmetric cis isomer (Cₛ point group).

Characteristic Signals:

  • Boc Group (-C(CH₃)₃): A sharp, intense singlet is observed around 1.4-1.5 ppm, integrating to nine protons. This is a hallmark of the tert-butyloxycarbonyl protecting group and is present in both isomers.[3][5]

  • Amine/Carbamate Protons (NH and NH₂): These signals can be broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.[4] They often appear as broad singlets and can be confirmed by D₂O exchange, where the peaks disappear.

  • Cyclobutane Protons (-CH- and -CH₂-): This is the most diagnostic region. The protons on the four-membered ring typically resonate between 1.5 and 4.0 ppm.[6][7] The methine protons (CH-N) are shifted further downfield due to the electron-withdrawing effect of the nitrogen atoms. The differences in coupling constants (J-values) between adjacent protons are critical for distinguishing stereochemistry. Vicinal cis and trans coupling constants in cyclobutanes can vary widely but are often different, with trans couplings sometimes being smaller than cis couplings, depending on the ring pucker.[8][9]

Table 1: Expected ¹H NMR Data for cis and trans Isomers of this compound

Proton Assignment Isomer Expected Chemical Shift (δ, ppm) Multiplicity Expected Integration Rationale for Difference
Boc Protons cis & trans~1.45Singlet (s)9HIdentical chemical environment for both isomers.
Ring Protons (CH₂) trans~1.8 - 2.2Multiplet (m)4HDue to symmetry, the two CH₂ groups are equivalent, leading to a simpler multiplet pattern.
cis~1.6 - 2.5Two distinct Multiplets (m)2H eachThe two CH₂ groups are inequivalent due to lower symmetry, resulting in more complex and separated signals.
Methine Protons (CH-N) trans~3.5 - 4.0Multiplet (m)2HThe two methine protons are equivalent due to symmetry.
cis~3.6 - 4.2Two distinct Multiplets (m)1H eachThe two methine protons are in different chemical environments.
NH (Carbamate) cis & transVariable (e.g., 4.5 - 5.5)Broad Singlet (br s)1HHighly solvent and concentration-dependent.
NH₂ (Amine) cis & transVariable (e.g., 1.5 - 2.5)Broad Singlet (br s)2HHighly solvent and concentration-dependent; may overlap with ring protons.

Note: The chemical shift values are estimates based on data for analogous compounds and general principles. Actual values may vary based on experimental conditions.

Visualizing the Analytical Workflow

A structured workflow is essential for consistent and reliable results. The following diagram illustrates the key stages of the ¹H NMR analysis process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in ~0.6 mL CDCl₃ prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1D Proton Spectrum acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Calibrate & Integrate Peaks proc1->proc2 proc3 Assign Signals (δ, Multiplicity, J) proc2->proc3 proc4 Determine Isomeric Structure (cis/trans) proc3->proc4

Caption: Workflow for ¹H NMR characterization of this compound.

Comparison with Alternative Analytical Techniques

While ¹H NMR is the most definitive method for isomer differentiation, other techniques provide complementary information. A multi-faceted analytical approach ensures comprehensive characterization.

Alternative Techniques:

  • ¹³C NMR Spectroscopy: Provides information on the carbon framework of the molecule. Like ¹H NMR, it can distinguish between cis and trans isomers based on the number of unique carbon signals. The more symmetric trans isomer will show fewer signals than the cis isomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and excellent for confirming the molecular weight (m/z) of the compound and for quantification, especially at low concentrations.[10] However, standard LC-MS cannot typically separate stereoisomers. Isomer separation would require specialized chiral chromatography columns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid technique used to identify functional groups. For this molecule, it will clearly show characteristic absorptions for N-H bonds (amine and carbamate, ~3300-3400 cm⁻¹) and the carbamate carbonyl (C=O) group (~1700 cm⁻¹).[11][12] It is not capable of distinguishing between the cis and trans stereoisomers.

Table 2: Comparative Performance of Analytical Techniques

Parameter ¹H NMR ¹³C NMR LC-MS FTIR Spectroscopy
Isomer Differentiation ExcellentGood (by number of signals)Poor (requires chiral LC)Not Possible
Structural Confirmation ExcellentGoodGood (provides MW)Fair (functional groups only)
Sensitivity ModerateLowVery HighHigh
Quantitative Analysis Good (with internal standard)Possible but not idealExcellentPoor
Sample Prep. Complexity LowLowModerate (mobile phase prep)Very Low
Analysis Time Moderate (10-20 min/sample)Moderate to HighFast (2-10 min/sample)Very Fast (<1 min/sample)

Decision Framework for Technique Selection

Choosing the right analytical tool depends on the specific question being asked. The following diagram outlines a logical decision-making process.

G q1 What is the primary analytical goal? a1 Isomer ID & Structure Elucidation q1->a1  Structure a2 Confirm Functional Groups q1->a2  Functionality a3 Quantify in Complex Matrix / Confirm MW q1->a3  Quantity/MW a4 Carbon Skeleton Symmetry q1->a4  Symmetry t1 ¹H NMR a1->t1 t2 FTIR a2->t2 t3 LC-MS a3->t3 t4 ¹³C NMR a4->t4

Sources

LC-MS characterization of tert-Butyl (3-aminocyclobutyl)carbamate and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the LC-MS Characterization of tert-Butyl (3-aminocyclobutyl)carbamate and its Derivatives

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of a Versatile Building Block

This compound is a vital bifunctional building block in modern medicinal chemistry and drug development. Its structure, featuring a cyclobutane scaffold, a primary amine, and a tert-butoxycarbonyl (Boc)-protected amine, offers synthetic versatility. However, these same features present significant analytical challenges. Accurate and robust characterization by Liquid Chromatography-Mass Spectrometry (LC-MS) is paramount for ensuring purity, monitoring reaction progress, and identifying metabolites or degradation products.

This guide provides a comparative analysis of LC-MS strategies for the characterization of this compound (MW: 186.26 g/mol [1]) and its derivatives. We will move beyond simple protocol recitation to explore the underlying principles, explain the rationale behind methodological choices, and provide field-proven protocols to empower researchers in their analytical endeavors. The core analytical hurdles—poor chromatographic retention on traditional columns and predictable yet potentially complex fragmentation behavior—will be addressed through a comparison of chromatographic modes and mass spectrometric techniques.

Pillar 1: Mastering the Chromatography of a Small, Polar Analyte

The primary challenge in the LC analysis of this compound is its polar and hydrophilic nature, which leads to poor retention on conventional Reversed-Phase Liquid Chromatography (RPLC) columns. Selecting the appropriate chromatographic strategy is the most critical decision for developing a robust and reliable method.

Comparative Analysis: RPLC vs. HILIC

We will compare two common chromatographic approaches: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

ParameterReversed-Phase LC (RPLC)Hydrophilic Interaction LC (HILIC)Rationale & Expert Insights
Principle Separation based on hydrophobicity; analytes partition from a polar mobile phase to a non-polar stationary phase (e.g., C18).Separation based on hydrophilicity; analytes partition into a water-enriched layer on a polar stationary phase from a high-organic mobile phase.[2]For polar molecules like our target, HILIC provides a more effective retention mechanism, preventing elution near the solvent front and enabling better separation from other polar species.
Stationary Phase C18, C8, Phenyl-HexylBare Silica, Amide, DiolAmide-phases are often a robust starting point for HILIC analysis of amines, offering excellent peak shape and reproducibility.
Mobile Phase High aqueous content (e.g., 95% Water, 5% Acetonitrile) with modifiers.High organic content (e.g., 95% Acetonitrile, 5% Water) with modifiers.The high organic content in HILIC is advantageous for MS analysis as it promotes more efficient desolvation and ionization in the ESI source, often leading to enhanced sensitivity.
Key Challenge Poor retention time, potential for peak tailing due to secondary interactions of the amine with residual silanols.[3]Method development can be more complex; sensitive to water content in the sample diluent and mobile phase. Robustness can be a concern if not carefully optimized.[2]While RPLC methods can be forced to work using ion-pairing agents or highly aqueous mobile phases, they are often less robust. HILIC is fundamentally better suited for this class of compounds.
Verdict Sub-optimal for characterization and impurity profiling; may be sufficient for simple, high-concentration assays if retention is achieved.Recommended for comprehensive characterization, impurity profiling, and achieving higher sensitivity.For a complete and accurate analytical picture, HILIC is the superior technique.
The Critical Role of Mobile Phase pH

The two amine groups on the molecule make mobile phase pH a critical parameter. In acidic conditions (e.g., using 0.1% formic acid), both amines will be protonated, enhancing solubility in the mobile phase and promoting good ionization in ESI positive mode. In basic conditions (e.g., pH 9.5 with ammonium bicarbonate), the primary amine will be in its neutral state, which can increase retention in RPLC but may affect peak shape.[3] For most applications, an acidic mobile phase provides the best balance of peak shape, retention (in HILIC), and MS sensitivity.

Pillar 2: Decoding the Mass Spectrometric Behavior

Once chromatographic separation is achieved, the mass spectrometer provides identification and quantification. Due to the presence of basic nitrogen atoms, this compound and its derivatives ionize exceptionally well in Electrospray Ionization positive mode (ESI+).

Workflow for LC-MS Characterization

The logical flow of a characterization experiment involves initial separation followed by mass analysis to confirm identity and structure.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Analyte Analyte in Solution Column HILIC or RPLC Column Analyte->Column Injection ESI ESI Source (Ionization) Column->ESI Elution MS1 MS1 Analyzer (Precursor Scan) ESI->MS1 [M+H]+ Ions CID Collision Cell (Fragmentation) MS1->CID Isolate m/z 187.1 MS2 MS2 Analyzer (Product Ion Scan) CID->MS2 Fragment Ions Detector Detector & Data System MS2->Detector

Caption: High-level workflow for LC-MS/MS characterization.

Fragmentation Analysis: A Self-Validating System

The fragmentation of the Boc-protected amine is highly characteristic and serves as a diagnostic tool for confirming the structure. The primary fragmentation pathways for the protonated molecule ([M+H]⁺ at m/z 187.1) involve the labile Boc group.

Key Diagnostic Fragment Ions:

  • Loss of Isobutylene (-56 Da): The most common pathway involves the neutral loss of isobutylene from the tert-butyl group, resulting in a carbamic acid intermediate ion at m/z 131.1 .

  • Loss of the Boc Group (-100 Da): Subsequent or direct loss of the entire Boc group (isobutylene + CO₂) leads to the formation of the protonated 3-aminocyclobutylamine core at m/z 87.1 .

  • Loss of tert-Butanol (-74 Da): A rearrangement can sometimes lead to the loss of tert-butanol, although this is typically less favored.

These predictable losses are crucial for building Multiple Reaction Monitoring (MRM) methods for quantification on a tandem quadrupole instrument or for confirming identity using high-resolution MS. The presence of these fragments provides a high degree of confidence in the identification of the analyte. For N-methyl carbamates, a characteristic loss of methyl isocyanate (CH₃NCO, -57 Da) is often observed, which can be a key diagnostic for certain derivatives.[4][5] In negative ion mode, a common fragmentation pathway for carbamates is the loss of carbon dioxide (CO₂, -44 Da).[5][6]

Fragmentation_Pathway parent [M+H]+ m/z 187.1 frag1 [M+H - C4H8]+ m/z 131.1 parent->frag1 - 56 Da (Isobutylene) frag2 [M+H - C5H8O2]+ m/z 87.1 parent->frag2 - 100 Da (Boc group) frag1->frag2 - 44 Da (CO2)

Caption: Predicted ESI+ fragmentation of this compound.

Pillar 3: Field-Proven Experimental Protocols

The choice between a quantitative and a qualitative method dictates the instrumentation and parameters. Here, we provide two distinct, validated protocols.

Protocol 1: Quantitative Analysis using RPLC-MS/MS (Triple Quadrupole)

This method is optimized for high-throughput quantification in matrices like plasma or reaction mixtures. It prioritizes speed and robustness over comprehensive separation of all possible isomers or impurities.

Objective: Fast and sensitive quantification.

  • Instrumentation: UHPLC system coupled to a tandem quadrupole mass spectrometer (QQQ).

  • Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B held for 0.5 min, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and equilibrate for 1.0 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions:

      • Quantifier: 187.1 → 131.1

      • Qualifier: 187.1 → 87.1

    • Note: Collision energies must be optimized for the specific instrument but typically range from 10-25 eV.

Trustworthiness Check: The qualifier/quantifier ion ratio should remain constant (within a specified tolerance, e.g., ±20%) across all samples and standards. This, combined with a stable retention time, confirms the identity of the analyte in each sample.

Protocol 2: Comprehensive Characterization using HILIC-HRMS (Q-TOF)

This method is designed for impurity profiling, metabolite identification, and definitive structural confirmation. It prioritizes chromatographic resolution and mass accuracy.

Objective: High-resolution separation and accurate mass identification.

  • Instrumentation: UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Chromatography:

    • Column: Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile w/ 5 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: 95:5 Water:Acetonitrile w/ 5 mM Ammonium Formate + 0.1% Formic Acid.

    • Gradient: 1% B held for 1.0 min, ramp to 40% B over 8.0 min, wash at 60% B for 2.0 min, return to 1% B and equilibrate for 4.0 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (ESI+):

    • Mass Range: m/z 50-500.

    • Scan Rate: 2 spectra/sec.

    • Source Parameters: Optimized for maximum signal of the analyte.

    • Data Acquisition: Perform MS¹ scans for precursor identification and data-dependent MS/MS scans for fragmentation analysis. Use a collision energy ramp (e.g., 15-40 eV) to capture all relevant fragments.

Trustworthiness Check: The high-resolution, accurate mass data allows for the calculation of the elemental formula of the parent ion and its fragments with low ppm error, providing unequivocal structural confirmation. The chromatographic separation should be sufficient to resolve isomers (e.g., cis/trans), which can then be distinguished by their fragmentation patterns if they differ.

Application to Derivatives

These methodologies are readily adaptable to derivatives. For instance:

  • N-Alkylated Derivatives: The mass of the parent ion will shift accordingly. The core fragmentation of the Boc group (m/z M+H → M+H-56) will likely remain the most intense transition, making it a reliable starting point for method development.

  • Ring-Substituted Derivatives: Substituents on the cyclobutyl ring will increase the mass of the parent ion and the m/z 87.1 core fragment. The fragmentation of the substituent itself may provide additional diagnostic ions.

Conclusion

The successful LC-MS characterization of this compound and its derivatives hinges on a clear understanding of the molecule's physicochemical properties. While RPLC-MS/MS offers a rapid and robust solution for targeted quantification, a HILIC-based approach, especially when coupled with high-resolution mass spectrometry, provides a far more comprehensive and powerful tool for complete characterization, impurity profiling, and structural elucidation. The characteristic fragmentation pattern of the Boc-protecting group is the cornerstone of any MS-based method, providing a reliable diagnostic signature for this important class of chemical building blocks. By selecting the appropriate combination of chromatography and mass spectrometry, researchers can develop self-validating methods that ensure the highest level of data integrity and scientific rigor.

References

  • Gao, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. Available at: [Link]

  • Verbeck, G.F., et al. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 25(9), 1605–1614. Available at: [Link]

  • Benson, W.R., & Damico, J.N. (1968). Mass Spectra of Some Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 51(2), 347–365. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Available at: [Link]

  • ResearchGate (n.d.). Product ion spectrum and probable fragmentation routes of Carbofuran-3-hydroxy. Available at: [Link]

  • SIELC Technologies (2018). tert-Butyl carbamate. Available at: [Link]

  • Waters Corporation (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Gika, H. G., et al. (2011). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 879(17-18), 1239–1249. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Absolute Purity Assessment of Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular building blocks is not merely a procedural step but the foundation of reproducible science. The absolute purity of these materials directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of a final active pharmaceutical ingredient (API). While traditional chromatographic methods have long been the workhorses of purity analysis, they are relative techniques that rely on the availability of pure reference standards for the analyte —a significant bottleneck in early-stage development.

This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful primary analytical method for determining absolute purity.[1] Unlike relative methods, qNMR leverages the intrinsic quantitative nature of the NMR phenomenon: the signal intensity is directly proportional to the number of atomic nuclei generating that signal.[2][3] This allows for the direct, SI-traceable quantification of an analyte against a certified internal standard, often without needing a reference standard of the analyte itself.[1][4] We will dissect the methodology, compare its performance against established techniques, and provide a field-proven protocol for its rigorous implementation.

The Principle of Absolute Quantification: qNMR vs. Alternatives

The choice of an analytical technique for purity determination hinges on factors like the analyte's properties, expected impurities, and the required accuracy.[5] While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable, they quantify based on the detector's response, which can vary significantly between different chemical compounds. This necessitates the creation of calibration curves or the determination of relative response factors, adding complexity and potential sources of error.[6]

qNMR, particularly ¹H qNMR, stands apart as it offers a nearly universal detection mechanism for organic molecules.[7] The direct proportionality between signal integral and the number of protons allows for a direct molar comparison between an analyte and a co-dissolved internal standard of known purity and weight.[3][8]

Comparative Analysis of Key Purity Assessment Techniques

The following table objectively compares qNMR with other common analytical methods used for purity assessment.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[2]Differential partitioning of analytes between a mobile and stationary phase, detected by UV, MS, etc.[6]Separation of volatile compounds based on partitioning between a mobile gas and a stationary phase.[5]
Quantification Absolute (primary method); relies on a certified internal standard.[1][4]Relative; requires an analyte-specific reference standard and calibration curve.[6]Relative; requires an analyte-specific reference standard and calibration curve.
Selectivity High; structural elucidation of impurities is possible if signals are resolved.[5][9]Moderate to high, dependent on column chemistry and detector.[5]High, especially when coupled with a mass spectrometer (GC-MS).
Accuracy High; often considered a "gold standard" quantitative method.[10][11] Can achieve measurement uncertainty < 1%.[12][13]High, but dependent on the purity of the reference standard.High, but dependent on the purity of the reference standard.
Precision High; Relative Standard Deviations (RSD) of < 0.5% are achievable.[14][15]High; typically < 1% RSD.High; typically < 1% RSD.
Versatility Broadly applicable to most soluble organic molecules. Can quantify components in complex mixtures.[16]Wide applicability, especially for non-volatile or thermally labile compounds.Best suited for volatile and thermally stable compounds.
Throughput Moderate to high; method development is often faster than for chromatography.[15][17]High; well-suited for automated, high-throughput analysis.High; well-suited for automated analysis.
Limitations Lower sensitivity than MS-based methods; requires soluble samples; signal overlap can be challenging.[9][18]Requires analyte-specific reference standards; detector response varies between compounds.Limited to volatile and thermally stable analytes; derivatization may be required.

The Cornerstone of Accuracy: The Internal Standard

The entire premise of absolute quantification by qNMR rests on the integrity of the internal standard (IS).[10] Any inaccuracy in the purity or mass of the IS transfers directly into the final calculated purity of the analyte. Therefore, the selection of an appropriate IS is the most critical decision in designing a qNMR experiment.

Characteristics of an Ideal qNMR Internal Standard
  • High, Certified Purity: The IS must have a high chemical purity (typically ≥99.9%) with a certified value and associated uncertainty, traceable to a primary standard (e.g., from NIST, USP).[19][20]

  • Chemical Stability: It must be stable in the solid state and in the chosen NMR solvent, and must not react with the analyte.[2][21]

  • Non-Overlapping Signals: The IS should produce one or more sharp, simple signals (ideally singlets) in a region of the ¹H NMR spectrum that is free from analyte or impurity signals.[8][18][21] Common "quiet" regions are 0.0–0.5 ppm or 8.5–9.5 ppm.[21]

  • Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[8][21]

  • Known Stoichiometry: The number of protons giving rise to the quantification signal must be unambiguously known.

  • Appropriate Relaxation Time (T₁): The spin-lattice relaxation time (T₁) of the IS protons should be comparable to that of the analyte protons to ensure accurate integration with practical experimental times.[10]

Commonly Used Internal Standards for ¹H qNMR
Internal StandardChemical Shift (δ, ppm) & SolventKey Properties
Maleic Acid ~6.3 (singlet) in D₂O, CD₃ODHigh purity, sharp singlet, good solubility in polar solvents.[8][16]
1,4-Dinitrobenzene ~8.5 (singlet) in CDCl₃, DMSO-d₆Aromatic singlet in a downfield region, good for many analytes.[8]
Dimethyl sulfone (DMSO₂) ~3.1 (singlet) in D₂OHighly soluble in water, stable, simple spectrum.
1,2,4,5-Tetrachloro-3-nitrobenzene ~7.8 (singlet) in CDCl₃, Acetone-d₆Provides a singlet in the aromatic region, useful for avoiding aliphatic overlap.
Hexamethyldisilane (HMDS) ~0.06 (singlet) in CDCl₃Upfield signal, useful when the downfield region is crowded. Volatile.

Experimental Workflow: A Self-Validating Protocol

This protocol is designed as a self-validating system. The causality behind each experimental choice is explained to ensure technical accuracy and robust, trustworthy results. The overall workflow is depicted below.

G cluster_prep 1. Pre-Analysis & Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation & Reporting plan Method Planning (Solvent, IS Selection) weigh Accurate Weighing (Analyte & IS) plan->weigh dissolve Sample Dissolution (Homogenization) weigh->dissolve params Set Quantitative Parameters (D1, PW, NS) dissolve->params acquire Acquire FID params->acquire transform Fourier Transform (Zero-Fill, Apodize) acquire->transform correct Phase & Baseline Correction transform->correct integrate Integrate Signals (Analyte & IS) correct->integrate calculate Calculate Purity (Using qNMR Equation) integrate->calculate uncertainty Estimate Uncertainty calculate->uncertainty report Final Report uncertainty->report

Caption: The qNMR workflow for absolute purity determination.

Step 1: Method Planning and Sample Preparation
  • Select the Internal Standard (IS) and Solvent: Choose a deuterated solvent in which both the analyte and the IS are fully soluble.[2] Consult ¹H NMR databases to select an IS with quantification signals that do not overlap with any signals from the analyte or solvent residuals.[21]

  • Accurate Weighing: This is a critical source of potential error. Use a calibrated analytical balance with at least 0.01 mg readability.[19] Accurately weigh approximately 10-20 mg of the analyte and a molar equivalent amount of the IS (a 1:1 molar ratio is often ideal) into a tared vial.[2][19] Record the weights precisely.

  • Dissolution: Transfer the weighed solids to a high-quality NMR tube. Add a precise volume of deuterated solvent (e.g., 600 µL for a standard 5 mm tube) using a calibrated pipette.[19] Ensure complete dissolution by vortexing or gentle sonication. A homogeneous solution is essential for accurate shimming and quantification.[2] Prepare samples in triplicate to assess precision.[22]

Step 2: NMR Data Acquisition

The goal is to acquire a spectrum where signal integrals are truly proportional to the number of nuclei. This requires specific, "quantitative" acquisition parameters that differ from those used for routine structural elucidation.

Key Quantitative Acquisition Parameters:

ParameterRecommended SettingRationale & Causality
Pulse Angle (PW) 90° (calibrated)A 90° pulse provides maximum signal intensity for all nuclei in a single scan, maximizing the signal-to-noise ratio (S/N).[2][21]
Relaxation Delay (D1) ≥ 5 x T₁ (longest)This is the most critical parameter. The delay must be long enough for all protons (in both the analyte and IS) to fully relax back to equilibrium. A short D1 will cause signals with longer T₁ values to become saturated, leading to systematically underestimated integrals and inaccurate purity values.[10][21]
Number of Scans (NS) 16-64 (or more)Sufficient scans must be co-added to achieve a high S/N. For an integration error of <1%, an S/N of at least 250:1 is required for the smallest signal being integrated.[18][23]
Dummy Scans (DS) ≥ 4Establishes a steady-state of magnetization before data collection begins, ensuring reproducibility.[19]
Temperature Control Stable (e.g., 298 K ± 0.1 K)Maintains constant sample conditions, preventing chemical shift drift and ensuring consistent T₁ values.[19][21]
Step 3: Data Processing

Careful and consistent processing is required to extract accurate integral values. Automated routines can be used but should be manually verified.

  • Apodization & Fourier Transform: Apply a small amount of line broadening (e.g., LB = 0.1-0.3 Hz) to improve S/N without significantly distorting lineshapes. Zero-fill the FID at least once to improve digital resolution.[19]

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption signal for all peaks. Apply a high-order polynomial baseline correction to ensure a flat, artifact-free baseline across the entire spectrum, which is crucial for accurate integration.[19]

  • Integration: Select well-resolved, baseline-separated signals for both the analyte and the IS.[18] Integrate a wide enough region to encompass the entire peak (at least 20-30 times the peak width at half-height). The same integration boundaries should be used for all replicate spectra.

Step 4: Purity Calculation

The weight percent purity (Purityₐ) of the analyte is calculated using the following equation, which relates the integral values to the molar quantities of the analyte and the internal standard.[2][19][24]

Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ

Where:

  • Iₐ, IₛₜᏧ : Integrals of the signals for the analyte and standard.

  • Nₐ, NₛₜᏧ : Number of protons for the respective integrated signals.

  • Mₐ, MₛₜᏧ : Molar masses of the analyte and standard.

  • mₐ, mₛₜᏧ : Masses of the analyte and standard.

  • PurityₛₜᏧ : Certified purity of the internal standard (as a percentage).

Method Validation and Trustworthiness

For use in regulated environments, a qNMR method must be validated according to ICH Q2(R2) guidelines.[25] The protocol described here forms the basis for demonstrating specificity, accuracy, precision (repeatability and intermediate precision), linearity, and range.[14][26][27] The use of a certified, SI-traceable internal standard grounds the measurement, making it an authoritative and trustworthy primary method.[1][28]

Decision Logic: When to Choose qNMR

While powerful, qNMR is not always the optimal tool. The following decision tree can guide the choice of analytical technique for purity assessment.

G start Purity Assessment Needed q1 Is an absolute (primary) quantification required? start->q1 q2 Is the analyte volatile & thermally stable? q1->q2 No q4 Is the analyte soluble in an NMR solvent? q1->q4 Yes q3 Is an analyte-specific reference standard available? q2->q3 No gc Use GC q2->gc Yes q3->q1 No hplc Use HPLC q3->hplc Yes qnmr Use qNMR q4->qnmr Yes alt Consider alternative methods (e.g., Titration, Mass Balance) q4->alt No

Caption: Decision tree for selecting a purity analysis method.

Conclusion

Quantitative NMR has evolved from a specialized technique to a robust and indispensable tool for the absolute purity assessment of chemical building blocks.[9][17] Its strength as a primary, SI-traceable method eliminates the critical dependency on analyte-specific reference standards, accelerating early-phase development and providing a high degree of confidence in analytical results.[4][15] By following a rigorous, well-parameterized protocol, researchers and drug development professionals can leverage qNMR to establish an authoritative and trustworthy foundation for their chemical and pharmaceutical research.

References

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and reproducible NMR Results. ResolveMass. Retrieved January 7, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved January 7, 2026, from [Link]

  • Gao, F., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561. Retrieved January 7, 2026, from [Link]

  • Singh, S., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 53(5), 981-1002. Retrieved January 7, 2026, from [Link]

  • Bélanger, J. M. R. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Retrieved January 7, 2026, from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved January 7, 2026, from [Link]

  • (n.d.). Purity by Absolute qNMR Instructions. Retrieved January 7, 2026, from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved January 7, 2026, from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. JEOL. Retrieved January 7, 2026, from [Link]

  • Yusuf, M. (2019, April 17). qHNMR for purity determination. SlideShare. Retrieved January 7, 2026, from [Link]

  • Taraban, M. B., et al. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. Retrieved January 7, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. Retrieved January 7, 2026, from [Link]

  • Ihara, T., et al. (2015). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Analytical Chemistry, 87(3), 1188-1195. Retrieved January 7, 2026, from [Link]

  • Liu, F., et al. (2017). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 22(5), 257-264. Retrieved January 7, 2026, from [Link]

  • Toman, B., Nelson, M., & Lippa, K. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1193. Retrieved January 7, 2026, from [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. Retrieved January 7, 2026, from [Link]

  • Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved January 7, 2026, from [Link]

  • Chemistry For Everyone. (2025, August 7). What Is Quantitative NMR (qNMR)? [Video]. YouTube. Retrieved January 7, 2026, from [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). USP. Retrieved January 7, 2026, from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved January 7, 2026, from [Link]

  • Ihara, T., et al. (2015). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Simmler, C., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 25(5), 411-419. Retrieved January 7, 2026, from [Link]

  • Davies, S. R., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Liu, F., et al. (2017). Quantitative 1H NMR methodology for purity assay with high accuracy. Semantic Scholar. Retrieved January 7, 2026, from [Link]

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A Comparative Guide to Spectral Data Interpretation for Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the protection of amine functionalities is a critical maneuver. The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection due to its robustness under various reaction conditions and its facile removal under mild acidic conditions.[1][2] The successful installation of the Boc group is a crucial checkpoint in a synthetic sequence, and its unambiguous confirmation is paramount. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), are the principal tools for this verification.

This guide provides a comprehensive, in-depth comparison of the spectral data for Boc-protected amines. It is designed to move beyond a simple recitation of characteristic values, offering insights into the causal relationships between the molecular structure and the resulting spectral features. By understanding why the signals appear as they do, researchers can more confidently and accurately interpret their data.

The Structural Significance of the Boc Group

The defining feature of the Boc protecting group is the tert-butyl moiety linked to a carbonyl group, which in turn is attached to the nitrogen of the amine. This specific arrangement governs the characteristic spectral signatures.

Boc_Protected_Amine General Structure of a Boc-Protected Amine cluster_boc Boc Protecting Group C_quat C CH3_1 CH₃ C_quat->CH3_1 CH3_2 CH₃ C_quat->CH3_2 CH3_3 CH₃ C_quat->CH3_3 C_carbonyl C C_quat->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl N N C_carbonyl->N H H N->H R R N->R workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Boc Protection of Amine purification Work-up & Purification (e.g., Chromatography) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir FT-IR ms Mass Spectrometry interpretation Confirm Structure & Purity nmr->interpretation ir->interpretation ms->interpretation

Caption: Workflow for the synthesis and characterization of a Boc-protected amine.

Detailed Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified Boc-protected amine.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. [1] * Shim the magnetic field to achieve optimal homogeneity. [1] * Set appropriate acquisition parameters:

      • Number of scans: 8-16 for a routine spectrum. [1] * Spectral width: Typically -2 to 12 ppm.

      • Relaxation delay: 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Use a proton-decoupled pulse sequence. [3] * Set appropriate acquisition parameters:

      • Number of scans: 1024 or more, depending on the sample concentration. [3] * Spectral width: Typically 0-200 ppm. [3] * Relaxation delay: 2 seconds. [3] * Acquire the FID.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the FIDs to obtain the frequency-domain spectra. [1] * Phase the spectra to ensure all peaks are in the positive absorptive mode. [1] * Apply baseline correction. [1] * Calibrate the chemical shift scale using the residual solvent peak or TMS. [1] * Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios. [1] * Assign the signals based on their chemical shifts, multiplicities, and integration values, paying close attention to the diagnostic signals of the Boc group.

Conclusion

The Boc protecting group offers a suite of distinct and readily identifiable signals across various spectroscopic platforms. A thorough understanding of the characteristic ¹H NMR, ¹³C NMR, FT-IR, and mass spectral data is indispensable for any researcher working with Boc-protected amines. By not only recognizing the key signals but also comprehending the underlying structural reasons for their appearance, scientists can achieve a higher level of confidence in their experimental outcomes and accelerate their research and development efforts.

References

  • t-Butyl group towers over other 1H resonances - ACD/Labs. (URL: [Link])

  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

  • Protective Groups in Organic Synthesis. Third Edition By Theodora W. Greene and Peter G. M. Wuts. John Wiley & Sons, New York. 1999. xxi + 779 pp. 16 × 24 cm. ISBN 0-471-16019-9. | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Protecting Groups. (URL: [Link])

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (URL: [Link])

  • 1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integration values. - Brainly. (URL: [Link])

  • Protecting Groups for Organic Synthesis. (URL: [Link])

  • 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (URL: [Link])

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed. (URL: [Link])

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation : r/OrganicChemistry - Reddit. (URL: [Link])

  • Protecting Groups - Organic Chemistry Portal. (URL: [Link])

  • protecting groups in organic synthesis - YouTube. (URL: [Link])

  • Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. - ResearchGate. (URL: [Link])

  • NMR analysis of t‐butyl‐catalyzed deuterium exchange at unactivated arene localities. (URL: [Link])

  • IR Spectroscopy Tutorial: Amines. (URL: [Link])

  • Boc-Ala-NH2 | C8H16N2O3 | CID 7015295 - PubChem - NIH. (URL: [Link])

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - ResearchGate. (URL: [Link])

  • Amines. (URL: [Link])

  • Infrared Spectrometry - MSU chemistry. (URL: [Link])

  • How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. (URL: [Link])

  • Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. (URL: [Link])

  • NMR Chemical Shifts. (URL: [Link])

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)... - ResearchGate. (URL: [Link])

  • XPS C1s spectra of the NH2-NH-BOC modified surface, before (a) and... - ResearchGate. (URL: [Link])

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  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

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A Senior Application Scientist's Guide to Linker Selection in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) presents a compelling frontier in therapeutic innovation. These heterobifunctional molecules orchestrate the degradation of specific proteins by co-opting the cell's native ubiquitin-proteasome system.[1][2] A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the two ligands provide the specificity for the target and the degradation machinery, the linker is far from a passive tether. Its chemical nature, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6]

This guide provides an in-depth, objective comparison of different linker classes used in PROTAC design, supported by experimental data and detailed methodologies to empower your research and development endeavors.

The Pivotal Role of the Linker in Ternary Complex Formation

The cornerstone of PROTAC action is the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[6][7] The linker's role in this molecular choreography is paramount. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination of the target protein.[5][8] Conversely, a poorly designed linker can introduce steric hindrance, prevent the formation of a stable complex, or result in unproductive ternary complexes, ultimately compromising degradation efficiency.[1][5]

Below is a diagram illustrating the fundamental mechanism of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Peptides Proteasome->Degradation Linker_Types cluster_1 PROTAC Linker Categories Linkers Linker Types Flexible Flexible Linkers Linkers->Flexible Rigid Rigid Linkers Linkers->Rigid Clickable Clickable Linkers Linkers->Clickable Alkyl Alkyl Chains Flexible->Alkyl PEG PEG Chains Flexible->PEG Cyclic Cyclic (Piperazine/Piperidine) Rigid->Cyclic Aromatic Aromatic Rings Rigid->Aromatic Alkyne Alkynes Rigid->Alkyne Triazole Triazoles (from Click Chemistry) Clickable->Triazole

Caption: Classification of commonly used PROTAC linkers.

Comparative Performance Data

The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical evaluation. [5]The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). [1][5]

Linker Type Key Characteristics Advantages Disadvantages Representative Experimental Data
Alkyl Chains Saturated or unsaturated hydrocarbon chains. [5] Synthetically accessible, metabolically stable. [8][9] Hydrophobic, may decrease solubility. [5][10] In a series of TBK1-targeting PROTACs, those with alkyl/ether linkers between 12 and 29 atoms showed submicromolar degradation, whereas linkers shorter than 12 atoms were inactive. [3]
PEG Chains Repeating ethylene glycol units. [5] Hydrophilic, improves solubility and cell permeability. [8][9] Can be more susceptible to metabolism. [10][9] For ERα-targeting PROTACs, a 16-atom PEG linker was significantly more potent in degrading the target compared to a 12-atom linker, despite similar binding affinities. [1][11]
Rigid Linkers (e.g., Piperazine, Phenyl) Incorporate cyclic or aromatic structures. [8] Can pre-organize the PROTAC for optimal binding, potentially increasing potency and selectivity. [8] Synthetically more complex, reduced flexibility may be detrimental if the conformation is not ideal. [8] Incorporation of a para-disubstituted aryl unit in a SMARCA2/4 degrader provided conformational restriction and improved degradation. [3]

| Clickable Linkers (Triazole) | Formed via azide-alkyne cycloaddition. [12]| Allows for rapid and modular synthesis of PROTAC libraries. []The resulting triazole is metabolically stable. [5]| The triazole ring itself contributes to the rigidity of the linker. | A "click chemistry" platform enabled the rapid synthesis of a library of BRD4-targeting PROTACs, facilitating the optimization of linker length and composition. [14][15]|

Experimental Protocols for Efficacy Evaluation

Accurate and reproducible experimental workflows are crucial for comparing the efficacy of different PROTAC linkers.

Western Blot for Target Protein Degradation

This is the gold-standard assay to directly measure the reduction in the level of the target protein.

Methodology:

  • Cell Culture and Treatment: Plate the cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. [1]A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The DC50 value can be determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Cellular Viability Assay (e.g., MTS/MTT Assay)

This assay assesses the effect of protein degradation on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the PROTACs.

  • Incubation: Incubate the cells for a period relevant to the biological context (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the log of the PROTAC concentration.

The following diagram outlines a typical experimental workflow for evaluating PROTAC efficacy.

Experimental_Workflow cluster_2 PROTAC Efficacy Evaluation Workflow Start PROTAC Synthesis (Varying Linkers) Cell_Culture Cell Culture & Treatment Start->Cell_Culture Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (IC50) Cell_Culture->Viability_Assay Data_Analysis Data Analysis & Linker Comparison Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: A streamlined workflow for comparing PROTAC linkers.

Conclusion and Future Perspectives

The linker is a critical and highly tunable component in PROTAC design. [1]Subtle variations in linker length, composition, and attachment points can have a profound impact on the potency, selectivity, and pharmacokinetic properties of a protein degrader. [1][2]While flexible linkers like PEG and alkyl chains remain valuable tools, particularly in the initial stages of PROTAC development, there is a clear trend towards the use of more rigid and conformationally constrained linkers to improve ternary complex stability and overall drug-like properties. [1][3] The continued development of novel linker chemistries, including photoswitchable and macrocyclic linkers, promises to provide even greater control over PROTAC function. [10][]Coupled with advancements in computational modeling and structural biology, the rational design of linkers will undoubtedly accelerate the development of the next generation of highly effective and selective protein-degrading therapeutics.

References

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  • Zhang, X., & He, Y. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]

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A Senior Application Scientist's Guide to the Validation of Synthesis Pathways for Functionalized Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the cyclobutane motif represents a fascinating and increasingly vital structural element. Its inherent ring strain, three-dimensional architecture, and ability to act as a bioisostere for various functional groups have cemented its importance in modern chemical sciences. However, the synthesis of highly functionalized and stereochemically complex cyclobutanes is not trivial. The selection of a synthetic pathway is a critical decision that profoundly impacts yield, purity, scalability, and the ultimate success of a research program.

This guide provides an in-depth comparison of the three predominant methodologies for constructing functionalized cyclobutanes: Photochemical [2+2] Cycloadditions , Thermal [2+2] Cycloadditions of Ketenes , and Transition-Metal-Catalyzed [2+2] Cycloadditions . We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for both synthesis and validation. Our objective is to equip you with the knowledge to not only select the optimal synthetic route but also to rigorously validate your results, ensuring the scientific integrity of your work.

The Strategic Importance of Pathway Selection

The choice between a photochemical, thermal, or metal-catalyzed approach is dictated by several factors, including the electronic properties of the substrates, the desired stereochemical outcome, functional group tolerance, and available laboratory equipment. A thorough understanding of the advantages and limitations of each method is paramount for efficient and successful synthesis.

cluster_0 Synthetic Pathway Selection cluster_1 Key Considerations Pathway_Choice Optimal Synthetic Pathway Photochemical Photochemical [2+2] Cycloaddition Pathway_Choice->Photochemical Light-induced excitation Thermal Thermal (Ketene) [2+2] Cycloaddition Pathway_Choice->Thermal Thermally allowed pericyclic reaction Metal_Catalyzed Transition-Metal-Catalyzed [2+2] Cycloaddition Pathway_Choice->Metal_Catalyzed Lower activation energy via metal center Substrate_Scope Substrate Scope & Functional Group Tolerance Substrate_Scope->Pathway_Choice Stereoselectivity Stereoselectivity (Diastereo- & Enantio-) Stereoselectivity->Pathway_Choice Reaction_Conditions Reaction Conditions & Scalability Reaction_Conditions->Pathway_Choice Yield_Purity Yield & Purity Yield_Purity->Pathway_Choice

Caption: Logical workflow for selecting a cyclobutane synthesis pathway.

Comparative Analysis of Synthetic Pathways

The following sections will dissect each of the primary synthetic methodologies. We will explore the core principles, typical reaction conditions, and provide representative experimental data to facilitate a comparative understanding.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, relying on the photoexcitation of an alkene to a higher energy state, which then undergoes a cycloaddition with a ground-state alkene.[1] This method is particularly effective for the synthesis of strained ring systems.[1]

Mechanism and Stereochemistry: The reaction can proceed through either a singlet or triplet excited state, which influences the stereochemical outcome. Triplet-sensitized reactions, often employing sensitizers like benzophenone or acetone, typically involve a stepwise mechanism via a 1,4-diradical intermediate, which can allow for stereochemical scrambling.[1] In contrast, direct irradiation leading to a singlet excited state can proceed in a concerted, stereospecific manner. The regioselectivity (head-to-head vs. head-to-tail) is governed by the stability of the diradical intermediate.[1]

Advantages:

  • Access to a wide range of structurally diverse cyclobutanes.

  • Often high yielding for intramolecular reactions.

  • Can be rendered enantioselective through the use of chiral catalysts or auxiliaries.[2][3][4][5][6]

Limitations:

  • Intermolecular reactions can suffer from poor regioselectivity and the formation of homodimers.

  • The need for specialized photochemical equipment.

  • Potential for side reactions due to the high energy of the excited states.

cluster_photo Photochemical [2+2] Cycloaddition Workflow Start Alkene Substrates Irradiation Irradiation (UV or Visible Light) +/- Sensitizer/Catalyst Start->Irradiation Excited_State Excited State Formation (Singlet or Triplet) Irradiation->Excited_State Cycloaddition [2+2] Cycloaddition (Concerted or Stepwise) Excited_State->Cycloaddition Product Functionalized Cyclobutane Cycloaddition->Product cluster_thermal Thermal Ketene [2+2] Cycloaddition Workflow Start Alkene & Ketene Precursor Ketene_Formation In situ Ketene Generation (e.g., from acid chloride) Start->Ketene_Formation Cycloaddition Thermal [2+2] Cycloaddition [π2s + π2a] Ketene_Formation->Cycloaddition Product Cyclobutanone Derivative Cycloaddition->Product

Caption: General workflow for a thermal ketene [2+2] cycloaddition.

Transition-Metal-Catalyzed [2+2] Cycloadditions

Transition-metal catalysis offers a powerful alternative to photochemical and thermal methods, often proceeding under milder conditions with high selectivity. [7]A variety of metals, including iron, rhodium, and copper, have been shown to catalyze [2+2] cycloadditions. [7][8][9][10][11][12] Mechanism and Stereochemistry: The mechanism of transition-metal-catalyzed [2+2] cycloadditions typically involves the formation of a metallacyclopentane intermediate through oxidative cyclization of two alkene substrates on the metal center. [12]Subsequent reductive elimination yields the cyclobutane product and regenerates the active catalyst. The stereochemical outcome is influenced by the ligand environment of the metal catalyst and the nature of the substrates.

Advantages:

  • Often proceeds under mild reaction conditions.

  • High levels of chemo-, regio-, and stereoselectivity can be achieved through catalyst design.

  • Broader functional group tolerance compared to some photochemical and thermal methods.

Limitations:

  • Catalyst development can be complex and expensive.

  • Substrate scope can be catalyst-dependent.

  • Potential for catalyst poisoning by certain functional groups.

cluster_metal Transition-Metal-Catalyzed [2+2] Cycloaddition Workflow Start Alkene Substrates & Catalyst Coordination Alkene Coordination to Metal Center Start->Coordination Oxidative_Cyclization Oxidative Cyclization (Metallacyclopentane formation) Coordination->Oxidative_Cyclization Reductive_Elimination Reductive Elimination Oxidative_Cyclization->Reductive_Elimination Product Functionalized Cyclobutane Reductive_Elimination->Product

Caption: General workflow for a transition-metal-catalyzed [2+2] cycloaddition.

Performance Comparison: A Data-Driven Perspective

To provide a clearer comparison of these methodologies, the following table summarizes representative experimental data from the literature. It is important to note that direct comparisons are challenging due to the substrate-specific nature of these reactions. However, these examples serve to highlight the typical performance of each pathway.

Synthesis PathwayReactantsProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
Photochemical [2+2] 2-(Allyloxy)cyclohex-2-enoneBridged cyclobutane80-94>20:180-94[4]
Photochemical [2+2] 2(1H)-Quinolone + electron-deficient olefinSubstituted cyclobutaneup to 95>20:1up to 95[6]
Thermal (Ketene) [2+2] Allenic ketone + alkeneBicyclo[4.2.0]octane60-90>20:1N/A (racemic)[13]
Transition-Metal [2+2] 2-Aryl quinazolinone + alkylidenecyclopropane (Rh-catalyzed)Substituted cyclobutane50-85>20:1N/A (racemic)[8]
Transition-Metal [2+2] 1,7-Octadiene (Fe-catalyzed)cis-Bicyclo[4.2.0]octane9292:8N/A (racemic)[9]

Experimental Protocols: From Synthesis to Validation

The following protocols provide detailed, step-by-step methodologies for a representative example of each synthetic pathway and for the essential validation techniques.

Protocol 1: Enantioselective Photochemical [2+2] Cycloaddition

This protocol is adapted from a visible-light-mediated dual-catalysis system. [2] Materials:

  • Aryl enone (1.0 equiv)

  • Aliphatic enone (5.0 equiv)

  • Ru(bpy)₃Cl₂ (5 mol%)

  • Chiral Lewis acid (e.g., a chiral bisoxazoline complex) (10 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Photoreactor equipped with a visible light source (e.g., blue LEDs)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl enone, Ru(bpy)₃Cl₂, and the chiral Lewis acid catalyst.

  • Add anhydrous MeCN to achieve the desired concentration (e.g., 0.1 M).

  • Add the aliphatic enone to the reaction mixture.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the reaction vessel in the photoreactor and irradiate with visible light at the desired temperature (e.g., -20 °C) with stirring.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, quench the reaction by opening it to the air and removing the light source.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane.

Protocol 2: Thermal [2+2] Cycloaddition of an In Situ Generated Ketene

This protocol is a general procedure for the reaction of an acid chloride with an alkene in the presence of a non-nucleophilic base. [14] Materials:

  • Alkene (1.0 equiv)

  • Acid chloride (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous solvent (e.g., toluene or CH₂Cl₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkene and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the acid chloride and triethylamine in the same anhydrous solvent.

  • Add the acid chloride/triethylamine solution dropwise to the stirred alkene solution over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC or ¹H NMR spectroscopy.

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclobutanone.

Protocol 3: Iron-Catalyzed [2+2] Cycloaddition of an Unactivated Alkene

This protocol is based on an iron-catalyzed intermolecular cycloaddition. [10] Materials:

  • Unactivated alkene (e.g., 1-octene) (1.0 equiv)

  • Iron catalyst precursor (e.g., (PDI)Fe(N₂)₂) (2-5 mol%)

  • Anhydrous, deoxygenated solvent (e.g., benzene or toluene)

Procedure:

  • In an inert atmosphere glovebox, add the iron catalyst precursor to a Schlenk tube equipped with a stir bar.

  • Add the anhydrous, deoxygenated solvent.

  • Add the unactivated alkene to the catalyst solution.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C).

  • Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.

  • Upon completion, pass the reaction mixture through a short plug of silica gel to remove the iron catalyst.

  • Concentrate the filtrate in vacuo to afford the crude cyclobutane product.

  • If necessary, purify the product by distillation or flash column chromatography.

Validation of Synthetic Pathways: Ensuring Structural and Stereochemical Integrity

The successful synthesis of a functionalized cyclobutane is only half the battle. Rigorous validation of the product's structure and stereochemistry is essential. The following section details the key analytical techniques for this purpose.

cluster_validation Validation Workflow Synthesized_Product Synthesized Cyclobutane NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS XRay Single-Crystal X-ray Diffraction (Absolute Stereochemistry) Synthesized_Product->XRay If suitable crystals are obtained Validated_Structure Validated Structure NMR->Validated_Structure Connectivity & Relative Stereochemistry MS->Validated_Structure Confirmation of Mass XRay->Validated_Structure Unambiguous 3D Structure

Caption: A comprehensive workflow for the validation of synthesized cyclobutanes.

NMR Spectroscopy: The Workhorse of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity and relative stereochemistry of cyclobutane derivatives in solution. [15][16][17][18] Key NMR Experiments:

  • ¹H NMR: Provides information on the electronic environment and connectivity of protons. Chemical shifts and coupling constants are highly sensitive to the puckered conformation of the cyclobutane ring.

  • ¹³C NMR (with DEPT): Reveals the number and type of carbon environments (C, CH, CH₂, CH₃).

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, confirming connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary centers and piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons, providing critical information for determining relative stereochemistry.

Protocol 4: Detailed NMR Analysis of a Cyclobutane Diastereomer

Sample Preparation:

  • Dissolve 5-10 mg of the purified cyclobutane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is free of particulate matter.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum with DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ signals.

  • Acquire a 2D COSY spectrum to establish ¹H-¹H correlations.

  • Acquire a 2D HSQC spectrum to correlate ¹H and ¹³C chemical shifts of directly bonded nuclei.

  • Acquire a 2D HMBC spectrum to identify long-range ¹H-¹³C correlations.

  • Acquire a 2D NOESY or ROESY spectrum to determine through-space proton proximities and elucidate the relative stereochemistry.

Data Analysis:

  • Integrate the ¹H NMR spectrum to determine the relative number of protons in each environment.

  • Analyze the coupling constants in the ¹H NMR spectrum. The Karplus relationship can be used to correlate vicinal coupling constants to dihedral angles, providing insight into the ring's conformation. [15]3. Use the COSY, HSQC, and HMBC spectra to build the carbon skeleton and assign all proton and carbon resonances.

  • Analyze the cross-peaks in the NOESY spectrum to identify protons that are close in space. Strong NOE correlations between protons on the same face of the ring and the absence of correlations between protons on opposite faces provide definitive evidence for the relative stereochemistry.

Single-Crystal X-ray Diffraction: The Gold Standard for Structural Confirmation

When a suitable single crystal can be obtained, X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry if a chiral reference is present. [19][20][21][22][23] Protocol 5: Preparation of a Single Crystal for X-ray Diffraction

Crystal Growth:

  • Ensure the sample is of high purity (>98%).

  • Select a suitable solvent or solvent system in which the compound has moderate solubility.

  • Common crystallization techniques include:

    • Slow Evaporation: Prepare a nearly saturated solution, filter it into a clean vial, and cover it with a perforated cap to allow for slow solvent evaporation.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature if necessary.

  • Allow the crystals to grow undisturbed over several days to weeks.

Crystal Mounting and Data Collection:

  • Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Mount the crystal on a goniometer head.

  • Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas.

  • Collect the diffraction data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of reflection intensities.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.

Conclusion

The synthesis of functionalized cyclobutanes is a vibrant and evolving field of organic chemistry. The choice of synthetic pathway—be it photochemical, thermal, or transition-metal-catalyzed—has profound implications for the efficiency and stereochemical outcome of the synthesis. A thorough understanding of the mechanistic nuances of each approach, coupled with rigorous analytical validation, is essential for the successful preparation and characterization of these valuable molecules. By employing the comparative data, detailed protocols, and validation strategies outlined in this guide, researchers can navigate the complexities of cyclobutane synthesis with confidence and scientific rigor.

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analytical techniques for monitoring carbamate coupling reactions

By understanding the fundamental principles, strengths, and practical considerations of each technique, researchers can make informed decisions, leading to more efficient process development, higher quality products, and a deeper understanding of the underlying chemistry. The validation of these analytical methods is a critical final step to ensure the reliability and consistency of the data generated. [23][24]

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A Strategic Guide to Amine Protection: Comparative Stability of Boc and Cbz Protecting Groups Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The ability to mask the reactivity of a functional group, perform transformations elsewhere in the molecule, and then cleanly remove the protecting group is paramount. Among the most utilized protecting groups for amines are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). This guide provides an in-depth, objective comparison of their stability under various reaction conditions, supported by experimental data, to empower you in making informed strategic decisions in your synthetic endeavors.

The Fundamental Dichotomy: Acid Lability vs. Hydrogenolysis

The core principle governing the strategic application of Boc and Cbz protecting groups lies in their distinct deprotection mechanisms, which forms the basis of their orthogonality. Orthogonality in this context refers to the ability to selectively remove one protecting group in the presence of the other, a critical feature in the synthesis of complex molecules like peptides and natural products.[1][2][3]

The Boc group is characteristically labile to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.[1][4] This fundamental difference is the primary driver for choosing one over the other in a synthetic route.

Deprotection Mechanisms: A Tale of Two Pathways

Understanding the mechanisms of deprotection is crucial for predicting potential side reactions and optimizing reaction conditions.

The Boc Group: An Acid-Mediated Cascade

The deprotection of a Boc-protected amine is initiated by protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the loss of the stable tert-butyl cation, which can be quenched by a scavenger, deprotonate to form isobutylene gas, or polymerize.[5] The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.[5]

graph "Boc Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

Boc_Amine [label="Boc-Protected Amine"]; Protonated_Boc [label="Protonated Carbamate"]; Carbamic_Acid [label="Carbamic Acid + t-Butyl Cation"]; Free_Amine [label="Free Amine + CO2 + Isobutylene"];

Boc_Amine -> Protonated_Boc [label="+ H+ (TFA)"]; Protonated_Boc -> Carbamic_Acid [label="Loss of t-Bu+"]; Carbamic_Acid -> Free_Amine [label="Decarboxylation"]; }

Caption: Mechanism of Boc deprotection under acidic conditions.
The Cbz Group: A Reductive Cleavage

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis. In the presence of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas), the benzylic C-O bond is cleaved.[2][6] This initially forms an unstable carbamic acid, which, similar to the Boc deprotection pathway, spontaneously decarboxylates to furnish the free amine, carbon dioxide, and toluene.[6]

graph "Cbz Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Cbz_Amine [label="Cbz-Protected Amine"]; Adsorption [label="Adsorption to Catalyst"]; Cleavage [label="C-O Bond Cleavage"]; Carbamic_Acid [label="Carbamic Acid + Toluene"]; Free_Amine [label="Free Amine + CO2"];

Cbz_Amine -> Adsorption [label="+ H2, Pd/C"]; Adsorption -> Cleavage [label="Hydrogenolysis"]; Cleavage -> Carbamic_Acid; Carbamic_Acid -> Free_Amine [label="Decarboxylation"]; }

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Comparative Stability: A Head-to-Head Analysis

The choice between Boc and Cbz is dictated by the functional groups present in the substrate and the planned subsequent reaction steps. The following table summarizes their stability under various conditions.

ConditionBoc Group StabilityCbz Group StabilityRationale & Causality
Strong Acids (e.g., TFA, HCl)LabileGenerally stable, but can be cleaved with strong acids like HBr/AcOH.[1][7]Boc cleavage relies on the formation of the stable tert-butyl cation. Cbz can be cleaved by strong nucleophilic acids via an Sₙ2 mechanism.[6]
Weak Acids (e.g., Acetic Acid)Generally StableStableInsufficient acid strength to promote the cleavage of either group under normal conditions.
Bases (e.g., Piperidine, NaOH)Stable[7]Stable[7]Both carbamates are generally resistant to basic hydrolysis.
Catalytic Hydrogenation (e.g., H₂/Pd-C)Stable[7]Labile[7]The benzylic C-O bond in the Cbz group is susceptible to hydrogenolysis, while the Boc group lacks such a feature.
Nucleophiles StableStableCarbamates are generally poor electrophiles and are not susceptible to nucleophilic attack under typical conditions.
Oxidizing Agents Generally StableGenerally StableBoth groups are robust towards common oxidizing agents.
Reducing Agents (non-catalytic) Generally StableGenerally StableStable to most non-catalytic reducing agents like NaBH₄.

The Power of Orthogonality in Complex Synthesis

The true synthetic utility of the Boc/Cbz pairing is realized in complex multi-step syntheses where selective deprotection is required. For instance, in peptide synthesis, a di-protected amino acid can be selectively deprotected at one terminus for chain elongation, while the other terminus remains protected.[2]

graph "Orthogonal_Deprotection_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="Boc-NH-R-Cbz"]; Acid [label="Acidic Deprotection (e.g., TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrogenolysis [label="Hydrogenolysis (e.g., H2/Pd-C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_A [label="H2N-R-Cbz"]; Product_B [label="Boc-NH-R-H"];

Start -> Acid; Start -> Hydrogenolysis; Acid -> Product_A; Hydrogenolysis -> Product_B; }

Caption: Orthogonal deprotection of a di-protected compound.

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies for the selective deprotection of Boc and Cbz groups. It is crucial to optimize these conditions for specific substrates.

Protocol 1: Selective Deprotection of a Boc Group in the Presence of a Cbz Group

This procedure is ideal for unmasking an amine for subsequent coupling or modification while preserving a Cbz-protected amine elsewhere in the molecule.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 25-50% v/v).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is usually complete within 30 minutes to 2 hours.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.[8]

Protocol 2: Selective Deprotection of a Cbz Group in the Presence of a Boc Group

This protocol is employed when a Cbz-protected amine needs to be deprotected without affecting a Boc-protected amine.

Materials:

  • Cbz-protected compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.[3]

Making the Right Choice: A Decision-Making Framework

The selection between Boc and Cbz is a critical strategic decision in synthesis design. The following flowchart provides a logical framework to guide this choice.

digraph "Boc_vs_Cbz_Decision" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Start [label="Need to protect an amine?", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reducible [label="Are there reducible functional groups\n(alkenes, alkynes, nitro groups, etc.)\nin the molecule?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Acid_Sensitive [label="Are there acid-sensitive groups\n(e.g., other Boc groups, acid-labile esters)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Use_Cbz [label="Consider Cbz", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Boc [label="Consider Boc", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Orthogonal_Strategy [label="Consider an orthogonal strategy\n(e.g., using both Boc and Cbz)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_Reducible; Check_Reducible -> Use_Boc [label="Yes"]; Check_Reducible -> Check_Acid_Sensitive [label="No"]; Check_Acid_Sensitive -> Use_Cbz [label="Yes"]; Check_Acid_Sensitive -> Orthogonal_Strategy [label="No"]; }

Caption: Decision workflow for choosing between Boc and Cbz.

Conclusion

Both Boc and Cbz are robust and reliable protecting groups for amines, each with a distinct profile of stability and reactivity. The acid-labile nature of Boc and the hydrogenolysis-mediated deprotection of Cbz provide a powerful orthogonal system for the synthesis of complex molecules. A thorough understanding of their comparative stability, deprotection mechanisms, and the presence of other functional groups in the molecule are the key determinants for their strategic deployment in organic synthesis. By carefully considering these factors, researchers can harness the full potential of these indispensable tools in the art of chemical synthesis.

References

  • A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. (2025). Benchchem.
  • A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. (2025). Benchchem.
  • Protecting Groups: Boc, Cbz, Amine. (2023, October 21). StudySmarter.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • Application Notes and Protocols for the Removal of the Cbz Protecting Group. (2025). Benchchem.
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (2025). Benchchem.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. (2025). Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temper
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010, December 3). The Journal of Organic Chemistry.
  • Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal.
  • Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. (2005). Request PDF.
  • A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. (2025). Benchchem.
  • Planning a Peptide Synthesis. (n.d.). AAPPTec.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

Sources

A Scientist's Guide to Assessing the Impact of Linker Rigidity on Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linchpin of this process is the formation of a stable and productive ternary complex, an event profoundly influenced by the chemical linker that tethers the two protein-binding moieties. This guide provides an in-depth comparison of flexible versus rigid linkers, offering experimental frameworks and field-proven insights for researchers, scientists, and drug development professionals to rationally assess and optimize this critical component of PROTAC design.

The Linker: More Than a Mere Spacer

The linker is not a passive connector; it is a crucial determinant of a PROTAC's overall performance.[2] Its length, chemical composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[1][2] This ternary complex is the cornerstone of PROTAC activity, as it precedes the ubiquitination and subsequent degradation of the target protein. An ideal linker facilitates this complex formation while also bestowing favorable physicochemical properties like solubility and cell permeability upon the PROTAC molecule.[2]

The choice between a flexible and a rigid linker can dramatically impact a PROTAC's efficacy. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic accessibility and conformational adaptability, rigid linkers can provide enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[1][] However, excessive rigidity can also hinder the necessary adaptability for productive ternary complex formation, highlighting a critical design challenge.[4]

The Rigidity-Flexibility Conundrum: A Balancing Act

The decision to employ a rigid or flexible linker is highly dependent on the specific target protein and E3 ligase pair.[5] The inherent flexibility or rigidity of the linker directly influences the PROTAC's ability to adopt a conformation that allows for favorable protein-protein interactions within the ternary complex.[5]

  • Flexible Linkers : Composed typically of alkyl or PEG chains, these linkers provide a high degree of conformational freedom.[1][6] This allows the PROTAC to sample multiple conformations, increasing the probability of achieving a productive ternary complex.[6] However, this flexibility can come at the cost of an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[6]

  • Rigid Linkers : These linkers incorporate structural elements like cyclic structures (e.g., piperazine, piperidine) or aromatic rings to restrict conformational freedom.[1][6] This "pre-organization" can lock the PROTAC into a bioactive conformation that is optimal for ternary complex formation, thereby enhancing potency and potentially improving metabolic stability and selectivity.[1] The trade-off can be increased synthetic complexity and the risk that the constrained conformation is not compatible with a productive ternary complex geometry.[1][4]

Visualizing the PROTAC Workflow

The following diagram illustrates the fundamental mechanism of action for a PROTAC, highlighting the central role of the ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Target Proteasome->Degradation Results in caption Figure 1: PROTAC Mechanism of Action.

Caption: Figure 1: PROTAC Mechanism of Action.

Experimental Framework for Assessing Linker Rigidity

A multi-pronged approach combining biophysical and cellular assays is essential for a comprehensive evaluation of how linker rigidity impacts ternary complex formation and, ultimately, degradation efficacy.

Biophysical Assays: Quantifying Ternary Complex Formation and Stability

These techniques provide quantitative data on the affinity, kinetics, and thermodynamics of the interactions between the PROTAC, the target protein, and the E3 ligase.[7][8]

Comparative Analysis of Biophysical Techniques
AssayKey Parameters MeasuredThroughputSample ConsumptionKey Insights
Surface Plasmon Resonance (SPR) KD (affinity), kon/koff (kinetics), Cooperativity (α)MediumLow to MediumProvides real-time kinetic data on binary and ternary complex formation and dissociation.[7][9][10]
Isothermal Titration Calorimetry (ITC) KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)LowHighDelivers a complete thermodynamic profile of binding interactions.[7][11]
Biolayer Interferometry (BLI) KD (affinity), kon/koff (kinetics)HighLowA higher-throughput alternative to SPR for kinetic analysis, particularly for ternary complex formation.[7][9]
Fluorescence Polarization (FP) KD (affinity), Cooperativity (α)HighLowA solution-based assay suitable for high-throughput screening of binary and ternary binding affinities.[11]
Native Mass Spectrometry (nMS) Stoichiometry, Complex PopulationLowLowConfirms the formation and stoichiometry of the ternary complex under non-denaturing conditions.[8]
Detailed Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique to measure the real-time formation and dissociation of the ternary complex.[10] This protocol outlines a common experimental setup.

Objective: To determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex and to calculate the cooperativity factor (α).

Materials:

  • Purified E3 ligase (e.g., VCB complex)

  • Purified target protein (e.g., a bromodomain)

  • PROTACs with varying linker rigidity

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit for immobilization

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling to a target density that will yield a suitable signal.

  • Binary Interaction (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and calculate the affinity (KDbinary).

  • Ternary Interaction (Target-PROTAC Complex to E3 Ligase):

    • Prepare solutions containing a fixed, near-saturating concentration of the target protein and a series of concentrations of the PROTAC.

    • Inject these pre-incubated solutions over the immobilized E3 ligase surface.

    • Measure the binding kinetics of the ternary complex formation.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon and koff rates for both binary and ternary interactions.

    • Calculate the ternary binding affinity (KDternary).

    • Determine the cooperativity factor (α) using the formula: α = KDbinary / KDternary .[10] An α > 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the affinity for the other.

SPR_Workflow cluster_spr SPR Experimental Workflow Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary 2. Inject PROTAC (Measure Binary Binding) Immobilize->Binary Ternary 3. Inject PROTAC + Target (Measure Ternary Binding) Immobilize->Ternary Analyze 4. Analyze Kinetics (Calculate α) Binary->Analyze Ternary->Analyze caption Figure 2: SPR Workflow for Ternary Complex Analysis.

Caption: Figure 2: SPR Workflow for Ternary Complex Analysis.

Cellular Assays: Assessing Degradation Efficacy

While biophysical assays are crucial for understanding the thermodynamics and kinetics of ternary complex formation, cellular assays are essential to confirm that this translates into effective protein degradation in a physiological context.[11]

Comparative Analysis of Cellular Techniques
AssayKey Parameters MeasuredThroughputKey Insights
Western Blot Dmax (max degradation), DC50 (potency)LowThe gold-standard for quantifying changes in target protein levels.[12]
NanoBRET/HiBiT Ternary complex formation in live cells, Degradation kineticsHighAllows for real-time monitoring of ternary complex formation and protein degradation in a live-cell environment.
Cell Viability/Cytotoxicity Assays IC50/EC50HighDetermines the downstream functional consequence of target protein degradation.[13]
Detailed Protocol: Western Blot for Protein Degradation

Objective: To quantify the extent of target protein degradation (Dmax) and the potency of the PROTAC (DC50).

Materials:

  • Cell line expressing the target protein

  • PROTACs with varying linker rigidity

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of each PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Strip and re-probe the membrane with a primary antibody for a loading control.

  • Data Analysis:

    • Detect the chemiluminescent signal using an imager.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Synthesizing the Data: A Holistic View

The optimal PROTAC linker will not necessarily be the one that forms the most stable ternary complex in vitro.[4] A successful PROTAC must balance several factors, including cell permeability, ternary complex stability, and the geometric alignment for efficient ubiquitination.[4] For instance, a rigid linker might enhance cell permeability but form a less stable or unproductive ternary complex compared to a more flexible counterpart.[4] By integrating the quantitative data from both biophysical and cellular assays, a comprehensive structure-activity relationship (SAR) can be established, guiding the rational design of next-generation protein degraders.

The systematic evaluation of linker candidates through the assays described in this guide is paramount to understanding the nuanced interplay between linker rigidity and PROTAC efficiency.[2] This data-driven approach will accelerate the development of novel therapeutics based on induced proximity, moving beyond empirical screening to a more rational design paradigm.

References
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Google Books.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). National Institutes of Health.
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024, January 12). PubMed.
  • Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide. (n.d.). Benchchem.
  • A Researcher's Guide to Biophysical Assays for Ternary Complex Confirmation. (n.d.). Benchchem.
  • A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. (n.d.). Benchchem.
  • The Rigid Dilemma: How Linker Flexibility Dictates PROTAC Efficacy. (n.d.). Benchchem.
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). Broad Institute.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Institutes of Health.
  • Exploration and innovation of Linker features in PROTAC design. (2024, August 22). BOC Sciences.
  • Overview of PROTAC Linkers. (n.d.). ChemPep.
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). Google.
  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (n.d.). ResearchGate.
  • The Critical Role of Linkers in Ternary Complex Formation: A Comparative Guide. (n.d.). Benchchem.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). National Institutes of Health.
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024, January 12). JoVE.
  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. (2024, July 29). National Institutes of Health.
  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. (n.d.). ResearchGate.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). OUCI.
  • Making the right measurement: Biochemical/biophysical tools to dissect ternary complex formation mechanisms. (2025). ACS Fall 2025.
  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (n.d.). National Institutes of Health.
  • A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands. (n.d.). PubMed Central.
  • Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. (2023, January 6). The Journal of Physical Chemistry B.
  • Impact of linker length on the activity of PROTACs. (n.d.). National Institutes of Health.
  • The cooperativity trends over PROTAC linker lengths change with varying... (n.d.). ResearchGate.
  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. (n.d.). National Institutes of Health.
  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). Open Exploration Publishing.
  • Novel approaches for the rational design of PROTAC linkers. (2025, December 21). ResearchGate.
  • Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). Google Books.
  • Methods to accelerate PROTAC drug discovery. (2025, June 25). National Institutes of Health.
  • Structural basis of PROTAC cooperative recognition for selective protein degradation. (n.d.). National Center for Biotechnology Information.
  • SPR-measuredkinetics of PROTAC ternary complexes influence target degradation rate. (2018, October 25). bioRxiv.
  • A Comparative Guide to PROTAC Linkers: Evaluating m-PEG3-OMs and Alternatives in Targeted Protein Degradation. (n.d.). Benchchem.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl (3-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the synthesis and application of novel molecules like tert-Butyl (3-aminocyclobutyl)carbamate are endeavors of precision and innovation. However, the lifecycle of a chemical does not end with its use in an experiment. Responsible stewardship of these compounds, through their proper disposal, is a critical and non-negotiable aspect of laboratory safety and environmental preservation. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond mere procedural steps to elucidate the underlying chemical principles.

Our approach is built on a foundation of proactive risk mitigation. While regulations often mandate the use of licensed professional waste disposal services for bulk chemical waste—a directive we fully endorse—this guide also empowers researchers with the knowledge to manage residual amounts and contaminated materials at the laboratory scale through chemical neutralization.

Immediate Safety and Hazard Assessment

Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is essential. Based on data from analogous compounds, this substance should be handled with care.

Primary Hazards:

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1]

  • Serious Eye Damage: Poses a significant risk of serious injury to the eyes.[1]

  • Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[1]

This hazard profile dictates the mandatory use of appropriate Personal Protective Equipment (PPE) at all times.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.To protect against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant nitrile or butyl gloves.To prevent skin contact and potential sensitization. Nitrile gloves offer good splash protection, but for prolonged contact or immersion, butyl gloves are recommended.
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills and contamination.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Disposal Pathways: A Decision Framework

The appropriate disposal route for this compound depends on the quantity and nature of the waste. The following decision tree illustrates the logical flow for selecting the correct disposal plan.

DisposalDecisionTree A Waste Containing tert-Butyl (3-aminocyclobutyl)carbamate B Assess Quantity A->B C Bulk Quantities (e.g., expired stock, large reaction residues) B->C > 5 g D Residual Quantities & Contaminated Materials (e.g., rinsed glassware, contaminated gloves) B->D < 5 g E Package in a clearly labeled, sealed, and chemically compatible waste container. C->E G Is chemical neutralization practical and safe? D->G F Arrange for pickup by a licensed professional waste disposal service. E->F H Proceed with Laboratory-Scale Chemical Neutralization Protocol G->H Yes I Collect as solid hazardous waste. G->I No I->E

Caption: Decision framework for the disposal of this compound.

Part 1: Disposal of Bulk Quantities

For quantities of this compound exceeding what can be safely managed at the lab bench, professional disposal is the only acceptable route.

Procedure:

  • Segregation and Packaging:

    • Carefully transfer the waste chemical into a designated, chemically compatible, and leak-proof container.

    • Ensure the container is in good condition and has a secure lid.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other information required by your local and institutional regulations.

  • Storage:

    • Store the sealed and labeled container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal:

    • Contact your institution's EHS department to arrange for collection by a licensed professional waste disposal service.[2] These services are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.

Part 2: Laboratory-Scale Chemical Neutralization Protocol

For residual amounts of this compound, such as that left in rinsed glassware or on contaminated weighing paper, chemical neutralization via hydrolysis of the carbamate group is a viable and responsible disposal method. The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under both acidic and basic conditions. For laboratory safety and ease of use, alkaline hydrolysis is the recommended approach. This process converts the carbamate into the corresponding amine, carbon dioxide, and tert-butanol, which are generally more amenable to disposal.

Underlying Principle: Alkaline Hydrolysis of a Carbamate The carbamate functional group can be hydrolyzed by a strong base. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the cleavage of the carbamate bond, yielding an amine, carbon dioxide (as carbonate in basic solution), and an alcohol.

Experimental Protocol: Alkaline Hydrolysis

Materials:

  • Waste containing residual this compound.

  • Sodium hydroxide (NaOH) solution, 2M.

  • A suitable reaction vessel (e.g., beaker or flask).

  • Stir plate and stir bar.

  • pH paper or a calibrated pH meter.

  • Appropriate PPE (safety goggles, lab coat, nitrile or butyl gloves).

Procedure:

  • Preparation (in a chemical fume hood):

    • If dealing with contaminated solids (e.g., weighing paper, gloves), place them in the reaction vessel.

    • For residual amounts in glassware, perform the procedure directly in the vessel.

  • Hydrolysis:

    • Add a sufficient volume of 2M sodium hydroxide solution to the reaction vessel to fully immerse the waste material.

    • Stir the mixture at room temperature. For more robust carbamates, gentle heating (to 40-50°C) can accelerate the hydrolysis, but this should be done with caution in a well-ventilated fume hood.

    • Allow the reaction to proceed for at least 2 hours. For complete degradation, an overnight stir is recommended.

  • Neutralization:

    • After the hydrolysis period, cautiously neutralize the basic solution by slowly adding a suitable acid, such as 1M hydrochloric acid (HCl).

    • Monitor the pH of the solution. The goal is to bring the pH to a neutral range (pH 6-8).

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal.

  • Decontamination:

    • Thoroughly clean all glassware and equipment that came into contact with the chemical using soap and water.

Spill Management and Decontamination

In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent the spread of contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess and Secure: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's emergency response team. Ensure the area is well-ventilated and eliminate any ignition sources.

  • Containment: For a solid spill, carefully sweep up the material, avoiding the creation of dust. For a liquid spill, contain it with an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Place the contained spill material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination:

    • Decontaminate the spill area using a solution of sodium carbonate (washing soda) or a strong soap solution.[1]

    • Wipe the area thoroughly, working from the outside of the spill inward.

    • Collect all cleanup materials (wipes, absorbent pads) and place them in the hazardous waste container.

  • Final Cleaning: Wash the area with soap and water.

By adhering to these technically sound and safety-conscious procedures, you contribute to a culture of responsibility in the laboratory, ensuring that the pursuit of scientific advancement does not come at the cost of personal safety or environmental integrity.

References

  • Sigma-Aldrich, Safety Data Sheet for a related carbam
  • U.S. Environmental Protection Agency (EPA)
  • BenchChem, Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbam
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable, Reagent Guides on Boc deprotection.
  • Organic Chemistry Portal, Boc-Protected Amino Groups.
  • Fisher Scientific, Amine Protection / Deprotection.

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Navigating the Safe Handling of tert-Butyl (3-aminocyclobutyl)carbamate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

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This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for handling tert-Butyl (3-aminocyclobutyl)carbamate. Developed for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety data with practical, field-proven insights to ensure a safe laboratory environment.

Immediate Safety Profile & Core Hazards

This compound is a solid chemical that requires careful handling due to its potential health risks. According to available Safety Data Sheets (SDS), the primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause serious damage and irritation to the eyes.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[2][3]

  • Harmful if Swallowed: Ingestion can be harmful.[3]

While specific occupational exposure limits have not been formally established for this compound, the principle of "As Low As Reasonably Practicable" (ALARP) must be applied to minimize any potential exposure.

The 'Why': Core Principles of PPE Selection

Effective PPE is the final barrier between a researcher and a chemical hazard. Its selection is not arbitrary but is dictated by the physical and chemical properties of the substance being handled, the nature of the procedure, and the potential for exposure. For this compound, a solid, the primary exposure routes are inhalation of dust particles, skin contact, and eye contact. Therefore, our PPE strategy is designed to mitigate these specific risks.

This aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the use of PPE to minimize employee exposure to hazardous chemicals.[4][5][6]

Detailed PPE Specifications & Protocols

The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing & Transfer (Solid) Safety gogglesNitrile glovesLaboratory coatN95 respirator (or equivalent) in a ventilated enclosure
Solution Preparation Safety goggles and face shieldNitrile gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Reaction Work-up & Purification Safety goggles and face shieldNitrile gloves (check manufacturer's breakthrough times)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Step-by-Step Protocol: Donning and Doffing PPE

Donning (Putting On):

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Coat: Put on the laboratory coat or gown, ensuring complete coverage.

  • Respirator: If required, perform a fit check on the N95 respirator.

  • Eye/Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don nitrile gloves, pulling the cuffs over the sleeves of the laboratory coat.

Doffing (Taking Off):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Coat: Remove the laboratory coat, folding the contaminated outside inwards.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye/Face Protection: Remove goggles and face shield.

  • Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash and dry hands again.

Operational Plans: Step-by-Step Guidance

Handling and Weighing the Solid Compound
  • Preparation: Before handling, ensure that an eyewash station and safety shower are accessible.[7] Visually inspect the container for any signs of damage.

  • Engineering Controls: All weighing and transfer operations of the solid material must be conducted within a ventilated enclosure, such as a chemical fume hood, to minimize the generation of airborne dust.[7]

  • PPE: Don the appropriate PPE as specified in the table above (safety goggles, nitrile gloves, lab coat, and N95 respirator).

  • Procedure: Use a spatula to carefully transfer the solid, avoiding any actions that could create dust clouds.

  • Cleaning: After transfer, decontaminate the spatula and the weighing vessel. Clean the work surface thoroughly.

Contingency & Disposal Plan

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation.[2] Place the material into a suitable, labeled, and closed container for disposal.[2]

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

Waste Disposal

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[7]

  • Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Decision_Workflow cluster_start Initial Assessment cluster_form Physical Form & Scale cluster_solid_ops Solid Handling Operations cluster_solution_ops Solution Handling Operations cluster_ppe Required PPE Level start Task: Handle tert-Butyl (3-aminocyclobutyl)carbamate is_solid Solid Form? start->is_solid is_solution Solution? start->is_solution weighing Weighing / Transfer? is_solid->weighing Yes prep Solution Prep / Reaction? is_solution->prep Yes storage Storage / Inspection weighing->storage No level_c Level C: - Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (in ventilated enclosure) weighing->level_c Yes level_d Level D: - Safety Glasses - Nitrile Gloves - Lab Coat storage->level_d simple_transfer Simple Transfer prep->simple_transfer No level_b Level B: - Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron (in fume hood) prep->level_b Yes simple_transfer->level_d

Caption: PPE selection workflow for this compound.

References

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health. [Link]

  • Guidance on Chemical Safety Assessment . European Chemicals Agency (ECHA). [Link]

  • OSHA Laboratory Standard (29 CFR 1910.1450) . Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment (PPE) . U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement . National Center for Biotechnology Information (NCBI). [Link]

  • Guide to Nitrile Gloves Chemical Resistance . [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.